Dermaseptin
説明
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHLIDBAPTWLGU-CTKMSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H257N43O44S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3455.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136212-91-4 | |
| Record name | Dermaseptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Dermaseptin Peptide Family: A Technical Guide to Discovery, Origin, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dermaseptin (B158304) family of peptides, first isolated from the skin secretions of Phyllomedusa frogs, represents a significant area of interest in the development of novel antimicrobial and anticancer therapeutics. These cationic peptides, typically 27-34 amino acids in length, exhibit a broad spectrum of activity against a range of pathogens, including bacteria, fungi, and protozoa, as well as cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the disruption of cell membranes, a process facilitated by their amphipathic α-helical structure. This technical guide provides an in-depth overview of the discovery and origin of the this compound peptide family, detailed experimental protocols for their isolation and characterization, a comprehensive summary of their biological activities, and a review of their proposed mechanisms of action.
Discovery and Origin
The pioneering discovery of the this compound peptide family occurred in 1991, when this compound-S1 was isolated from the skin of the waxy monkey tree frog, Phyllomedusa sauvagii by Mor and colleagues.[1][2] This discovery was a landmark event, as Dermaseptins were the first vertebrate peptides demonstrated to have a lethal effect on filamentous fungi, which are responsible for severe opportunistic infections.[3]
This compound peptides are predominantly found in the skin secretions of frogs belonging to the Hylidae family, with a particularly high concentration in the Phyllomedusa genus.[2][3] These peptides are a crucial component of the frog's innate immune system, providing a chemical defense against microbial invasion in their natural habitat.
The evolutionary origins of the this compound family are linked to a larger gene superfamily that also encodes for other bioactive peptides, such as the opioid peptides dermorphins and deltorphins.[4] This suggests a common ancestral gene and a process of evolutionary diversification that has resulted in a wide array of peptides with distinct biological activities. The genes encoding this compound precursors share a conserved preproregion, followed by a variable C-terminal domain that gives rise to the mature antimicrobial peptide.[3]
Quantitative Data on Biological Activity
The biological activity of this compound peptides has been extensively studied, with a focus on their antimicrobial, anticancer, and hemolytic properties. The following tables summarize key quantitative data for various this compound peptides and their synthetic analogs.
Table 1: Antimicrobial Activity of this compound Peptides (Minimum Inhibitory Concentration - MIC in µM)
| Peptide | Escherichia coli | Staphylococcus aureus | Candida albicans | Pseudomonas aeruginosa | Reference(s) |
| This compound-PH | 16 | 32 | 16 | - | [5] |
| This compound-AC | 2-4 | 2-4 | - | 2-8 | [2][6] |
| This compound-PD-1 | >64 | 64 | 64 | - | [7] |
| This compound-PD-2 | 8 | 8 | 16 | - | [7] |
| This compound-PS4 | 8 | 4 | 16 | 32 | [8] |
| K4K20S4 (analog) | 1-4 µg/mL | 1-4 µg/mL | - | 1-4 µg/mL | [9] |
| DRS-B2 | 7.5 µg/mL | - | - | - | [10] |
Table 2: Anticancer Activity of this compound Peptides (Half-maximal Inhibitory Concentration - IC50 in µM)
| Peptide | MCF-7 (Breast) | H157 (Lung) | U251MG (Glioblastoma) | PC-3 (Prostate) | Reference(s) |
| This compound-PH | 0.69 | 2.01 | 2.36 | 11.8 | [1][5] |
| This compound-PD-2 | - | 6.43 | 13.43 | 3.17 | [7] |
| This compound-PS4 | 0.67 | 0.19 | 0.058 | 0.44 | [8] |
| This compound-AC | - | 3.22 | 6.14 | 3.39 | [2] |
| This compound-B2 | - | - | >15 | ~2-3 | [1][11] |
Table 3: Hemolytic Activity of this compound Peptides (Half-maximal Hemolytic Concentration - HC50 in µM)
| Peptide | Hemolytic Activity (HC50 in µM) | Reference(s) |
| This compound-AC | 76.55 | [2][6] |
| This compound S4 | ~1 | [12] |
| S4-(5–28) (analog) | ~12 | [12] |
| S4-(9–28) (analog) | ~17 | [12] |
| S4-(13–28) (analog) | ~29 | [12] |
| K4-S4(1–13) (analog) | >80 | [9][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound peptides.
Peptide Isolation from Frog Skin Secretion
-
Stimulation of Peptide Secretion: Anesthetize the frog (e.g., Phyllomedusa species) and stimulate the granular glands to release skin secretions. This can be achieved through mild electrical stimulation or by injection of a secretagogue such as norepinephrine.[6]
-
Collection of Secretion: Collect the secreted material by rinsing the dorsal skin with a suitable buffer (e.g., deionized water or a mild acidic solution to inactivate proteases).
-
Initial Purification: Acidify the collected secretion with trifluoroacetic acid (TFA) to a final concentration of 0.1% to inhibit enzymatic degradation. Centrifuge the mixture to remove any cellular debris.
-
Solid-Phase Extraction: Pass the supernatant through a C18 Sep-Pak cartridge to bind the peptides. Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities. Elute the bound peptides with an organic solvent, typically acetonitrile (B52724), containing 0.1% TFA.
-
Lyophilization: Freeze-dry the eluted peptide fraction to obtain a crude peptide powder.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Sample Preparation: Dissolve the lyophilized crude peptide powder in a suitable solvent, typically the initial mobile phase (e.g., 0.1% TFA in water).
-
Chromatographic Separation: Inject the sample onto a C18 RP-HPLC column.
-
Gradient Elution: Elute the peptides using a linear gradient of increasing acetonitrile concentration (containing 0.1% TFA) in water (also containing 0.1% TFA). The gradient is typically run from 5% to 65% acetonitrile over 60 minutes at a flow rate of 1 mL/min.
-
Detection and Fraction Collection: Monitor the elution of peptides by measuring the absorbance at 214 nm. Collect the fractions corresponding to the individual peptide peaks.
-
Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC. Pool the fractions containing the pure peptide and lyophilize.
'Shotgun' Molecular Cloning of this compound Precursor-Encoding cDNA
-
mRNA Isolation: Extract total RNA from the frog skin secretion or skin tissue using a suitable RNA isolation kit. Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography.
-
cDNA Library Construction: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Synthesize the second strand of cDNA using DNA polymerase. Ligate the double-stranded cDNA into a suitable cloning vector (e.g., pGEM-T Easy Vector).
-
3'-RACE (Rapid Amplification of cDNA Ends): Use a degenerate primer targeting the highly conserved 5'-untranslated region of amphibian skin peptide cDNAs in combination with a vector-specific primer to amplify the 3' end of the this compound precursor cDNA.
-
Sequencing and Analysis: Sequence the amplified PCR products. Analyze the nucleotide sequence to deduce the amino acid sequence of the this compound precursor, which includes the signal peptide, acidic pro-region, and the mature peptide.
Peptide Sequencing by Edman Degradation
-
Immobilization: Covalently attach the purified peptide to a solid support.
-
Labeling: React the N-terminal amino acid of the immobilized peptide with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: Treat the PTC-peptide with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Conversion and Identification: Convert the unstable thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid. Identify the PTH-amino acid by chromatography (e.g., HPLC).
-
Repetitive Cycles: Repeat the labeling, cleavage, and identification steps to determine the sequence of the subsequent amino acids in the peptide chain.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Peptide Dilution: Prepare a series of twofold dilutions of the this compound peptide in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
MTT Assay for Anticancer Activity
-
Cell Culture: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound peptide and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Hemolytic Assay
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. Resuspend the washed RBCs in PBS to a final concentration of 1-2%.
-
Peptide Incubation: Incubate the RBC suspension with various concentrations of the this compound peptide at 37°C for 1 hour. Include a positive control (100% hemolysis, e.g., with Triton X-100) and a negative control (0% hemolysis, PBS alone).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
Visualization of Experimental Workflows and Mechanisms
Experimental Workflows
References
- 1. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical investigation of the membrane-disrupting mechanism of the antimicrobial and amyloid-like peptide this compound S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dermaseptin's Mechanism of Action on Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dermaseptins, a family of cationic antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusa frogs, represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria.[1] Their primary mechanism of action involves the rapid disruption of microbial cell membranes, a mode of action that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[1][2] This technical guide provides an in-depth analysis of the molecular interactions between Dermaseptin (B158304) peptides and bacterial membranes, detailing the proposed models of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these mechanisms. Visual diagrams of the core mechanisms and experimental workflows are provided to facilitate a comprehensive understanding.
Core Principles of this compound Activity
Dermaseptins are typically 28-34 amino acids in length and are characterized by their cationic nature and amphipathic α-helical structure, which they adopt in membrane-mimicking environments.[1][3] This amphipathic conformation is crucial for their biological activity, enabling them to selectively interact with and disrupt the negatively charged membranes of bacteria.[1][3] The initial interaction is electrostatic, driven by the attraction between the positively charged peptide and the anionic components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin.[4] Following this initial binding, Dermaseptins insert into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.[3][5]
Models of Action on Bacterial Membranes
The precise mechanism by which Dermaseptins disrupt bacterial membranes is thought to occur via one or a combination of two primary models: the "barrel-stave" and the "carpet-like" or "toroidal pore" model.[4][5]
3.1 Barrel-Stave Model
In the barrel-stave model, this compound peptides, after binding to the membrane surface, insert perpendicularly into the lipid bilayer.[4] Multiple peptide monomers then aggregate to form a transmembrane pore or channel.[4] The hydrophobic regions of the peptides face the lipid acyl chains of the membrane, while the hydrophilic regions line the interior of the pore, creating a channel through which ions and other cellular components can leak out, disrupting the electrochemical gradient and leading to cell lysis.[4]
3.2 Carpet-Like/Toroidal Pore Model
The carpet-like mechanism involves the accumulation of this compound peptides on the surface of the bacterial membrane, forming a "carpet" that covers the bilayer.[3][6] Once a threshold concentration is reached, the peptides induce membrane destabilization and permeation without necessarily forming discrete transmembrane channels.[3][6] This can lead to the formation of "toroidal pores," where the lipid monolayers are bent back on themselves, creating a continuous pore lined by both the peptides and the lipid head groups.[3] This model is consistent with the observation of membrane depolarization and the clustering of anionic lipids induced by this compound B2.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of antibacterial action of this compound B2: interplay between helix-hinge-helix structure and membrane curvature strain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Dermaseptins: An In-depth Technical Guide to Early Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the early 1990s, a novel family of antimicrobial peptides, the Dermaseptins, emerged from the skin secretions of Phyllomedusine frogs, heralding a new frontier in the quest for potent, broad-spectrum antimicrobial agents. The pioneering studies on these peptides laid the fundamental groundwork for our understanding of their structure, antimicrobial prowess, and unique mechanism of action. This technical whitepaper provides a comprehensive retrospective of these seminal investigations, with a focus on the quantitative antimicrobial data, detailed experimental methodologies, and the initial mechanistic insights that continue to inform modern antimicrobial peptide research.
Core Findings from Early Investigations
The initial discovery and characterization of Dermaseptin S1 from Phyllomedusa sauvagii by Mor et al. in 1991 marked a significant milestone. This 34-amino acid peptide was found to be a water-soluble, thermostable, and non-hemolytic agent with potent activity, particularly against pathogenic fungi, at micromolar concentrations[1]. Subsequent research by Strahilevitz et al. in 1994 expanded the family with the characterization of this compound-b (DS-b) and its precursor, this compound-B (DS-B), revealing a broad spectrum of activity against bacteria, yeasts, and protozoa[2]. A key finding from this early work was that the precursor form, DS-B, exhibited significantly higher potency across all tested microorganisms compared to its processed counterpart, DS-b[2].
Quantitative Antimicrobial Activity
The early studies meticulously quantified the antimicrobial efficacy of the first-discovered Dermaseptins against a range of microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth, was a key metric. The following tables summarize the MIC values reported in these foundational papers.
| Microorganism | This compound S1 MIC (µM) | Reference |
| Aspergillus fumigatus | Micromolar concentration | [1] |
| Bacillus subtilis | Data not specified in abstract | [1] |
Table 1: Antimicrobial Activity of this compound S1 (Mor et al., 1991)
| Microorganism | This compound-b (DS-b) MIC (µM) | This compound-B (DS-B) MIC (µM) | Reference |
| Bacteria | Not specified in abstract | More potent than DS-b | [2] |
| Yeasts | Not specified in abstract | More potent than DS-b | [2] |
| Protozoa | Not specified in abstract | More potent than DS-b | [2] |
| Filamentous Fungi | Highly effective | More potent than DS-b | [2] |
Table 2: Comparative Antimicrobial Potency of this compound-b and this compound-B (Strahilevitz et al., 1994)
Seminal Experimental Protocols
The methodologies employed in these early studies were foundational for the field of antimicrobial peptide research. Below are detailed descriptions of the key experimental protocols.
Purification and Sequencing of this compound S1
The inaugural isolation of this compound S1 involved a meticulous multi-step process to achieve homogeneity from the complex skin secretions of Phyllomedusa sauvagii.
Experimental Workflow: Purification and Sequencing
-
Purification:
-
Molecular Sieve Filtration: The crude amphibian skin secretion was first subjected to molecular sieve filtration to separate molecules based on size.
-
Ion-Exchange Chromatography: The resulting fraction was then passed through an ion-exchange chromatography column to separate peptides based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, which separates molecules based on their hydrophobicity, yielding homogenous this compound S1[1].
-
-
Sequencing:
-
Automated Edman Degradation: The complete amino acid sequence of the intact peptide was determined using automated Edman degradation.
-
Tryptic Digestion and Sequencing: To confirm the sequence, the peptide was fragmented using trypsin, and the resulting fragments were also sequenced by Edman degradation[1].
-
-
Mass Verification:
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS): The molecular weight of the purified peptide was confirmed using FAB-MS, which provided a protonated molecular ion that matched the theoretical molecular weight calculated from the determined amino acid sequence[1].
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of Dermaseptins was primarily assessed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) was prepared in a suitable growth medium.
-
Peptide Dilution: The this compound peptide was serially diluted in a liquid broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate was incubated under conditions optimal for the growth of the specific microorganism.
-
MIC Determination: After incubation, the wells were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the peptide that completely inhibited visible growth.
Hemolytic Activity Assay
A crucial aspect of the early characterization of Dermaseptins was to assess their cytotoxicity against mammalian cells, for which red blood cells (RBCs) served as a model.
-
Red Blood Cell Preparation: Fresh red blood cells were washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by centrifugation to remove plasma and other blood components. The washed RBCs were then resuspended in the buffer to a specific concentration.
-
Peptide Incubation: The RBC suspension was incubated with various concentrations of the this compound peptide. A positive control (100% hemolysis, typically using a detergent like Triton X-100) and a negative control (0% hemolysis, buffer alone) were included.
-
Measurement of Hemolysis: After incubation, the samples were centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, indicative of cell lysis, was quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis was calculated relative to the positive and negative controls. The initial study by Mor et al. (1991) reported this compound S1 as "nonhemolytic" at concentrations effective against fungi[1].
Early Insights into the Mechanism of Action: The "Carpet Model"
The seminal work by Pouny et al. in 1992 provided the first detailed mechanistic insights into how Dermaseptins interact with and disrupt microbial membranes[3]. Through studies with fluorescently labeled this compound analogues and phospholipid vesicles, they proposed the "carpet-like" mechanism. This model posits that the peptide monomers initially bind to the surface of the target membrane, accumulating like a "carpet." Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption. This model contrasted with the "barrel-stave" model proposed for other antimicrobial peptides, where monomers insert into the membrane to form a pore.
Signaling Pathway: The "Carpet Model" of this compound Action
The study by Pouny et al. (1992) revealed that this compound preferentially binds to and permeates membranes composed of acidic phospholipids (B1166683), which are more representative of microbial membranes than the zwitterionic phospholipids that dominate mammalian cell membranes[4]. This provided an early explanation for the observed antimicrobial selectivity and low hemolytic activity.
Conclusion
The foundational studies on Dermaseptins in the early 1990s were instrumental in establishing this peptide family as a significant area of antimicrobial research. The meticulous purification, sequencing, and characterization of the first Dermaseptins, coupled with the quantitative assessment of their potent and broad-spectrum antimicrobial activity, opened the door for further investigation. The detailed experimental protocols developed during this period became standard practices in the field. Furthermore, the proposal of the "carpet model" provided a novel framework for understanding the membrane-disruptive mechanisms of antimicrobial peptides. These early discoveries have had a lasting impact, and the principles uncovered continue to guide the design and development of new peptide-based therapeutics in an era of growing antimicrobial resistance.
References
Unraveling the Architecture of Defense: A Technical Guide to the Structural Characteristics of Dermaseptin Peptides
For Researchers, Scientists, and Drug Development Professionals
Dermaseptins, a family of cationic antimicrobial peptides predominantly isolated from the skin secretions of Phyllomedusa frogs, represent a promising frontier in the development of novel therapeutics.[1] Their potent, broad-spectrum activity against a range of pathogens, including bacteria, fungi, and protozoa, positions them as valuable candidates in an era of mounting antibiotic resistance.[1][2] This technical guide provides an in-depth exploration of the core structural characteristics that underpin the bioactivity of Dermaseptin (B158304) peptides, offering a comprehensive resource for their rational design and optimization as next-generation antimicrobial agents.
The lytic activity of Dermaseptins is primarily attributed to their ability to selectively recognize and disrupt microbial cell membranes.[1] This mechanism is intrinsically linked to their distinct structural features, which will be dissected in the subsequent sections.
Core Physicochemical and Structural Properties
Dermaseptins are typically 27 to 34 amino acids in length and are characterized by a net positive charge due to a high content of lysine (B10760008) residues.[3][4] A hallmark of this peptide family is their adoption of an amphipathic α-helical conformation, particularly within membrane-mimicking environments.[1][3] In aqueous media, they often exist in a random coil state, transitioning to a structured α-helix upon interaction with lipid bilayers.[2][5] This conformational flexibility is a key determinant of their membrane-disrupting capabilities.
The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, is crucial for their mechanism of action.[2] The positively charged residues on the hydrophilic face are thought to mediate the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids.[2][6] Following this initial binding, the hydrophobic face facilitates the insertion of the peptide into the lipid bilayer, leading to membrane perturbation and eventual lysis.[1]
Quantitative Physicochemical Parameters of Representative Dermaseptins
The following table summarizes key quantitative data for several well-characterized this compound peptides and their analogs, providing a comparative overview of their physicochemical properties.
| Peptide | Amino Acid Sequence | Length | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | % Helicity (in TFE) | Reference |
| This compound | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 34 | +4 | - | - | ~80% | [3] |
| This compound-PH | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH2 | 33 | +6 | - | - | 35% | [5][7] |
| This compound S4 | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 28 | +4 | 0.531 | 0.485 | - | [8] |
| K4K20S4 | ALWKK MLKKLGTMALHAGKAALK AAADTISQGTQ | 28 | +6 | 0.451 | 0.482 | - | [8][9] |
| K4S4(1-16) | ALWKTMLKKLGTMALH | 16 | +3 | 0.426 | 0.526 | - | [8][9] |
| This compound B2 | AGWSSLLKKTGKAALGNAAKVLGQALKQAA-NH2 | 29 | +5 | 0.438 | 0.488 | - | [9] |
| K3K4B2 | AGKK SLLKKTGKAALGNAAKVLGQALKQAA-NH2 | 29 | +7 | 0.354 | 0.159 | - | [8][9] |
| This compound-AC | GLWSKIKQVGKEAAKAAAKAAGKAALGAVSEAV-NH2 | 25 | +5 | 0.445 | 0.378 | 50.2% | [10] |
| This compound S9 | GLRSKIWLWVLLMIWQESNKFKKM | 24 | +4 | - | - | - | [11] |
Note: Hydrophobicity (H) and Hydrophobic Moment (µH) values are often calculated using different scales and algorithms, leading to variations in reported values. The data presented here are sourced from the provided references for comparative purposes.
Experimental Protocols for Structural and Functional Characterization
A comprehensive understanding of this compound peptides necessitates a suite of biophysical and microbiological techniques. The following sections detail the methodologies for key experiments cited in the characterization of these peptides.
Peptide Synthesis and Purification
This compound peptides and their analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][12]
Protocol:
-
Resin Preparation: A suitable resin, such as Rink amide resin for C-terminally amidated peptides, is swelled in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin.
-
Washing: The resin is washed extensively with DMF and other solvents to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[12]
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[3][12]
-
Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3][12]
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to determine the secondary structure of peptides in different environments.[5][11]
Protocol:
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer, such as 10 mM ammonium (B1175870) acetate, to a final concentration of approximately 50 µM.[7][13]
-
Solvent Conditions: To mimic a hydrophobic membrane environment, spectra are often recorded in the presence of 2,2,2-trifluoroethanol (B45653) (TFE), typically at a concentration of 50% (v/v).[5][7]
-
Spectra Acquisition: CD spectra are recorded on a CD spectrometer (e.g., JASCO J-815) at room temperature.[12] Data is typically collected from 190 to 260 nm.
-
Data Analysis: The resulting spectra are analyzed using deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.[5][12] An α-helical structure is characterized by positive peaks around 192 nm and negative peaks at approximately 208 and 222 nm.
Three-Dimensional Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
For a high-resolution three-dimensional structure in a membrane-mimicking environment, two-dimensional NMR spectroscopy is employed.[11][14]
Protocol:
-
Sample Preparation: The peptide is dissolved in a solvent mixture containing a membrane mimetic, such as dodecylphosphocholine (B1670865) (DPC) micelles, in H2O/D2O (90%/10%).[14][15] Peptide concentration should ideally be above 1 mM.[15]
-
NMR Experiments: A series of 2D NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).[15]
-
Resonance Assignment: The collected spectra are used to assign the chemical shifts of all protons in the peptide.
-
Distance Restraints: NOESY cross-peaks are integrated to generate a set of inter-proton distance restraints.
-
Structure Calculation: The distance restraints are used in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures that are consistent with the NMR data.[11][14]
-
Structure Validation: The quality of the final structures is assessed based on parameters such as the number of NOE violations and Ramachandran plot analysis.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate culture media to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth is observed.
Structure-Activity Relationships (SAR)
The antimicrobial potency and selectivity of this compound peptides can be significantly modulated by specific structural modifications.
-
Cationicity: Increasing the net positive charge, often by substituting neutral or acidic residues with lysine, generally enhances antimicrobial activity.[12] This is attributed to a stronger initial electrostatic interaction with the negatively charged microbial membranes.
-
Hydrophobicity: The hydrophobicity of the nonpolar face of the α-helix is critical for membrane insertion and disruption.[1] However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells (hemolytic activity) and a loss of selectivity.[16]
-
Amphipathicity: A well-defined separation of hydrophobic and hydrophilic residues, as quantified by the hydrophobic moment, is essential for effective membrane interaction.[1]
-
Helicity: The propensity to form a stable α-helical structure in a membrane environment is directly correlated with antimicrobial activity.
-
Peptide Length: Truncation studies have shown that shorter derivatives of Dermaseptins can retain or even exhibit enhanced antimicrobial activity, suggesting that the full length of the native peptide may not be essential for its core function.[16][17]
-
N-terminal Acylation: The addition of a fatty acid chain to the N-terminus can enhance the peptide's binding affinity and insertion into the membrane, leading to increased potency.[14]
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for this compound characterization and the proposed "carpet" model for its mechanism of action.
Conclusion and Future Directions
The structural characteristics of this compound peptides, particularly their cationicity, amphipathicity, and α-helical conformation, are intricately linked to their potent antimicrobial activity. A thorough understanding of these features, facilitated by the experimental protocols outlined in this guide, is paramount for the rational design of novel this compound-based therapeutics. Future research should continue to explore the vast diversity of naturally occurring Dermaseptins and leverage synthetic chemistry to create analogs with enhanced potency, selectivity, and stability. By systematically modulating their structural parameters, it is possible to develop next-generation antimicrobial agents that can effectively combat the growing threat of infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of antimicrobial this compound and its fluorescently labeled analogues with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. Physicochemical Properties That Enhance Discriminative Antibacterial Activity of Short this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dermaseptin Precursors: A Technical Guide to a Versatile Antimicrobial Peptide Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Dermaseptin (B158304) protein family, focusing on their precursor structures, biosynthesis, mechanisms of action, and the experimental protocols used for their evaluation. Dermaseptins are a class of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs from the Phyllomedusa genus.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians and have garnered significant scientific interest due to their broad-spectrum antimicrobial activity against a wide range of pathogens, including bacteria, fungi, protozoa, and viruses.[3][4][5] Furthermore, their potential as anti-tumor agents is an active area of research.[3][5]
The this compound Precursor Protein Family: A Conserved Architecture with Functional Diversity
A defining characteristic of the this compound family is that they are all derived from larger precursor proteins, known as preprodermaseptins.[6] These precursors share a remarkably conserved N-terminal preproregion but feature a hypervariable C-terminal domain, which, after processing, becomes the mature and biologically active peptide.[3][6][7] This elegant molecular architecture allows for the generation of a diverse arsenal (B13267) of defense peptides from a common genetic blueprint.
The precursor protein is organized into three key domains:
-
The Signal Peptide: This N-terminal sequence of approximately 22 amino acids acts as a molecular guide, directing the precursor protein into the secretory pathway of the cell.[8][9]
-
The Acidic Propeptide: Following the signal peptide is a highly acidic region of 20-24 residues, rich in glutamic and aspartic acids.[8] This spacer sequence is thought to play a role in the correct folding of the precursor and in preventing the premature activity of the C-terminal peptide.
-
The C-Terminal Antimicrobial Domain: This is the most variable region of the precursor and encodes the mature this compound peptide.[6] Following a Lys-Arg cleavage signal, this domain is proteolytically released to become the active antimicrobial agent. The high degree of mutation in this region is responsible for the vast diversity of peptides within the this compound superfamily, which includes not only the Dermaseptins themselves but also other peptide families like the Dermorphins and Deltorphins, which are potent opioid receptor agonists.[6][7]
The evolutionary conservation of the preproregion, sometimes referred to as a "secretory cassette," suggests its critical role in the efficient production and secretion of these diverse effector peptides.[9]
Biosynthesis and Activation Pathway
The production of mature this compound peptides is a multi-step process that begins with the transcription of the this compound gene and culminates in the secretion of the active peptide.
Caption: Biosynthesis pathway of this compound peptides.
Mechanism of Action: Membrane Disruption
The primary antimicrobial and cytotoxic activity of Dermaseptins stems from their ability to interact with and disrupt the integrity of cell membranes.[3][4] These peptides are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a lipid environment, such as a microbial cell membrane.[3][10] This structure, which segregates hydrophobic and cationic residues onto opposite faces of the helix, is crucial for their membrane-lytic activity.[2]
Several models have been proposed to explain how Dermaseptins permeabilize and ultimately destroy target cell membranes:
-
The "Carpet-like" Mechanism: In this model, the cationic this compound peptides are electrostatically attracted to the negatively charged components of the microbial membrane. They accumulate on the membrane surface, forming a "carpet-like" layer.[1][11] Once a threshold concentration is reached, this detergent-like action destabilizes the membrane, leading to the formation of transient pores or micelles and causing membrane collapse.[3][11]
-
The "Barrel-Stave" and Toroidal Pore Models: Alternatively, after binding to the membrane, this compound monomers may insert themselves into the lipid bilayer. In the "barrel-stave" model, these peptides aggregate to form a transmembrane channel, with their hydrophobic regions facing the lipid core and their hydrophilic regions lining the pore.[1] The toroidal pore model is similar, but here the peptides are intercalated with the phospholipid headgroups, inducing the lipid monolayer to bend inward and form a continuous pore.[3] This disruption of the membrane barrier leads to leakage of cellular contents and cell death.
Caption: Proposed models for this compound-induced membrane disruption.
Quantitative Analysis of this compound Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of Dermaseptins. By modifying properties such as cationicity and hydrophobicity, researchers can design analogs with enhanced antimicrobial potency and reduced toxicity to mammalian cells.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Peptide Derivative | Target Organism | MIC (µg/mL) | Reference |
| K4K20S4 | Acinetobacter baumannii | 6.25 | [1] |
| K3K4B2 | Acinetobacter baumannii | 12.5 | [1] |
| K4S4(1-16) | Acinetobacter baumannii | 12.5 | [1] |
| This compound S4 (Native) | Acinetobacter baumannii | 25 | [1] |
| This compound B2 (Native) | Acinetobacter baumannii | 25 | [1] |
Table 2: In Vivo Efficacy of this compound Derivatives
| Peptide Derivative | Animal Model | Bacterial Strain | Key Finding | Reference |
| K4-S4(1-16) | Naive BALB/c mice (Peritonitis) | P. aeruginosa | Mortality reduced to 18% (vs. 75% in control) | [12] |
| K4-S4(1-13) | Naive BALB/c mice (Peritonitis) | P. aeruginosa | Mortality reduced to 36% (vs. 75% in control) | [12] |
| This compound B2 | Nude mice (Tumor Xenograft) | HCT116 human colon cancer cells | Significant reduction in tumor volume | [12] |
| This compound-AC | Immunosuppressed mice (Pneumonia) | MRSA | Significantly reduced pulmonary edema and bacterial load | [13] |
Key Experimental Protocols
The evaluation of novel this compound analogs requires a standardized set of in vitro and in vivo assays to determine their efficacy and safety profile.
Caption: General experimental workflow for evaluating this compound analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Culture bacterial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth, such as Mueller-Hinton Broth.[4]
-
Peptide Dilution: Perform serial two-fold dilutions of the this compound peptide in the broth within a 96-well microtiter plate.[4]
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed.[4]
Protocol 2: Hemolytic Assay
This assay assesses the peptide's toxicity to red blood cells (RBCs), a key indicator of its potential toxicity to mammalian cells.
-
Preparation of Red Blood Cells: Obtain fresh human or animal blood and wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution via centrifugation to remove plasma. Resuspend the RBCs in PBS to a final concentration of 1-5%.[4]
-
Peptide Incubation: Incubate the RBC suspension with various concentrations of the this compound peptide at 37°C for 1-4 hours.[4] Include a positive control for 100% hemolysis (e.g., Triton X-100) and a negative control for 0% hemolysis (PBS alone).[4]
-
Measurement of Hemolysis: Centrifuge the samples to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).[4]
-
Calculation: Calculate the percentage of hemolysis relative to the positive and negative controls.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the peptide's effect on the metabolic activity of a mammalian cell line, providing a measure of its general cytotoxicity.
-
Cell Culture: Seed a specific cell line (e.g., HMEC-1, HEp-2) in a 96-well plate and allow the cells to adhere overnight.[4][13]
-
Peptide Treatment: Treat the cells with various concentrations of the this compound peptide and incubate for a specified period (e.g., 24-72 hours).[4]
-
MTT Incubation: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will metabolize the yellow MTT into a purple formazan (B1609692) product.[4][14]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm. Cell viability is inversely proportional to the peptide concentration.[14]
Conclusion and Future Directions
The this compound protein family provides a fascinating example of how a conserved genetic framework can be utilized to generate a wide array of functional peptides. Their precursor structure, with its conserved preproregion and variable C-terminal domain, is a highly efficient system for producing potent antimicrobial agents. The primary mechanism of action, membrane disruption, makes them promising candidates for combating antibiotic-resistant pathogens.
Future research will continue to focus on the rational design of synthetic this compound analogs.[4] By fine-tuning their physicochemical properties, it is possible to develop novel therapeutic agents with high potency against microbial and cancer cells while minimizing toxicity to the host.[4][5] The detailed experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of this promising class of antimicrobial peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound precursors: a protein family with a common preproregion and a variable C-terminal antimicrobial domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phylloxin, a novel peptide antibiotic of the this compound family of antimicrobial/opioid peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precursors of vertebrate peptide antibiotics this compound b and adenoregulin have extensive sequence identities with precursors of opioid peptides dermorphin, dermenkephalin, and deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. benchchem.com [benchchem.com]
The Dawn of a Novel Antimicrobial: A Technical Guide to the Initial Isolation of Dermaseptin from Phyllomedusa Frogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal methodologies employed in the initial isolation and characterization of Dermaseptin (B158304), a potent antimicrobial peptide, from the skin of Phyllomedusa frogs. The discovery of this compound marked a significant milestone in the field of innate immunity and antimicrobial peptide research, revealing a novel class of defense molecules with broad-spectrum activity. This document collates and presents the core experimental protocols, quantitative data from initial studies, and visual workflows to serve as a comprehensive resource for researchers in drug discovery and peptide chemistry.
Introduction to Dermaseptins
Dermaseptins are a family of cationic antimicrobial peptides predominantly found in the skin secretions of tree frogs belonging to the Phyllomedusa genus.[1][2] The first member of this family, this compound-S1, was isolated from the dried skin of the waxy monkey tree frog, Phyllomedusa sauvagii, in 1991.[1][3] These peptides are characterized by their α-helical structure in hydrophobic environments, a feature that is crucial for their mechanism of action, which involves the perturbation and disruption of microbial cell membranes.[4][5] Dermaseptins exhibit a broad spectrum of antimicrobial activity against pathogenic bacteria, fungi, yeasts, and protozoa, often with minimal hemolytic activity against mammalian cells, making them attractive candidates for therapeutic development.[1][2][6]
Experimental Protocols for Isolation and Characterization
The initial isolation of this compound involved a multi-step purification and characterization process, designed to separate the peptide from a complex mixture of other biologically active molecules present in the frog's skin secretion.[4][7]
Skin Secretion Collection and Preparation
The raw material for this compound isolation is the skin secretion of Phyllomedusa frogs. While later studies have employed mild electrical stimulation to induce secretion, the seminal work often utilized extracts from dried skin.[3][8]
Protocol for Skin Extract Preparation:
-
Source: Dried skin of Phyllomedusa sauvagii.
-
Homogenization: The dried skin is minced and homogenized in an acidic solution (e.g., 1 M acetic acid) to extract the peptides and inhibit proteolytic degradation.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant, containing the crude peptide extract, is collected for further purification.
Multi-Step Chromatographic Purification
A sequential combination of chromatographic techniques is essential to purify this compound to homogeneity.
Step 1: Molecular Sieve Filtration (Gel Filtration)
This step separates molecules based on their size.
-
Column: Sephadex G-50 or similar gel filtration medium.
-
Eluent: 10% acetic acid.
-
Procedure: The crude extract is loaded onto the column and eluted. Fractions are collected and monitored for absorbance at 280 nm.
-
Outcome: This provides a preliminary separation of peptides from larger proteins and other macromolecules.
Step 2: Ion-Exchange Chromatography
This technique separates molecules based on their net charge.
-
Rationale: As Dermaseptins are cationic peptides, this step is effective for their enrichment.
-
Matrix: A cation-exchange resin is typically used.
-
Procedure: Fractions from the gel filtration containing peptide activity are pooled, lyophilized, and redissolved in a low-ionic-strength buffer at a specific pH. The sample is loaded onto the column, and peptides are eluted with a gradient of increasing salt concentration.
Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the final and most critical step for achieving high purity.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Elution: A linear gradient of acetonitrile is used to elute the bound peptides. For example, a gradient from 0% to 60% acetonitrile over 60 minutes.
-
Detection: Elution is monitored by UV absorbance at 220 nm and 280 nm.
-
Outcome: Fractions corresponding to distinct peaks are collected, and their purity is assessed. This step yields highly purified this compound.[1][4]
Structural Characterization
Once purified, the primary structure and molecular weight of the peptide are determined.
Amino Acid Sequence Analysis:
-
Method: Automated Edman degradation is the classical method used for sequencing the purified peptide and its tryptic fragments.[4]
-
Procedure: The purified peptide is subjected to sequential cleavage of N-terminal amino acids, which are then identified by HPLC.
Mass Spectrometry:
-
Method: Fast Atom Bombardment (FAB) mass spectrometry or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to determine the precise molecular weight of the peptide.[4]
-
Outcome: The experimentally determined molecular weight is compared with the theoretical molecular weight calculated from the amino acid sequence to confirm the structure.
Antimicrobial Activity Assays
The biological activity of the purified this compound is assessed using antimicrobial susceptibility tests.
Minimal Inhibitory Concentration (MIC) Assay:
-
Purpose: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of the purified peptide is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest peptide concentration at which no visible growth is observed.
-
Quantitative Data Summary
The initial studies on Dermaseptins provided key quantitative data that established their physicochemical properties and antimicrobial potency.
Table 1: Physicochemical Properties of Initially Isolated Dermaseptins
| Peptide | Source Organism | Amino Acid Sequence | Number of Residues | Molecular Weight (Da) |
| This compound-S1 | Phyllomedusa sauvagii | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | 34 | 3455.4 |
| This compound b | Phyllomedusa bicolor | Not explicitly provided in all abstracts | 27 | Not explicitly provided |
| Dermatoxin (B1576924) | Phyllomedusa bicolor | SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ | 32 | Not explicitly provided |
| DS 01 | Phyllomedusa oreades | Not explicitly provided in all abstracts | 29 | 2793.39 |
Data compiled from multiple sources.[2][4][7][9]
Table 2: Antimicrobial Activity (MIC) of Early Dermaseptins
| Peptide | Target Microorganism | MIC (µM) |
| This compound-S1 | Pathogenic Fungi | Micromolar concentrations |
| DS 01 | Gram-positive bacteria | 3-25 |
| DS 01 | Gram-negative bacteria | 3-25 |
| DS 01 | Trypanosoma cruzi | ~6 |
| Der-PS4 | Staphylococcus aureus | 4 |
| Der-PS4 | MRSA | 8 |
| Der-PS4 | Enterococcus faecalis | 32 |
| Der-PS4 | Escherichia coli | Not specified |
| Der-PS4 | Pseudomonas aeruginosa | 16 |
| Der-PS4 | Candida albicans | 4-32 |
Data compiled from multiple sources.[2][3][4]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the isolation and characterization of this compound.
Caption: Overall workflow for the isolation and characterization of this compound.
Caption: Representative linear gradient for RP-HPLC purification of this compound.
Conclusion
The initial isolation of this compound from Phyllomedusa frogs laid the groundwork for the discovery of a vast and diverse family of antimicrobial peptides. The systematic application of chromatographic techniques, coupled with precise analytical methods for structural elucidation, was paramount to this success. The methodologies detailed in this guide remain fundamental to the field of peptide discovery and provide a robust framework for the isolation of novel bioactive peptides from natural sources. The potent and broad-spectrum antimicrobial activity of Dermaseptins continues to inspire research into their therapeutic potential as next-generation antibiotics.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins from Phyllomedusa oreades and Phyllomedusa distincta. Anti-Trypanosoma cruzi activity without cytotoxicity to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Bioactivity of a Novel Antimicrobial and Anticancer Peptide, this compound-PS4(Der-PS4), from the Skin Secretion of Phyllomedusa sauvagii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structure of novel defensive peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of dermatoxin from frog skin, an antibacterial peptide encoded by a novel member of the this compound genes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure, synthesis, and activity of this compound b, a novel vertebrate defensive peptide from frog skin: relationship with adenoregulin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Broad-Spectrum Activity of Natural Dermaseptin Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs belonging to the Phyllomedusa genus.[1][2] These peptides represent a promising class of natural compounds with potent, broad-spectrum antimicrobial activity against a wide range of pathogens, including bacteria, fungi, protozoa, and viruses.[1][3] Some variants have also demonstrated significant anti-tumor and spermicidal activities.[1][4] This technical guide provides an in-depth overview of the broad-spectrum activity of natural Dermaseptin variants, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Dermaseptins are typically 27-34 amino acids in length and are characterized by a high content of lysine (B10760008) residues, which confers a net positive charge.[2] In aqueous environments, they are generally unstructured, but upon interaction with biological membranes, they adopt an amphipathic α-helical conformation.[1] This structural transition is crucial for their biological activity, allowing them to selectively interact with and disrupt the membranes of target cells.
Mechanism of Action
The primary antimicrobial action of Dermaseptins involves the permeabilization and disruption of microbial cell membranes.[5] Their cationic nature facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane disruption through one of two primary models:
-
The Barrel-Stave Model: In this model, this compound monomers aggregate to form transmembrane pores or channels. This leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[5]
-
The Carpet-like Model: Here, the peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane's integrity in a detergent-like manner, leading to the formation of micelles and the dissolution of the membrane.[5][6]
Some Dermaseptins may also translocate across the cell membrane to interact with intracellular targets, although membrane disruption is considered their principal mechanism of antimicrobial action.[1][5]
In addition to direct membrane lysis, which leads to necrosis at high concentrations, some Dermaseptins can induce apoptosis (programmed cell death) at lower, non-lytic concentrations.[5] This is often achieved by disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors.[5]
dot
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin's Role in Amphibian Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dermaseptins represent a formidable component of the amphibian innate immune system, offering a potent first line of defense against a wide array of pathogenic microorganisms. These cationic antimicrobial peptides, primarily isolated from the skin secretions of frogs belonging to the Phyllomedusa genus, exhibit broad-spectrum activity against bacteria, fungi, protozoa, and enveloped viruses. Their primary mechanism of action involves the rapid disruption of microbial cell membranes, a feature that makes them attractive candidates for the development of novel antimicrobial therapeutics in an era of growing antibiotic resistance. This technical guide provides a comprehensive overview of the core principles of Dermaseptin's function, including its structure-activity relationship, quantitative efficacy data, and the experimental protocols employed for its characterization. Furthermore, it visualizes the key mechanisms and workflows to facilitate a deeper understanding of this promising class of antimicrobial peptides.
The Role of this compound in Amphibian Innate Immunity
Amphibian skin is a unique interface between the animal and its environment, constantly exposed to a diverse range of potential pathogens. To counteract this threat, amphibians have evolved a sophisticated chemical defense system, a key component of which is the secretion of a cocktail of bioactive peptides from granular glands in the skin. Dermaseptins are a prominent family of these peptides, playing a crucial role in innate immunity by providing immediate, non-specific protection against microbial invasion.
The production and secretion of Dermaseptins are understood to be a response to pathogen-associated molecular patterns (PAMPs). While the precise signaling pathways for this compound induction in amphibians are not fully elucidated, it is hypothesized to follow a conserved pattern of innate immune recognition. This likely involves the recognition of PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria, by Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs) on the surface of skin cells. This recognition event is believed to trigger an intracellular signaling cascade, potentially involving adaptor proteins like MyD88 and the activation of transcription factors such as NF-κB, leading to the expression of this compound genes and the subsequent synthesis and secretion of the peptides.
Mechanism of Action
Dermaseptins are cationic peptides that are generally unstructured in aqueous solution but adopt an amphipathic α-helical conformation upon interaction with the negatively charged phospholipids (B1166683) of microbial membranes. This structural change is critical for their antimicrobial activity. The positively charged residues (typically lysine) on one face of the helix mediate the initial electrostatic attraction to the microbial membrane, while the hydrophobic residues on the opposite face facilitate insertion into and disruption of the lipid bilayer.
Several models have been proposed for the membrane-disrupting action of Dermaseptins, with the "carpet" model being widely supported. In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization, leading to the formation of transient pores or micelles, leakage of intracellular contents, and ultimately, cell death.
Quantitative Data on this compound Activity
The antimicrobial and cytotoxic activities of various this compound peptides and their synthetic analogs have been extensively quantified. The following tables summarize key data, including Minimum Inhibitory Concentrations (MICs), 50% hemolytic concentration (HC50), and 50% cytotoxic concentration (CC50).
Table 1: Minimum Inhibitory Concentration (MIC) of Dermaseptins against various pathogens
| Peptide | Organism | MIC (µM) | Reference |
| This compound-PH | Escherichia coli | 16 | [1] |
| This compound-PH | Staphylococcus aureus | 32 | [1] |
| This compound-PH | Candida albicans | 16 | [1] |
| This compound S1 | Aspergillus fumigatus | 3.1 - 30 | [2] |
| This compound-AC | S. aureus | 2 - 4 | [3] |
| This compound-AC | E. coli | 2 - 4 | [3] |
| This compound-AC | MRSA | 2 - 4 | [3] |
| This compound-AC | K. pneumoniae | 2 - 4 | [3] |
| This compound-AC | P. aeruginosa | 2 - 4 | [3] |
| This compound-AC | C. albicans | 2 - 4 | [3] |
| K4K20-S4 | S. aureus | 1 - 4 µg/mL | [4] |
| K4K20-S4 | P. aeruginosa | 1 - 4 µg/mL | [4] |
| K4K20-S4 | E. coli | 1 - 16 µg/mL | [4] |
| K4S4(1-16) | Acinetobacter baumannii | 3.125 - 12.5 µg/mL | [5] |
Table 2: Cytotoxicity of Dermaseptins
| Peptide | Cell Type | Assay | Value | Reference |
| This compound-AC | Horse erythrocytes | HC50 | 76.55 µM | [3] |
| This compound-PH | Human breast cancer (MCF-7) | IC50 | 0.69 µM | [1] |
| This compound-PH | Human lung carcinoma (H157) | IC50 | 2.01 µM | [1] |
| This compound-PH | Human glioblastoma (U251MG) | IC50 | 2.36 µM | [1] |
| K4K20S4 | Human epithelial (HEp-2) | CC50 | 75.71 µg/mL | [5] |
| K4S4(1-16) | Human epithelial (HEp-2) | CC50 | 68.9 µg/mL | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Dermaseptins.
Peptide Isolation and Purification
A common protocol for isolating this compound from amphibian skin secretions involves a multi-step chromatographic process.[6]
-
Skin Secretion Collection: Amphibian skin secretions are obtained, often through mild electrical stimulation, and immediately lyophilized.
-
Molecular Sieve Filtration: The lyophilized secretion is reconstituted in an appropriate buffer and subjected to gel filtration chromatography (e.g., using Sephadex G-50) to separate molecules based on size.
-
Ion-Exchange Chromatography: Fractions containing peptides of the expected molecular weight are pooled and further purified by ion-exchange chromatography (e.g., using a CM-cellulose column) to separate peptides based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed using RP-HPLC on a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA). This separates peptides based on their hydrophobicity, yielding highly purified this compound.
-
Mass Spectrometry: The molecular mass and purity of the isolated peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum concentration of a peptide that inhibits the visible growth of a microorganism.[5][7]
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubated overnight at the optimal temperature (e.g., 37°C for most bacteria). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 Colony Forming Units (CFU)/mL).
-
Peptide Dilution: The this compound peptide is serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized microbial inoculum is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated for 18-24 hours at the optimal growth temperature for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells.[1][7]
-
Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., from human or horse) are washed three times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. The washed erythrocytes are then resuspended in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: Serial dilutions of the this compound peptide are prepared in PBS in a 96-well plate. An equal volume of the erythrocyte suspension is added to each well.
-
Controls: A negative control (0% hemolysis) containing only PBS and erythrocytes, and a positive control (100% hemolysis) containing a lytic agent like Triton X-100 are included.
-
Incubation: The plate is incubated at 37°C for 1-4 hours.
-
Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact erythrocytes. The supernatant is carefully transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is the peptide concentration that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound against cultured cell lines.[7]
-
Cell Seeding: Adherent cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound peptide. The cells are then incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The CC50 value is the peptide concentration that reduces cell viability by 50%.
Conclusion and Future Directions
Dermaseptins are a vital component of the amphibian innate immune system and hold significant promise as templates for the development of new antimicrobial drugs. Their broad-spectrum activity and membrane-disrupting mechanism of action make them particularly interesting for combating multidrug-resistant pathogens. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers in this field.
Future research should focus on several key areas:
-
Elucidating the precise signaling pathways that regulate this compound gene expression and secretion in amphibians. A deeper understanding of these pathways could lead to novel strategies for modulating their production.
-
Rational design of this compound analogs with enhanced antimicrobial potency and selectivity, and reduced cytotoxicity to mammalian cells.
-
In-depth investigation of their in vivo efficacy and safety in preclinical and clinical studies.
-
Exploring synergistic combinations of Dermaseptins with conventional antibiotics to enhance their efficacy and combat resistance.
By addressing these research questions, the full therapeutic potential of Dermaseptins can be unlocked, paving the way for a new generation of antimicrobial agents.
References
- 1. Review of the Amphibian Immune Response to Chytridiomycosis, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides from Amphibian Skin Potently Inhibit Human Immunodeficiency Virus Infection and Transfer of Virus from Dendritic Cells to T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra [frontiersin.org]
- 5. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Immunity in Amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
The Dermaseptin Peptide Family: A Technical Guide to Diversity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Dermaseptin (B158304) Family
Dermaseptins are a diverse family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusa frogs.[1][2] These peptides represent a crucial component of the frog's innate immune system, offering protection against a wide array of pathogens.[3] Typically composed of 27-34 amino acids, Dermaseptins are characterized by their cationic nature, due to a high content of lysine (B10760008) residues, and their propensity to adopt an amphipathic α-helical structure upon interaction with cell membranes.[1][4] This structural feature is fundamental to their biological activity, which primarily involves the disruption of microbial cell membranes, making them promising candidates in the fight against antibiotic resistance.[2] Their broad-spectrum activity extends to bacteria (Gram-positive and Gram-negative), fungi, protozoa, and even viruses.[1][5] Furthermore, emerging research has highlighted their potential as anticancer agents.[6][[“]] This guide provides an in-depth exploration of the this compound family's diversity, structure-activity relationships, mechanisms of action, and the experimental protocols used for their characterization.
Diversity and Structure-Activity Relationship (SAR)
The efficacy of this compound peptides is intrinsically linked to their physicochemical properties, including cationicity, hydrophobicity, and amphipathicity.[2] Structure-activity relationship studies have been pivotal in designing synthetic analogs with enhanced potency and reduced toxicity.
Key Physicochemical Properties:
-
Cationicity: A net positive charge is crucial for the initial electrostatic interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids.[8] Increasing the net positive charge, often through lysine substitutions, can enhance antibacterial activity.[9][10]
-
Hydrophobicity: The hydrophobic face of the α-helix facilitates the peptide's insertion into and disruption of the lipid bilayer of the cell membrane.[2]
-
Amphipathicity: The distinct separation of hydrophobic and hydrophilic residues upon folding into an α-helix is critical for membrane interaction. This allows the peptide to interface with both the aqueous environment and the lipid core of the membrane.[11]
Modifications such as amino acid substitutions, truncations, and N-terminal acylation have been explored to optimize these properties. For instance, increasing cationicity while reducing C-terminal hydrophobicity can significantly boost antibacterial potency while minimizing hemolytic activity (toxicity to red blood cells).[2][9] Truncated versions of this compound S4, such as K4-S4(1-16), have demonstrated potent antibacterial effects with reduced toxicity.[12]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various this compound peptides and their analogs, highlighting their antimicrobial, hemolytic, and cytotoxic activities.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides
| Peptide/Analog | Target Organism | MIC (µg/mL) | Citation(s) |
| K4K20S4 | Acinetobacter baumannii | 3.125 | [13] |
| K4S4(1-16) | Acinetobacter baumannii | 6.25 | [13] |
| This compound S4 | Acinetobacter baumannii | 12.5 | [13] |
| This compound B2 | Acinetobacter baumannii | 12.5 | [13] |
| K4K20S4 | Escherichia coli | 1 - 16 | [12] |
| K4K20S4 | Pseudomonas aeruginosa | 1 - 4 | [12] |
| K4K20S4 | Staphylococcus aureus | 1 - 4 | [12] |
| This compound-AC | Various bacterial strains | 2 - 4 µM | [14][15] |
Note: MIC values can vary based on the specific microbial strain and the experimental conditions used.[2]
Table 2: Hemolytic and Cytotoxic Activity of this compound Peptides
| Peptide/Analog | Cell Type | HC50 (µM) | CC50 (µg/mL) | Citation(s) |
| This compound-AC | Horse Erythrocytes | 76.55 | - | [14][15] |
| K4S4(1-16) | HEp-2 cells | - | 68.9 | [16] |
| K4K20S4 | HEp-2 cells | - | 75.71 | [16] |
| K3K4B2 | HEp-2 cells | - | 61.25 | [16] |
| This compound-PH | MCF-7 (Breast Cancer) | - | IC50: 0.69 µM | [17] |
| This compound-PH | H157 (Lung Cancer) | - | IC50: 2.01 µM | [17] |
| This compound-PH | U251MG (Glioblastoma) | - | IC50: 2.36 µM | [17] |
Note: HC50 is the concentration causing 50% hemolysis. CC50 is the concentration causing 50% cytotoxicity. IC50 is the concentration causing 50% inhibition of cell growth.[2]
Mechanisms of Action
Dermaseptins primarily exert their antimicrobial and anticancer effects through membrane disruption. However, at lower concentrations, they can also induce programmed cell death, or apoptosis.[6][[“]]
Membrane Disruption
The interaction of Dermaseptins with microbial membranes is a multi-step process.[1] Initially unstructured in aqueous solutions, these peptides adopt an α-helical conformation upon encountering the membrane.[1] The positively charged residues interact with the anionic components of the microbial membrane, leading to an accumulation of peptides on the surface. This interaction is often described by the "carpet" model, where the peptides disrupt the membrane integrity once a threshold concentration is reached.[1][8]
Induction of Apoptosis
Interestingly, some Dermaseptins, such as this compound-PS1, have a dual mechanism of action that is concentration-dependent.[6] At high concentrations, they cause rapid cell lysis through membrane disruption.[18] However, at lower, non-lytic concentrations, they can trigger apoptosis in cancer cells.[6][18] This intrinsic apoptotic pathway is often mediated through the mitochondria.[6] For instance, this compound-PS1 at a concentration of 10⁻⁶ M has been shown to induce apoptosis in human glioblastoma cells by increasing the expression of cleaved caspase-3 and caspase-9.[6]
Detailed Experimental Protocols
The characterization of this compound peptides involves a series of standardized in vitro assays to determine their biological activity and toxicity.
General Workflow for Peptide Evaluation
The evaluation of novel or modified this compound peptides typically follows a structured workflow, from synthesis to detailed bioactivity assessment.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a peptide that prevents visible growth of a microorganism.[19]
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[19]
-
Peptide Dilutions: A stock solution of the this compound peptide is prepared and serially diluted in a 96-well microtiter plate.[19]
-
Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[19]
-
Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[19]
Hemolytic Activity Assay
This assay assesses the toxicity of the peptides to mammalian red blood cells (RBCs).[2]
-
Preparation of Red Blood Cells: Fresh red blood cells are washed multiple times with Phosphate-Buffered Saline (PBS) and resuspended to a final concentration (e.g., 1-5% hematocrit).[2]
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the this compound peptide at 37°C for a specified time (e.g., 1-4 hours). Positive (100% hemolysis with Triton X-100) and negative (0% hemolysis with PBS) controls are included.[2]
-
Measurement of Hemolysis: The samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured by absorbance spectrophotometry (e.g., at 540 nm).[2]
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the peptide concentration causing 50% hemolysis, is then determined.[2]
Conclusion and Future Directions
The this compound peptide family represents a rich source of potential therapeutic agents with potent antimicrobial and anticancer properties. Their membrane-disrupting mechanism of action makes them particularly attractive for combating drug-resistant pathogens.[2] Extensive structure-activity relationship studies have demonstrated that the bioactivity of these peptides can be rationally optimized by modifying their physicochemical properties.[9][10] Future research should continue to explore the vast diversity of this peptide family, further elucidate their mechanisms of action, and advance the most promising candidates through preclinical and clinical development.[1][5] The development of novel delivery systems and formulations will also be crucial for their successful translation into therapeutic applications.[4]
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Solid-Phase Synthesis of Dermaseptin B2: A Detailed Protocol for Research and Development
Application Note & Protocol | Version 1.0 | For Research Use Only
Abstract
Dermaseptin (B158304) B2 is a 33-amino acid cationic antimicrobial peptide originally isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor.[1] It exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa, and has also demonstrated significant anti-proliferative effects against several cancer cell lines.[1][2][3] This document provides a comprehensive protocol for the solid-phase synthesis of this compound B2 using Fmoc chemistry, followed by its purification and characterization. Detailed experimental procedures, quantitative data on synthesis outcomes and biological activities, and diagrams of the synthesis workflow and implicated signaling pathways are presented to guide researchers in the production and evaluation of this promising therapeutic peptide.
Peptide Specifications
| Property | Value |
| Sequence | GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂ |
| Molecular Weight | ~3181.68 Da |
| C-terminus | Amide |
| Purity (Post-HPLC) | >95% |
| Expected Yield | 10-30% of theoretical maximum |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the key steps in the Fmoc-based solid-phase synthesis of this compound B2.
Caption: Workflow for the solid-phase synthesis of this compound B2.
Experimental Protocols
Materials and Reagents
-
Rink Amide AM resin (100-200 mesh, ~0.38 mmol/g substitution)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
Protocol 1: Peptide Synthesis
This protocol is for a manual synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Place 263 mg of Rink Amide AM resin in a synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a 15-minute agitation, then drain.
-
-
Washing:
-
Wash the resin sequentially with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (Example for the first amino acid, Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq, 0.3 mmol), HBTU (3 eq, 0.3 mmol), and DIEA (6 eq, 0.6 mmol) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm coupling completion (beads should be yellow).
-
Wash the resin as described in step 3.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the this compound B2 sequence.
-
-
Final Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the peptidyl-resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail (Reagent K, modified):
-
TFA: 87.5%
-
Water: 5.0%
-
TIS: 5.0%
-
EDT: 2.5%
-
Caution: Prepare in a fume hood and wear appropriate PPE.
-
-
Cleavage Reaction:
-
Add 10 mL of the cleavage cocktail to the dried peptidyl-resin.
-
Agitate gently for 3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 2 mL) and combine the filtrates.
-
Add the TFA solution dropwise to 40 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Air-dry the crude peptide in a fume hood.
-
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% ACN/water.
-
Chromatography Conditions:
-
Column: Preparative C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 20% to 50% B over 30 minutes is a suitable starting point for optimization.
-
Flow Rate: ~20 mL/min
-
Detection: 220 nm and 280 nm
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Protocol 4: Characterization by Mass Spectrometry
-
Sample Preparation (MALDI-TOF):
-
Prepare a saturated solution of CHCA matrix in 50% ACN/0.1% TFA.
-
Mix the purified peptide solution (~1 mg/mL) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The expected monoisotopic mass [M+H]⁺ for this compound B2 is approximately 3182.68 Da.
Quantitative Bioactivity Data
The biological activity of this compound B2 has been evaluated against various microorganisms and cancer cell lines.
Table 1: Antimicrobial Activity of this compound B2
| Target Microorganism | MIC (µg/mL) | Reference |
| Acinetobacter baumannii | 12.5 | [4] |
| Escherichia coli 184 | 7.5 | [5] |
| Escherichia coli ATCC 8739 | 3.75 | [5] |
Table 2: Anticancer Activity of this compound B2
| Cell Line | Assay | IC₅₀/GI₅₀ (µM) | Reference |
| PC3 (Prostate Cancer) | MTT | 3.93 | [6] |
| DU145 (Prostate Cancer) | MTT | 2.64 | [6] |
| Various Tumor Cell Lines | Cell Viability | 0.71 - 8.0 | [3][7] |
| Rhabdomyosarcoma (RD) | Resazurin | 5.993 (72h) | [8] |
Table 3: Hemolytic Activity of this compound B2
| Peptide Concentration (µM) | Hemolysis (%) | Reference |
| Up to 50 | < 10 | [1] |
| Not specified | 8 | [9] |
Implicated Signaling Pathways in Anticancer Activity
This compound B2's anticancer effects are believed to be mediated through the modulation of several key signaling pathways. The diagram below provides a conceptual overview of these interactions.
Caption: Conceptual overview of signaling pathways modulated by this compound B2.
Discussion
The solid-phase synthesis protocol detailed herein provides a reliable method for obtaining high-purity this compound B2 for research purposes. The expected yield of 10-30% is typical for a peptide of this length synthesized manually.[10] The biological activity data compiled from various studies underscores the potential of this compound B2 as both an antimicrobial and an anticancer agent.[3][4][5][6][8] Its mechanism of action appears to be multifaceted, involving direct membrane disruption and modulation of critical cellular signaling pathways that regulate cell survival and apoptosis.[11][12] Further research into the precise molecular interactions and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound B2.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kam.bo [kam.bo]
- 8. biochemistry.uonbi.ac.ke [biochemistry.uonbi.ac.ke]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Recombinant Expression of Dermaseptin in E. coli Using Fusion Tags
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs, exhibiting potent, broad-spectrum activity against bacteria, fungi, and protozoa.[1][2] Their mechanism of action, primarily involving the disruption of microbial cell membranes, makes them promising candidates for novel therapeutics in an era of rising multidrug resistance.[1] However, large-scale production through chemical synthesis is often cost-prohibitive. Recombinant expression in Escherichia coli offers a cost-effective and scalable alternative.[3]
A primary challenge in producing AMPs in E. coli is their inherent toxicity to the host and susceptibility to proteolytic degradation.[3][4] To overcome these issues, Dermaseptin (B158304) can be expressed as a fusion protein. A fusion tag can neutralize the peptide's toxicity, protect it from degradation, and often enhance solubility and simplify purification.[3][5] This application note provides a comprehensive framework for the expression and purification of a this compound variant (e.g., this compound S4) in E. coli using different fusion tags, followed by cleavage to release the bioactive peptide.[6]
Fusion Tag Strategy
The choice of fusion partner is critical for maximizing the yield and solubility of the target peptide. Commonly used tags include Glutathione S-transferase (GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO).[3][7] These tags have been shown to effectively mask the toxicity of AMPs and facilitate high-yield production.[3] Some strategies may also intentionally promote the formation of insoluble inclusion bodies, which protects the peptide and simplifies initial purification steps.[8]
dot
Caption: Diagram 1: A typical fusion protein construct for this compound expression.
Experimental Workflow Overview
The overall process involves several key stages: gene synthesis and cloning, expression in an E. coli host, purification of the fusion protein, enzymatic cleavage of the tag, and finally, purification of the active this compound peptide.
dot
Caption: Diagram 2: Workflow for recombinant this compound production.
Detailed Protocols
Gene Synthesis and Cloning
Successful expression is enhanced by optimizing the this compound gene sequence for E. coli's codon usage.[9][10]
-
Codon Optimization: Obtain the amino acid sequence for the desired this compound variant (e.g., this compound S4) from a protein database.[1] Use a codon optimization tool to design a synthetic gene for optimal expression in E. coli. Incorporate restriction sites (e.g., BamHI and HindIII) at the ends for cloning and a protease cleavage site (e.g., Thrombin) between the fusion tag and the this compound sequence.
-
Vector Ligation: Digest the expression vector (e.g., pGEX-4T-1 for GST-tag, pET-32a for Trx-tag) and the synthetic gene with the chosen restriction enzymes.[6][11] Ligate the gene into the vector using T4 DNA ligase.
-
Transformation: Transform the ligated plasmid into competent E. coli DH5α for plasmid amplification. Verify the correct insertion and sequence via Sanger sequencing.[1]
Protein Expression
-
Host Transformation: Transform the sequence-verified plasmid into an E. coli expression host, such as BL21(DE3).[1][6]
-
Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Incubate overnight at 37°C with shaking.[1]
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6–0.8.[12][13]
-
Induction: Cool the culture to a lower temperature (e.g., 16-25°C) and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[12] Incubate for an additional 4-16 hours with shaking.[1]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.[1]
Purification of Fusion Protein
This protocol is described for a GST-tagged protein. A similar protocol using a Ni-NTA column would be used for His-tagged proteins.[12][13]
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Phosphate-Buffered Saline (PBS, pH 7.3). Lyse the cells by sonication on ice. Add protease inhibitors to prevent degradation.[1]
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[1]
-
Affinity Chromatography: Equilibrate a Glutathione-Sepharose column with PBS. Load the clarified supernatant onto the column. Wash the column with PBS to remove unbound proteins.
-
Elution: Elute the GST-Dermaseptin fusion protein using an elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein.[1]
Tag Cleavage and this compound Purification
-
Cleavage Reaction: Dialyze the purified fusion protein against a cleavage buffer compatible with the chosen protease (e.g., Thrombin). Add the protease (e.g., 10 units of Thrombin per mg of fusion protein).
-
Incubation: Incubate the reaction at room temperature for 4-16 hours.[1] Monitor cleavage progress by SDS-PAGE.
-
Final Purification: After cleavage, the released this compound must be separated from the fusion tag and the protease. This is typically achieved using a secondary purification step, such as reverse-phase high-performance liquid chromatography (RP-HPLC), which is effective for purifying small peptides.[1]
Antimicrobial Activity Assay (MIC Determination)
The biological activity of the purified this compound is confirmed by determining its Minimum Inhibitory Concentration (MIC).[1][14]
-
Bacterial Culture: Grow a target bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) overnight in Mueller-Hinton Broth (MHB).[1][2] Dilute the culture to a final concentration of ~5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare two-fold serial dilutions of the purified this compound in a 96-well microtiter plate.[1][14]
-
Incubation: Add the diluted bacterial suspension to each well. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[15]
Data Presentation: Comparison of Fusion Tags
The selection of a fusion tag significantly impacts expression levels, solubility, and final yield. The following table summarizes expected outcomes for different commonly used fusion tags.
| Fusion Tag | Typical Expression Level (mg/L Culture) | Protein Form | Final Yield of Pure this compound (mg/L) | Key Advantage |
| GST | 50 - 150 | Soluble | 5 - 15 | Well-established, good solubility enhancement.[3] |
| Trx | 100 - 300 | Soluble | 10 - 30 | High solubility enhancement, chaperone-like activity.[3][5] |
| SUMO | 150 - 400 | Soluble | 20 - 50 | High expression, often enhances proper folding.[3][12] |
| Polyhedrin (Polh) | > 500 | Inclusion Body | 15 - 40 | Very high expression, protects peptide in inclusion bodies.[8] |
Note: Values are estimates and can vary significantly based on the specific this compound sequence, expression conditions, and purification efficiency.
Conclusion
The use of a fusion tag strategy is a robust and effective method for the high-yield recombinant production of this compound in E. coli.[1][3] By masking the peptide's toxicity and simplifying purification, this approach enables the generation of significant quantities of bioactive this compound for research and therapeutic development. The protocols and data presented here provide a comprehensive guide for scientists to establish an efficient production pipeline for this promising class of antimicrobial peptides. Further optimization of parameters such as induction temperature and time can lead to even greater yields.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag [mdpi.com]
- 5. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 6. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 10. biomatik.com [biomatik.com]
- 11. Cloning, expression and purification of recombinant dermatopontin in Escherichia coli | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Cloning, expression and purification of recombinant dermatopontin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Determining the Antimicrobial Potency of Dermaseptin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs. These peptides represent a promising class of therapeutic agents due to their broad-spectrum activity against a wide range of pathogens, including bacteria, fungi, and protozoa. Their primary mechanism of action involves the disruption of microbial cell membranes, making them attractive candidates in the fight against antibiotic resistance.
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro antimicrobial activity of a compound. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides detailed application notes and a comprehensive protocol for performing an MIC assay to evaluate the activity of Dermaseptin.
Data Presentation: this compound MIC Values
The antimicrobial activity of this compound and its derivatives has been evaluated against various microorganisms. The following table summarizes representative MIC values obtained through broth microdilution assays. It is important to note that MIC values can vary depending on the specific this compound derivative, the microbial strain, and the precise assay conditions.
| This compound Derivative | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound S4 Derivative (K4K20-S4) | Escherichia coli | Clinical Isolates | 1 - 16 | - | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | 1 - 4 | - | [1] | |
| Staphylococcus aureus | Clinical Isolates | 1 - 4 | - | [1] | |
| This compound-AC | Staphylococcus aureus | - | - | 2 | [2] |
| Enterococcus faecalis | - | - | 2 | [2] | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | - | 2 | [2] | |
| Escherichia coli | - | - | 2 | [2] | |
| Klebsiella pneumoniae | - | - | 2 | [2] | |
| Pseudomonas aeruginosa | - | - | 4 | [2] | |
| Candida albicans | - | - | 2 | [2] | |
| This compound-B2 | Escherichia coli | ATCC 8739 | 3.75 | - | [3] |
| Escherichia coli | 184 (Colistin-resistant) | 7.5 | - | [3] | |
| This compound-B3 | Escherichia coli | ATCC 25922 | - | 2.6 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | - | 5 | [4] | |
| Staphylococcus aureus | ATCC 25293 | - | 1.3 | [4] | |
| This compound Analogue (WW) | Escherichia coli | ATCC 25922 | - | 2 | [5] |
| DRS-CA-1 | Pseudomonas aeruginosa | ATCC 27853 | - | 8 | [6] |
| DRS-DU-1 | Pseudomonas aeruginosa | ATCC 27853 | - | 4 | [6] |
| DPT9 Analogue (K8, 23-DPT9) | Escherichia coli | NCTC 10418 | - | 2 | [7] |
| Pseudomonas aeruginosa | ATCC 27853 | - | 4 | [7] | |
| Staphylococcus aureus | NCTC 10788 | - | 2 | [7] | |
| Candida albicans | NCYC 1467 | - | 2 | [7] |
Experimental Protocols
Principle of the Broth Microdilution MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.
Materials
-
This compound peptide (lyophilized)
-
Test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile deionized water or 0.01% acetic acid for peptide reconstitution
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader (optional, for OD600 measurements)
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Calibrated pipettes and sterile tips
Preparation of Reagents and Cultures
1. This compound Stock Solution Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile deionized water or 0.01% acetic acid to a high concentration (e.g., 1-10 mg/mL). The choice of solvent may depend on the peptide's solubility.
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
2. Microbial Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi).
-
Incubate the broth culture at the appropriate temperature with shaking (200 rpm) until it reaches the mid-logarithmic phase of growth. This typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Adjust the turbidity of the culture with sterile broth to match the 0.5 McFarland standard.
-
Further dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
MIC Assay Procedure
-
Plate Setup:
-
In a sterile 96-well polypropylene plate, add 50 µL of sterile CAMHB or RPMI-1640 to wells in columns 2 through 12.
-
In the wells of column 1, add 100 µL of the this compound working solution (prepared by diluting the stock solution in the appropriate broth to twice the highest desired final concentration).
-
-
Serial Dilution:
-
Perform two-fold serial dilutions by transferring 50 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10.
-
Discard the final 50 µL from the wells in column 10.
-
-
Controls:
-
Growth Control (Column 11): Add 50 µL of sterile broth to these wells. These wells will receive the microbial inoculum but no this compound.
-
Sterility Control (Column 12): These wells contain 100 µL of sterile broth only and will not be inoculated.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well in columns 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation:
-
Cover the plate with a sterile lid or sealing film to prevent evaporation.
-
Incubate the plate at the appropriate temperature (37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No antimicrobial activity | Incorrect peptide synthesis or purity. | Verify the peptide sequence and purity (e.g., via HPLC and mass spectrometry). |
| Peptide degradation. | Prepare fresh stock solutions. Store lyophilized peptide and stock solutions appropriately. | |
| Peptide aggregation. | Test peptide solubility in the assay buffer. Sonication may help dissolve aggregates. | |
| High variability in MIC values | Inconsistent inoculum density. | Standardize the inoculum preparation carefully using a McFarland standard. |
| Evaporation from wells. | Use sealing films on the microtiter plates during incubation. | |
| Subjective reading of MIC. | Have the same person read all plates, or use a plate reader for objective OD600 measurements. | |
| Higher than expected MIC values | Peptide binding to plasticware. | Use low-binding polypropylene plates and tubes for all steps involving the peptide. |
| High salt concentration in media. | Use cation-adjusted Mueller-Hinton Broth (CAMHB). |
Mandatory Visualizations
This compound Mechanism of Action: Membrane Disruption Models
Dermaseptins primarily exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane. This is thought to occur through one of two main models: the "barrel-stave" model or the "toroidal pore" model.
Caption: Proposed mechanisms of this compound action on microbial membranes.
Experimental Workflow for MIC Assay
The following diagram illustrates the key steps in the broth microdilution MIC assay for determining this compound activity.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. camp3.bicnirrh.res.in [camp3.bicnirrh.res.in]
- 5. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Dermaseptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of Dermaseptin, a family of antimicrobial peptides (AMPs) with broad-spectrum activity. The protocols and data presented are intended to guide researchers in the evaluation of this compound and its derivatives as potential therapeutic agents against a variety of microbial pathogens.
Introduction
Dermaseptins are a class of cationic peptides isolated from the skin of frogs belonging to the Phyllomedusa genus.[1][2] These peptides are typically 27-34 amino acids in length and adopt an amphipathic α-helical structure, which is critical for their antimicrobial activity.[1][2] Their primary mechanism of action involves the disruption of microbial cell membranes, making them promising candidates in the fight against antibiotic-resistant bacteria.[1][3] This document outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Bactericidal Concentration (MBC) of this compound.
Data Presentation
The following tables summarize the antimicrobial activity of various this compound derivatives against a range of bacterial strains. These values are compiled from multiple studies and are presented to facilitate comparison. It is important to note that MIC and MBC values can vary depending on the specific bacterial strain and the precise experimental conditions used.[1]
Table 1: MIC and MBC of this compound-AC [4][5]
| Bacterial Strain | MIC (μM) | MBC (μM) | MBC/MIC Ratio |
| Staphylococcus aureus (NCTC 10788) | 2 | 2 | 1 |
| Enterococcus faecalis (NCTC 12697) | 2 | 2 | 1 |
| MRSA (ATCC 43300) | 2 | 4 | 2 |
| Escherichia coli (NCTC 10418) | 4 | 8 | 2 |
| Pseudomonas aeruginosa (NCTC 10662) | 4 | 8 | 2 |
| Klebsiella pneumoniae (NCTC 9633) | 4 | 8 | 2 |
| Acinetobacter baumannii (NCTC 12156) | 4 | 8 | 2 |
Table 2: Antimicrobial Activities of this compound S4 and B2 Derivatives against Acinetobacter baumannii [6][7][8]
| Peptide | MIC (µg/mL) | MBC (µg/mL) |
| DRS-S4 | 12.5 | 25 |
| K4K20S4 | 3.125 | 6.25 |
| K4S4(1-16) | 6.25 | 12.5 |
| DRS-B2 | 12.5 | 25 |
| K3K4B2 | 6.25 | 12.5 |
| Meropenem (Control) | 32 | 64 |
Table 3: In Vitro Activity of this compound S4 Derivatives against Clinical Isolates [9]
| Peptide | Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |
| K4K20-S4 | S. aureus (20) | 2 | 4 | 1-4 |
| P. aeruginosa (24) | 2 | 4 | 1-4 | |
| E. coli (22) | 2 | 8 | 1-16 | |
| K4-S4(1-16)a | S. aureus (20) | 4 | 8 | 2-16 |
| P. aeruginosa (24) | 4 | 8 | 2-16 | |
| E. coli (22) | 4 | 8 | 2-16 | |
| K4-S4(1-13)a | S. aureus (20) | 8 | 16 | 4-32 |
| P. aeruginosa (24) | 8 | 16 | 4-32 | |
| E. coli (22) | 4 | 8 | 2-16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is a prerequisite for determining the MBC.[10]
Materials:
-
This compound peptide
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Sterile 96-well microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA) to create a high-concentration stock solution.[11]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
-
Serial Dilution in Microtiter Plate:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no bacteria).[12]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the determination of the MIC.
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells: Following the MIC reading, select the wells that show complete inhibition of bacterial growth (the MIC well and wells with higher concentrations).
-
Plating: Aliquot 10-100 µL from each of these selected wells and plate it onto separate, clearly labeled MHA plates.[10]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the MHA plate.[13]
Visualizations
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Mechanism of action of this compound on bacterial membranes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Assessing Dermaseptin Cytotoxicity on Cancer Cells using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusa frogs.[[“]] Beyond their antimicrobial properties, dermaseptins have garnered significant interest for their potent and selective cytotoxic activity against a broad spectrum of cancer cells, positioning them as promising candidates for novel anticancer therapies.[[“]][2] These peptides primarily exert their anticancer effects through two main mechanisms: disruption of the cancer cell membrane leading to necrosis, and induction of programmed cell death (apoptosis) via intracellular signaling pathways.[[“]][3] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation. This makes it a valuable tool for evaluating the cytotoxic effects of compounds like dermaseptins on cancer cell lines.[4]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of various dermaseptin (B158304) peptides against cancer cells using the MTT assay.
Data Presentation: this compound Cytotoxicity in Cancer Cell Lines
The following table summarizes the cytotoxic activity of different this compound peptides against various human cancer cell lines, as determined by the MTT assay and other cell viability analyses. The half-maximal inhibitory concentration (IC50) and growth inhibition 50% (GI50) values represent the concentration of the peptide required to inhibit 50% of cell growth or viability.
| This compound Variant | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |
| This compound-PP | H157 | Lung Carcinoma | 1.55 | [2][5] |
| MCF-7 | Breast Adenocarcinoma | 2.92 | [2][5] | |
| PC-3 | Prostate Adenocarcinoma | 4.15 | [2][5] | |
| U251 MG | Glioblastoma | 2.47 | [2][5] | |
| This compound-PH | MCF-7 | Breast Adenocarcinoma | 0.69 | [6] |
| H157 | Lung Carcinoma | 2.01 | [6] | |
| U251 MG | Glioblastoma | 2.36 | [6] | |
| MDA-MB-435S | Melanoma | 9.94 | [6] | |
| PC-3 | Prostate Adenocarcinoma | 11.8 | [6] | |
| This compound B2 | PC3 | Prostate Adenocarcinoma | 0.71 - 2.65 | [7] |
| MDA-MB231 | Breast Adenocarcinoma | 8 | [8] | |
| RD | Rhabdomyosarcoma | 5.993 - 7.679 | [9] | |
| This compound-PS1 | U-251 MG | Glioblastoma | Induces apoptosis at 1 µM | [3][10] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound Cytotoxicity on Adherent Cancer Cells
This protocol details the steps for evaluating the cytotoxic effect of dermaseptins on adherent cancer cell lines.
Materials:
-
This compound peptide of interest
-
Adherent cancer cell line (e.g., H157, MCF-7, PC-3, U251 MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[2][11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][11]
-
-
This compound Treatment:
-
Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the this compound peptide in serum-free medium to achieve the desired final concentrations.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the various this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the peptide) and a negative control (untreated cells with fresh medium).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[13] During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[14]
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully aspirate the MTT solution without disturbing the formazan crystals.[13]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Signaling pathways of this compound-induced cancer cell death.
Conclusion
Dermaseptins represent a promising class of peptides with significant anticancer potential. The MTT assay is a reliable and straightforward method for quantifying the cytotoxic effects of these peptides on various cancer cell lines. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic applications of dermaseptins in oncology. Further investigations into the precise molecular mechanisms and in vivo efficacy are warranted to advance these promising agents towards clinical development.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 3. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
- 10. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Hemolytic Activity of Dermaseptin on Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusinae frogs.[1] These peptides exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[2] A critical aspect of developing AMPs for therapeutic applications is evaluating their cytotoxicity against host cells. The hemolysis assay is a fundamental and widely used in vitro method to assess the membrane-disrupting potential of peptides on erythrocytes, providing an initial screen for toxicity to mammalian cells.[3][4] This document provides a detailed protocol for performing a hemolysis assay to evaluate the effect of Dermaseptin and its analogues on erythrocytes.
Principle of the Hemolysis Assay
The hemolysis assay quantifies the ability of a compound, such as this compound, to damage the erythrocyte membrane, leading to the release of intracellular hemoglobin.[4][5] A suspension of red blood cells (RBCs) is incubated with varying concentrations of the peptide.[6] After incubation, intact erythrocytes are pelleted by centrifugation, and the amount of hemoglobin in the supernatant is measured spectrophotometrically.[5][7] The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100 or by osmotic lysis with distilled water) and a negative control (0% hemolysis, vehicle buffer like PBS).[1][7][8] The HC50 value, the peptide concentration that causes 50% hemolysis, is then determined to quantify the peptide's hemolytic activity.[6][9]
Experimental Protocol
This protocol is adapted from established methods for assessing the hemolytic activity of antimicrobial peptides.[7][8]
Materials
-
Fresh human red blood cells (hRBCs) or other mammalian erythrocytes[7]
-
Phosphate-buffered saline (PBS), pH 7.4[7]
-
This compound peptide stock solutions of known concentrations[7]
-
0.1% Triton X-100 in PBS (positive control for 100% hemolysis)[7]
-
96-well round-bottom microtiter plates[7]
-
Microplate reader capable of measuring absorbance at 540 nm or 405-450 nm[6][7][8]
-
Centrifuge with a plate rotor[7]
Procedure
1. Preparation of Erythrocyte Suspension: a. Obtain fresh human blood in a tube containing an anticoagulant. b. Centrifuge the blood at 1000 x g for 10 minutes.[7] c. Carefully aspirate and discard the plasma and the buffy coat (the layer of white blood cells).[7] d. Wash the pelleted RBCs three times with 5-10 volumes of cold PBS (pH 7.4). After each wash, centrifuge at 1000 x g for 5 minutes and discard the supernatant.[7][8] e. After the final wash, resuspend the packed RBCs in PBS to a final working concentration of 2% (v/v).[7][8]
2. Assay Setup: a. In a 96-well round-bottom plate, prepare serial dilutions of the this compound peptide in PBS. The final volume in each well before adding RBCs should be 100 µL.[7] b. Prepare control wells:
- Negative Control (0% Hemolysis): 100 µL of PBS alone.[7]
- Positive Control (100% Hemolysis): 100 µL of 0.1% Triton X-100.[7] c. Add 100 µL of the 2% RBC suspension to each well, bringing the total volume to 200 µL. The final RBC concentration in the assay will be 1%.[7]
3. Incubation: a. Cover the plate and incubate at 37°C for 1 hour.[7][8] Incubation times can be varied, but consistency is key for comparative results.[10]
4. Centrifugation: a. Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes and cell debris.[7]
5. Measurement of Hemoglobin Release: a. Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.[7] b. Measure the absorbance of the supernatant at 540 nm using a microplate reader.[7] Wavelengths of 405 nm, 415 nm, or 450 nm can also be used.[5][6][8]
6. Data Analysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula:
Data Presentation
The hemolytic activity of different this compound analogues can be summarized for comparison. The HC50 value is a key parameter for this comparison.
| Peptide/Derivative | Erythrocyte Source | HC50 (µM) | Reference |
| Native this compound S4 | Human Erythrocytes | 1.4 | [8] |
| K4-S4(1-16) | Human Erythrocytes | 20 | [8] |
| This compound-AC | Horse Erythrocytes | 76.55 | [9] |
| This compound S1 | Not Specified | >100 | [4] |
Note: HC50 values can vary depending on the specific experimental conditions, including the source of erythrocytes and incubation time. Direct comparison should be made from studies using identical protocols.[10]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hemolysis assay to determine the cytotoxic effect of this compound.
Generalized Mechanism of this compound-Induced Hemolysis
Dermaseptins are cationic and amphipathic, allowing them to interact with and disrupt cell membranes.[7] The proposed mechanism involves an initial electrostatic attraction to the cell membrane, followed by insertion into the lipid bilayer, leading to membrane permeabilization and cell lysis.
Caption: Proposed mechanism of this compound-induced hemolysis via membrane disruption.
Troubleshooting and Optimization
-
Inconsistent Results: Ensure erythrocytes are fresh and washed thoroughly to remove plasma components.[7] Peptide aggregation can also lead to variability; prepare fresh solutions and ensure complete solubilization.[7]
-
High Background Hemolysis: This may indicate fragile erythrocytes or harsh handling. Ensure all centrifugation steps are performed at the correct speed and temperature, and that buffer solutions are isotonic.
-
Species Variability: The susceptibility of erythrocytes to hemolysis can differ between species (e.g., human, horse, mouse).[10] For clinically relevant data, human erythrocytes are preferred. Maintain consistency in the source of erythrocytes for all comparative experiments.[7]
-
Incubation Time: While 1 hour is common, longer incubation times may lead to increased hemolysis.[10][11] It is crucial to standardize the incubation time across all experiments being compared.
By following this detailed protocol, researchers can obtain reliable and reproducible data on the hemolytic activity of this compound and its derivatives, a crucial step in the preclinical safety assessment of these promising antimicrobial peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haemoscan.com [haemoscan.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cloning and Expression of New Dermaseptin Peptides in Tobacco Plants
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the expression of novel Dermaseptin (B158304) antimicrobial peptides in tobacco plants. This platform offers a scalable and cost-effective method for producing these potent therapeutic agents. The information provided is intended to guide researchers through the entire workflow, from gene design and cloning to protein expression, purification, and activity assessment.
Introduction to this compound Expression in Tobacco
Dermaseptins are a family of cationic antimicrobial peptides originally isolated from the skin of Phyllomedusa frogs. They exhibit broad-spectrum activity against a range of bacteria, fungi, and protozoa. The expression of these peptides in plants, particularly tobacco (Nicotiana tabacum), has emerged as a promising strategy for large-scale production. Tobacco offers several advantages as a bioreactor, including rapid growth, high biomass yield, and a well-established system for genetic transformation.
A notable advancement in this field is the creation of fusion peptides to enhance antimicrobial efficacy. A common strategy involves fusing this compound B1 (DrsB1) with a chitin-binding domain (CBD). This fusion enhances the peptide's affinity for the chitin-rich cell walls of fungi, thereby increasing its antifungal activity.[1][2]
Experimental Workflows and Signaling Pathways
The overall experimental workflow for producing this compound peptides in tobacco involves several key stages, from the initial design of the gene construct to the final analysis of the recombinant peptide's activity.
References
Dermaseptin-Loaded Nanoparticles: A Guide to Formulation, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dermaseptins, a family of antimicrobial peptides (AMPs) originating from the skin secretions of Phyllomedusine tree frogs, are gaining significant attention as potent therapeutic agents. Their broad-spectrum activity against bacteria, fungi, and protozoa, coupled with promising anticancer properties, makes them attractive candidates for novel drug development. However, challenges such as potential cytotoxicity and stability in biological environments necessitate advanced drug delivery strategies.
Encapsulating Dermaseptin (B158304) within nanoparticle formulations presents a viable solution to overcome these limitations. This approach can enhance the peptide's therapeutic efficacy, improve its stability, and minimize off-target effects. This document provides a comprehensive overview of the preparation, characterization, and application of this compound-loaded nanoparticles, offering detailed protocols for researchers to replicate and advance these findings. Various nanoparticle systems, including chitosan (B1678972)/TPP, alginate, and liposomes, have been explored for this compound delivery, each with unique physicochemical properties and therapeutic outcomes.
Data Presentation: Physicochemical and In Vitro Efficacy Data
The following tables summarize key quantitative data from studies on this compound-loaded nanoparticles, providing a clear comparison of different formulations and their biological activities.
Table 1: Physicochemical Characteristics of this compound-Loaded Nanoparticles
| Nanoparticle Type | This compound Variant | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Chitosan/TPP | DStomo01 | ~200 | Moderate | Positive | Not Reported | Not Reported | |
| Alginate | This compound B2 (DRS-B2) | 128 | Not Reported | Not Reported | 40 | Not Reported | [1] |
| pH-sensitive Liposomes | This compound-PP | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Table 2: In Vitro Efficacy of this compound and this compound-Loaded Nanoparticles
| Formulation | Cell Line / Bacteria | Assay | Key Findings | Reference |
| Free DStomo01 | HeLa | DNA Fragmentation, Mitochondrial Hyperpolarization | Induced apoptosis | |
| DStomo01-loaded Chitosan NP | HeLa | Cell Viability | Slightly more active than free peptide | [3] |
| Free this compound B2 (DRS-B2) | E. coli ATCC 8739 | MIC | 3.75 µg/mL | [1] |
| DRS-B2-loaded Alginate NP | E. coli ATCC 8739 | MIC | 1.25 µg/mL | [1] |
| Free this compound B2 (DRS-B2) | E. coli 184 (colistin-resistant) | MIC | 7.5 µg/mL | [1] |
| DRS-B2-loaded Alginate NP | E. coli 184 (colistin-resistant) | MIC | 2.5 µg/mL | [1] |
| Free this compound-PP | A549 (Lung Cancer) | Cytotoxicity | Potent cytotoxicity (>90% inhibition at ~25 µg/mL) | |
| Free this compound-PP | Human Red Blood Cells | Hemolysis | 90.43% at 320 µg/mL | [2] |
| This compound-PP-loaded Liposomes | Human Red Blood Cells | Hemolysis | Reduced hemolysis by ~60% compared to free peptide at 320 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the application of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the synthesis of chitosan nanoparticles encapsulating this compound using the ionic gelation method with tripolyphosphate (TPP) as a cross-linking agent.
Materials:
-
Low molecular weight chitosan
-
This compound (e.g., DStomo01)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in an aqueous acetic acid solution (e.g., 1% v/v) to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
This compound Addition: Add the desired amount of this compound to the chitosan solution and stir gently to ensure a homogenous mixture.
-
TPP Solution Preparation: Dissolve TPP in deionized water to a final concentration of 1 mg/mL.[2]
-
Nanoparticle Formation: While stirring the chitosan-Dermaseptin solution at room temperature, add the TPP solution dropwise. The spontaneous formation of opalescent suspension indicates the formation of nanoparticles.[2]
-
Stabilization: Continue stirring the nanoparticle suspension for 30-60 minutes to allow for stabilization of the nanoparticles.[2]
-
Purification: Centrifuge the nanoparticle suspension at approximately 14,000 x g for 30 minutes.[2]
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove unreacted reagents.[2]
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis.
Protocol 2: Preparation of this compound-Loaded Alginate Nanoparticles by Ball Milling
This protocol outlines the preparation of alginate nanoparticles with adsorbed this compound using a top-down ball milling approach.
Materials:
-
Sodium alginate
-
This compound B2 (DRS-B2)
-
Deionized water
-
Planetary ball mill
-
Sonication bath
Procedure:
-
Alginate Nanoparticle Elaboration: Prepare alginate nanoparticles (Alg NPs) from bulk sodium alginate using a planetary ball mill according to established protocols.[1] This top-down process mechanically reduces the size of the alginate to the nanoscale.[1][4]
-
This compound Solution: Prepare a stock solution of DRS-B2 in deionized water at the desired concentration.
-
Loading: Add the DRS-B2 solution to a suspension of Alg NPs (e.g., 500 µg/mL).[1]
-
Homogenization: Homogenize the mixture by sonication for approximately 45 minutes at 25°C to facilitate the adsorption of the peptide onto the surface of the alginate nanoparticles.[2]
-
pH Adjustment: Adjust the pH of the final formulation to 7.0.[2][5]
Protocol 3: Characterization of Nanoparticles
A. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using the same instrument to determine the surface charge and colloidal stability of the nanoparticles.[1]
B. Drug Loading and Encapsulation Efficiency by HPLC:
-
Sample Preparation:
-
To determine the total amount of this compound, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated peptide.
-
To determine the amount of free this compound, centrifuge the nanoparticle suspension and collect the supernatant.[2]
-
-
HPLC Analysis:
-
Prepare a standard curve of this compound with known concentrations.
-
Inject the prepared samples (total and free this compound) into an HPLC system equipped with a suitable column (e.g., C18).[2]
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with trifluoroacetic acid).[2]
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.[2]
-
-
Calculations:
-
Drug Loading (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of this compound and this compound-loaded nanoparticles on the viability of cancer cells.[2][6]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound/Dermaseptin-nanoparticle formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of free this compound or this compound-loaded nanoparticles. Include untreated cells as a control.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).[2]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for this compound-loaded nanoparticle formulation.
Caption: this compound-PP induced apoptosis signaling pathway.
References
- 1. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chitosan nanoparticles for this compound peptide delivery toward tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Probing Dermase-ptin's Dance with Membranes: An Application Note on Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview and experimental protocols for studying the interaction between Dermaseptin (B158304) antimicrobial peptides and biological membranes using Surface Plasmon Resonance (SPR). Understanding this interaction is pivotal for the development of new antimicrobial agents and therapeutics.
Introduction: this compound and its Membrane-Disrupting Prowess
Dermaseptins are a family of cationic antimicrobial peptides, originally isolated from the skin of Phyllomedusa frogs, that exhibit broad-spectrum activity against bacteria, fungi, and protozoa.[1][2] Their primary mode of action involves the disruption of microbial cell membranes. This interaction is not a simple binding event but a complex, multi-step process that often involves initial electrostatic attraction followed by insertion into the lipid bilayer, leading to membrane permeabilization and cell death.[1][3] The efficacy and selectivity of this compound and its analogues are closely linked to their affinity and kinetic parameters of membrane interaction.
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique ideal for characterizing the kinetics and affinity of peptide-membrane interactions.[4] By immobilizing model membranes, such as liposomes, on a sensor chip, SPR allows for the precise measurement of association and dissociation rates of peptides, providing invaluable insights into their mechanism of action.[5]
Quantitative Analysis of this compound-Membrane Interactions
SPR studies have revealed that the interaction of this compound and its derivatives with lipid bilayers is often best described by a two-stage model: an initial rapid adhesion to the membrane surface, followed by a slower insertion into the hydrophobic core.[3][6] The binding affinities for each step can be quantified to understand the structure-activity relationship of different this compound analogues.
Below is a summary of quantitative data obtained from SPR analysis of this compound S4 derivatives interacting with a model membrane composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG) (3:1 ratio).
| Peptide | Condition | Adhesion Affinity (K_A1) (M⁻¹) | Insertion Affinity (K_A2) (M⁻¹) | Overall Binding Constant (K_A) (M⁻¹) |
| P14 | pH 7.0 | 1.8 (± 0.2) x 10⁵ | 1.9 (± 0.3) x 10⁵ | 3.4 (± 0.5) x 10¹⁰ |
| pH 5.5 | 2.6 (± 0.4) x 10⁶ | 0.13 (± 0.02) x 10⁵ | 3.4 (± 0.6) x 10¹⁰ | |
| NC12-P14 | pH 7.0 | 1.8 (± 0.3) x 10⁵ | 0.68 (± 0.1) x 10⁵ | 1.2 (± 0.2) x 10¹⁰ |
Table adapted from data presented in "Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions".[6]
Experimental Protocols
This section outlines a general protocol for analyzing the interaction of this compound peptides with liposomes using a Biacore™ SPR system.
Materials and Reagents
-
This compound peptide or its analogues (lyophilized)
-
Lipids (e.g., POPC, POPG) in chloroform (B151607)
-
L1 sensor chip
-
SPR instrument (e.g., Biacore™ series)
-
Running buffer (e.g., HBS-N buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Liposome (B1194612) preparation buffer (e.g., PBS)
-
Regeneration solution (e.g., 20 mM NaOH)
-
High-purity water
-
Nitrogen gas stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sonicator (optional)
Protocol: this compound-Liposome Interaction Analysis by SPR
1. Liposome Preparation
-
Prepare a lipid mixture (e.g., POPC:POPG 3:1 molar ratio) in a glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the vial wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with liposome preparation buffer by vortexing vigorously.
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm).
-
The final liposome suspension can be stored at 4°C.
2. SPR Instrument and Sensor Chip Preparation
-
Prime the SPR instrument with the running buffer until a stable baseline is achieved.
-
Dock the L1 sensor chip. The L1 chip has a lipophilic surface suitable for capturing lipid vesicles.
-
Perform a normalization step if required by the instrument software.
3. Liposome Immobilization
-
Dilute the prepared liposome suspension in the running buffer to an appropriate concentration (e.g., 0.1-1 mM).
-
Inject the liposome suspension over the L1 sensor chip surface at a low flow rate (e.g., 2-5 µL/min) to allow for the capture of intact vesicles, forming a stable lipid bilayer.
-
Monitor the response units (RU) to achieve a desired level of liposome immobilization (typically 5000-10000 RU).
-
Inject a wash solution (e.g., 20 mM NaOH) to remove any loosely bound or unstable lipid structures.
-
Allow the baseline to stabilize in the running buffer.
4. This compound Injection and Data Acquisition
-
Prepare a series of concentrations of the this compound peptide in the running buffer. It is recommended to perform a concentration series, for example, from 0.1 to 10 µM.
-
Inject the this compound solutions sequentially over the immobilized liposome surface, starting from the lowest concentration. Include a buffer-only injection as a blank for double referencing.
-
Each injection cycle should consist of:
-
Association phase: Inject the peptide solution for a defined period (e.g., 180 seconds) to monitor binding.
-
Dissociation phase: Flow the running buffer over the surface to monitor the dissociation of the peptide.
-
-
Between each peptide injection, regenerate the surface by injecting a pulse of the regeneration solution (e.g., 20 mM NaOH) to remove the bound peptide. Ensure the baseline returns to its initial level before the next injection.
5. Data Analysis
-
Subtract the response from the reference flow cell (if used) and the blank injections from the sensorgrams of the peptide injections.
-
Fit the processed sensorgrams to an appropriate binding model. For this compound-membrane interactions, a two-state binding model often provides a better fit than a simple 1:1 Langmuir model.[3]
-
From the fitting, determine the kinetic parameters: association rate constants (ka1, ka2) and dissociation rate constants (kd1, kd2), and calculate the affinity constants (KD1, KD2).
Visualizing the Experimental Workflow and Interaction Model
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of this compound-membrane interaction.
Conclusion and Future Perspectives
Surface Plasmon Resonance provides a robust and quantitative platform to dissect the intricate interactions between this compound peptides and model membranes. The kinetic and affinity data generated from SPR experiments are instrumental in understanding the structure-activity relationships that govern the antimicrobial and cytotoxic properties of these peptides. This knowledge is critical for the rational design of novel this compound analogues with enhanced therapeutic potential and reduced toxicity, paving the way for their development as next-generation antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of membrane-binding properties of this compound analogues: relationships between binding and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Properties of this compound S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Helical Architecture of Dermaseptin B2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptin (B158304) B2, a 33-amino acid cationic antimicrobial peptide isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor, has garnered significant interest for its broad-spectrum antimicrobial and anticancer activities.[1] Its biological function is intrinsically linked to its ability to adopt an amphipathic α-helical conformation upon interacting with microbial or cancer cell membranes.[2] In aqueous solutions, this compound B2 remains largely unstructured.[3] Therefore, understanding the techniques to induce and analyze its helical structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the primary biophysical techniques used to elucidate the helical structure of this compound B2: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy.
Key Biophysical Techniques for Helical Structure Analysis
The investigation of this compound B2's helical structure predominantly relies on spectroscopic methods that are sensitive to the conformational states of peptides.
-
Circular Dichroism (CD) Spectroscopy: This is the most common technique to assess the secondary structure of peptides in solution. It measures the differential absorption of left and right-handed circularly polarized light. α-helical structures exhibit a characteristic CD spectrum with negative bands near 222 nm and 208 nm and a positive band around 193 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides. In the context of this compound B2, NMR is used to identify specific helical regions and determine the peptide's orientation and immersion depth in membrane-mimicking environments.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR, particularly Attenuated Total Reflection FTIR (ATR-FTIR), can determine the secondary structure of peptides adsorbed to a surface, mimicking a biological membrane. The amide I' band in the IR spectrum is sensitive to the peptide's backbone conformation.
Data Presentation: Quantitative Analysis of this compound B2 Helicity
The helical content of this compound B2 is highly dependent on its environment. The following table summarizes quantitative data on its α-helical content under various conditions as determined by CD spectroscopy.
| Condition | Peptide Concentration | Environment | α-Helix Content (%) | Reference |
| Water/PBS | 10 µM | Aqueous Buffer | Low / Unstructured | [4] |
| TFE/Water Mixtures | Not Specified | Structure-promoting solvent | 45-90% | [5] |
| SDS Micelles | 0.4 mM | Membrane-mimetic | Helical | [3] |
| DPC Micelles (5 mM) | 10 µM | Membrane-mimetic | ~55% | [4] |
| Chondroitin Sulfate C | 10 µM | Glycosaminoglycan | Induces α-helical structure | [6] |
Experimental Protocols
Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to determine the helical content of this compound B2 in a membrane-mimicking environment.
Materials:
-
Lyophilized this compound B2 peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecylphosphocholine (DPC)
-
CD-spectropolarimeter
-
Quartz cuvette with a 0.1 cm path length
-
(+)-10-camphorsulfonic acid for calibration
Procedure:
-
Peptide Preparation: Dissolve lyophilized this compound B2 in sterile water or PBS to create a stock solution. Determine the precise concentration by UV absorbance at 280 nm or by quantitative amino acid analysis.
-
Instrument Calibration: Calibrate the CD spectropolarimeter using (+)-10-camphorsulfonic acid.
-
Sample Preparation: Prepare a 10 µM solution of this compound B2 in PBS. For inducing helicity, prepare samples with increasing concentrations of DPC (e.g., 10, 30, 100, 1000, and 5000 µM).[4]
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at 25°C using a quartz cuvette with a 0.1 cm path length.[4]
-
Set the scanning speed to 50 nm/min, with a response time of 1 s and a bandwidth of 1 nm.
-
Average five scans for each sample to improve the signal-to-noise ratio.[4][6]
-
Record a baseline spectrum of the buffer (and DPC, if applicable) and subtract it from the peptide spectra.[4][6]
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Deconvolute the corrected spectra using software like CDNN to estimate the percentage of α-helix, β-sheet, and random coil structures.[4][6]
-
The α-helix content can also be estimated using the following relation: Pα = -[Δε₂₂₂nm × 10], where Pα is the percentage of α-helix and Δε₂₂₂nm is the dichroic increment per residue at 222 nm.[4][6]
-
Protocol 2: High-Resolution Structural Analysis by NMR Spectroscopy
This protocol provides a general workflow for determining the three-dimensional structure of this compound B2 in a micellar environment.
Materials:
-
¹⁵N-labeled this compound B2
-
Dodecylphosphocholine-d₃₈ (DPC-d₃₈)
-
NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0, with 10% D₂O)
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
Procedure:
-
Sample Preparation: Dissolve ¹⁵N-labeled this compound B2 in the NMR buffer to a final concentration of ~1-2 mM. Add DPC-d₃₈ to a concentration well above its critical micelle concentration (CMC) (e.g., 80-100 mM) to ensure peptide incorporation into micelles.
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments at a constant temperature (e.g., 37°C).
-
Essential 2D experiments include:
-
¹H-¹⁵N HSQC for backbone amide resonance assignment.
-
TOCSY to identify spin systems of amino acid residues.
-
NOESY to obtain distance restraints between protons that are close in space (< 5 Å).
-
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe.
-
Analyze the spectra and perform sequential resonance assignment using software like Sparky or CARA.
-
Calculate the chemical shift deviation (CSD) of Hα protons from random coil values. Consecutive negative CSD values are indicative of a helical conformation.[4][7]
-
-
Structure Calculation:
-
Generate distance restraints from the NOESY spectra.
-
Use the resonance assignments and NOE restraints to calculate the 3D structure of this compound B2 using molecular dynamics software like CYANA or XPLOR-NIH.
-
Validate the quality of the calculated structures using programs like PROCHECK.
-
Visualizations
Experimental Workflow for Helical Structure Analysis
Caption: Workflow for analyzing the helical structure of this compound B2.
Logical Relationship of this compound B2 Interaction and Structure Formation
Caption: Conformational change of this compound B2 upon membrane interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Helical structure of this compound B2 in a membrane-mimetic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Conformation, Orientation, and Adsorption Kinetics of this compound B2 onto Synthetic Supports at Aqueous/Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Cloning and Expression of Novel Dermaseptins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally discovered in the skin secretions of frogs from the Phyllomedusinae subfamily.[1][2] These peptides represent a promising class of therapeutic agents due to their broad-spectrum activity against a wide range of pathogens, including multidrug-resistant bacteria, fungi, viruses, and protozoa.[2][3][4] Furthermore, some Dermaseptins have demonstrated anticancer properties.[5][6] The development of robust and efficient strategies for the discovery, cloning, and expression of novel Dermaseptins is crucial for harnessing their full therapeutic potential.
This document provides detailed application notes and protocols for the gene cloning and expression of novel Dermaseptins. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of antimicrobial peptide research.
Gene Discovery and Cloning Strategies
The identification of novel Dermaseptin (B158304) genes typically involves the screening of cDNA libraries constructed from the skin secretions of Phyllomedusa frogs.[6][7] A common and effective method is "shotgun" cloning, which allows for the rapid discovery of new peptide precursors.[1][7]
Protocol 1: 'Shotgun' Cloning of this compound Precursor-Encoding cDNA
-
RNA Extraction:
-
Acquire skin secretions from the target frog species.
-
Immediately freeze the secretions in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA from the frozen secretions using a suitable RNA isolation kit.
-
-
cDNA Library Construction:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.
-
Amplify the cDNA using a degenerate primer designed based on the highly conserved 5'-untranslated region of known this compound precursor cDNAs.[8] A 3'-RACE (Rapid Amplification of cDNA Ends) primer is used for the second strand synthesis.[9]
-
-
Cloning and Sequencing:
The typical structure of a this compound precursor consists of a signal peptide, an acidic spacer region, a protease cleavage site (commonly Lys-Arg), and the mature this compound peptide sequence.[11][12][13]
Heterologous Expression Strategies
Due to the inherent antimicrobial activity of Dermaseptins, which can be toxic to the host organism, direct expression in microbial systems is often challenging.[3][14] To circumvent this, a fusion protein strategy is commonly employed, with Escherichia coli being a popular and cost-effective expression host.[3][15]
Fusion Protein Expression System
This strategy involves fusing the this compound gene to a larger, more stable protein, such as Glutathione S-Transferase (GST).[3][15] This approach offers several advantages:
-
Masking Toxicity: The fusion partner can mask the toxicity of the this compound peptide, allowing for high levels of expression.[3]
-
Enhanced Solubility: The fusion partner can improve the solubility of the expressed protein.
-
Simplified Purification: The fusion tag provides a convenient handle for affinity purification.[15]
Protocol 2: Recombinant Expression of GST-Dermaseptin in E. coli
-
Gene Synthesis and Codon Optimization:
-
Obtain the amino acid sequence of the desired novel this compound.
-
Perform codon optimization of the corresponding nucleotide sequence for expression in E. coli.[16]
-
Synthesize the optimized gene commercially, including flanking restriction sites (e.g., BamHI and EcoRI) for cloning into the expression vector.[3]
-
-
Vector Construction:
-
Digest the synthesized this compound gene and the pGEX-4T-1 expression vector with the selected restriction enzymes (e.g., BamHI and EcoRI).[3]
-
Ligate the digested gene into the linearized pGEX-4T-1 vector using T4 DNA ligase.[3]
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for transformants.
-
Verify the sequence of the insert in the resulting plasmid by Sanger sequencing.[3]
-
-
Protein Expression:
-
Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).[15]
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.[16][17]
-
Harvest the cells by centrifugation.[3]
-
-
Purification of the Fusion Protein:
-
Resuspend the cell pellet in an appropriate lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.[3]
-
Apply the clarified lysate to a Glutathione-Sepharose affinity column.[15]
-
Wash the column to remove unbound proteins.
-
Elute the GST-Dermaseptin fusion protein with a buffer containing reduced glutathione.
-
-
Cleavage of the Fusion Protein and Final Purification:
Functional Characterization
Following purification, the biological activity of the novel this compound should be assessed. The primary functional assay for antimicrobial peptides is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation:
-
Grow the target bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Dilute the overnight culture to achieve a standardized inoculum density.
-
-
Peptide Dilution:
-
Prepare a series of two-fold serial dilutions of the purified this compound in a 96-well microtiter plate.[3]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[3]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for various this compound derivatives from the literature.
Table 1: Antimicrobial Activity of this compound Derivatives
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound Analogs | Acinetobacter baumannii | 3.125 - 12.5 | 6.25 - 25 | [19] |
| K4K20-S4 | Pseudomonas aeruginosa | 1 - 4 | Not Reported | [20] |
| K4K20-S4 | Escherichia coli | 1 - 4 | Not Reported | [20] |
| K4K20-S4 | Staphylococcus aureus | 1 - 4 | Not Reported | [20] |
| This compound-PH | Escherichia coli | 16 µM | 16 µM | [5] |
| This compound-PH | Staphylococcus aureus | 32 µM | 64 µM | [5] |
| This compound-PH | Candida albicans | 16 µM | 32 µM | [5] |
| This compound-AC | Staphylococcus aureus | 2 - 4 µM | 2 - 8 µM | [21] |
| This compound-AC | MRSA | 2 - 4 µM | 2 - 8 µM | [21] |
| This compound-AC | Escherichia coli | 2 - 4 µM | 2 - 8 µM | [21] |
| DPT9 | Staphylococcus aureus | Not Reported | Not Reported | [1] |
| K8, 23-DPT9 | Staphylococcus aureus | 8-fold more effective than DPT9 | Not Reported | [1] |
| K8, 23-DPT9 | MRSA | 16-fold more effective than DPT9 | Not Reported | [1] |
Table 2: Cytotoxicity of this compound Derivatives
| Peptide | Cell Line | CC50 (µg/mL) | Reference |
| DRS-S4 and B2 derivatives | HEp-2 | > 61.25 | [19] |
| K4S4(1-16) | HEp-2 | 68.9 | [19] |
| K4K20S4 | HEp-2 | 75.71 | [19] |
| K3K4B2 | HEp-2 | 61.25 | [19] |
| This compound-AC | Horse erythrocytes (HC50) | 76.55 µM | [21] |
Conclusion
The strategies and protocols outlined in this document provide a comprehensive framework for the successful cloning and expression of novel Dermaseptins. The use of 'shotgun' cloning from frog skin secretions is a powerful tool for gene discovery. Recombinant expression in E. coli using a fusion protein system is a robust and scalable method for producing these peptides for further characterization and development. The provided protocols for cloning, expression, purification, and functional analysis will aid researchers in advancing the study of these promising therapeutic agents.
References
- 1. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting microbial pathogens by expression of new recombinant this compound peptides in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Evaluating the Bioactivity of a Novel Antimicrobial and Anticancer Peptide, this compound-PS4(Der-PS4), from the Skin Secretion of Phyllomedusa sauvagii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cloning of cDNAs encoding new peptides of the this compound-family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomatik.com [biomatik.com]
- 17. mdpi.com [mdpi.com]
- 18. Isolation, amino acid sequence, and synthesis of this compound, a novel antimicrobial peptide of amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing and Quantifying the Effects of Dermaseptin on Bacterial Morphology Using Atomic Force Microscopy
Introduction
Dermaseptins are a family of cationic, amphipathic α-helical antimicrobial peptides (AMPs) originally isolated from the skin of Phyllomedusa frogs.[1][2] These peptides exhibit potent, rapid, and broad-spectrum activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][3] The primary mechanism of action for Dermaseptins involves the disruption of the microbial cell membrane's integrity.[2][4] Two main models have been proposed for this interaction: the "barrel-stave" model, where peptides form transmembrane pores, and the "carpet-like" model, where peptides accumulate on and dissolve the membrane in a detergent-like manner.[1][3] Understanding the precise morphological consequences of this interaction is crucial for the development of new peptide-based antimicrobial agents.
Atomic Force Microscopy (AFM) has emerged as an invaluable tool in microbiology for studying bacterial surfaces at the nanoscale.[5] Unlike conventional electron microscopy, AFM allows for the imaging of live bacteria in physiological liquid environments with minimal sample preparation, preserving their native state.[6][7] It provides true three-dimensional topographical data, enabling the direct visualization and quantification of subtle to severe changes in cell morphology, such as surface roughness, pore formation, and cellular collapse, induced by antimicrobial agents.[6][7][8] This application note provides a detailed protocol for using AFM to investigate the effects of Dermaseptin on bacterial morphology.
Key Applications and Advantages of AFM
-
High-Resolution Imaging: Visualize bacterial surface architecture and peptide-induced damage at the nanometer scale.[6]
-
Physiological Conditions: Image live bacteria in aqueous buffers, allowing for the study of dynamic processes in real-time.[9][10]
-
Quantitative Analysis: Obtain precise measurements of cellular dimensions (height, volume) and surface texture (roughness).[11][12]
-
Kinetic Studies: High-speed AFM can capture the time-course of membrane disruption, from initial peptide binding to eventual cell lysis.[9]
-
Force Spectroscopy: Measure changes in the mechanical properties of the bacterial cell wall, such as elasticity and adhesion, upon peptide treatment.[11][13]
Experimental Protocols
This section outlines the key protocols for preparing bacteria, immobilizing them for imaging, treatment with this compound, and subsequent AFM analysis.
Protocol 1: Bacterial Culture and Preparation
-
Bacterial Growth: Inoculate a single colony of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) into a suitable liquid broth (e.g., Luria-Bertani, Tryptic Soy Broth). Incubate overnight at 37°C with shaking.
-
Sub-culturing: The following day, dilute the overnight culture 1:100 into fresh broth and grow to the mid-logarithmic phase (typically an OD₆₀₀ of 0.4-0.6).
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and gently wash the cell pellet three times with a sterile, particle-free buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES) to remove residual media components.
-
Resuspension: Resuspend the final pellet in the chosen imaging buffer to the desired cell density for immobilization.
Protocol 2: Substrate Preparation and Bacterial Immobilization
-
Substrate Selection: Use freshly cleaved muscovite (B576469) mica or clean glass coverslips as the substrate for AFM imaging.
-
Surface Functionalization: To ensure stable adhesion of bacteria for imaging in liquid, coat the substrate surface. A common method is to apply a 0.01% (w/v) poly-L-lysine solution or a gelatin coating to the mica surface for 10-15 minutes.[9][10]
-
Rinsing: Gently rinse the functionalized substrate with ultrapure water to remove excess poly-L-lysine and then dry it under a gentle stream of nitrogen gas.
-
Immobilization: Pipette a small volume (10-20 µL) of the washed bacterial suspension onto the coated substrate. Allow the bacteria to adhere for 15-30 minutes in a humidified chamber to prevent drying.
-
Final Rinse: Gently rinse the substrate with imaging buffer to wash away any non-adherent cells, leaving an immobilized monolayer of bacteria ready for imaging.
Protocol 3: AFM Imaging and this compound Treatment
-
AFM Setup: Place the substrate with immobilized bacteria onto the AFM scanner. Mount the AFM liquid cell and fill it with imaging buffer.
-
Cantilever Selection: Use a soft silicon nitride cantilever with a low spring constant (e.g., <1 N/m) to minimize damage to the soft bacterial surface.[12]
-
Imaging Mode: Operate the AFM in a gentle imaging mode, such as Tapping Mode™ or Bruker's ScanAsyst® mode, which are ideal for biological samples in liquid.[6][14]
-
Control Imaging: Before adding the peptide, locate and image several fields of view of the untreated bacteria. This provides a baseline for morphology, dimensions, and surface roughness.
-
This compound Treatment: Prepare a stock solution of this compound in the imaging buffer. To initiate the experiment, inject a small volume of the this compound stock solution into the liquid cell to reach the desired final concentration (e.g., 1x or 2x the Minimum Inhibitory Concentration (MIC)).[6][9]
-
Time-Lapse Imaging: Immediately begin acquiring images of the same bacterial cells (if possible) or representative cells over time (e.g., at 5, 15, 30, and 60 minutes) to observe the kinetics of the peptide's action.[9]
-
Image Acquisition Parameters: Use a scan size appropriate for single or multiple cells (e.g., 2 µm x 2 µm to 10 µm x 10 µm), a scan rate of 0.5-1.0 Hz, and a resolution of 512x512 pixels.[6][9]
Protocol 4: Data Analysis and Quantification
-
Image Processing: Use the AFM manufacturer's software (e.g., NanoScope Analysis) to process the raw images.[14] Apply a first or second-order flattening filter to remove image bow and tilt.
-
Morphological Analysis: Visually inspect the images for qualitative changes, such as the formation of pores, surface corrugation, membrane blebbing, cell shrinkage, or complete lysis.[6][8][9]
-
Roughness Measurement: Quantify changes in surface texture by calculating the root-mean-square (RMS) roughness (Rq) over a defined area (e.g., 500 nm x 500 nm) on the top surface of individual bacteria. An increase in Rq indicates a more corrugated surface.[11][12][13]
-
Dimensional Analysis: Use section analysis tools to measure changes in the height, width, and volume of the bacteria before and after this compound treatment.
Data Presentation
Quantitative data from antimicrobial assays and AFM analysis should be presented clearly for comparison.
Table 1: In Vitro Antimicrobial Activity of this compound Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various this compound peptides against common bacterial strains.
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound S4 | A. baumannii | 3.125 - 12.5 | 6.25 - 25 | [1] |
| K₄K₂₀-S4 | S. aureus (clinical isolates) | 1 - 4 | - | [2] |
| K₄K₂₀-S4 | E. coli (clinical isolates) | 1 - 16 | - | [2] |
| K₄-S4(1-16) | S. aureus (clinical isolates) | 2 - 8 | - | [2] |
| This compound-PH | E. coli | ~51 (16 µM) | ~51 (16 µM) | [15] |
| This compound-PH | S. aureus | ~102 (32 µM) | ~204 (64 µM) | [15] |
Table 2: Example of Quantitative AFM Data on Bacterial Morphology. This table presents hypothetical yet representative data illustrating the quantifiable changes in bacterial morphology after treatment with an antimicrobial peptide like this compound.
| Treatment | Incubation Time (min) | Average Cell Height (nm) | Surface Roughness (RMS, nm) | Observations |
| Control (E. coli) | 0 | 450 ± 30 | 10 ± 2 | Smooth, intact cell envelope |
| This compound (2x MIC) | 15 | 435 ± 35 | 25 ± 5 | Increased surface granularity, minor pitting |
| This compound (2x MIC) | 30 | 380 ± 40 | 45 ± 8 | Significant surface corrugation, visible lesions[6][9] |
| This compound (2x MIC) | 60 | 250 ± 50 | N/A | Partial cell collapse, leakage of cytoplasmic content |
Visualizations
Diagrams created using Graphviz DOT language to illustrate workflows and mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of atomic force microscopy in bacterial research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atomic Force Microscopy Study of the Effect of Antimicrobial Peptides on the Cell Envelope of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomic Force Microscopy: Application to Investigation of Escherichia coli Morphology before and after Exposure to Cefodizime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of morphological changes of Staphylococcus aureus and Escherichia coli induced with the antimicrobial peptide AN5-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of Antimicrobial Peptide Activity Measured on Individual Bacterial Cells Using High Speed AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative and Quantitative Changes to Escherichia coli during Treatment with Magainin 2 Observed in Native Conditions by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Atomic Force Microscopy of Side Wall and Septa Peptidoglycan From Bacillus subtilis Reveals an Architectural Remodeling During Growth [frontiersin.org]
- 15. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing hemolytic activity of Dermaseptin S4 derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the reduction of hemolytic activity in Dermaseptin (B158304) S4 (S4) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound S4's high hemolytic activity?
This compound S4's potent hemolytic activity is largely attributed to its high hydrophobicity and its tendency to self-aggregate in aqueous solutions.[1] The N-terminal domain of the peptide is particularly implicated in both oligomerization and hemolytic potential.[1] This self-aggregation can lead to non-specific disruption of mammalian cell membranes, such as those of red blood cells (erythrocytes).
Q2: Why is reducing hemolytic activity a critical step in developing this compound S4 derivatives as therapeutic agents?
For antimicrobial peptides to be viable for systemic applications, they must exhibit low toxicity towards host cells, including erythrocytes.[2] High hemolytic activity indicates a lack of selectivity between microbial and mammalian cells, which can lead to significant side effects and limit the therapeutic window of the drug. Therefore, enhancing selectivity by reducing hemolysis is a crucial step in preclinical development.
Q3: What are the most effective strategies for reducing the hemolytic activity of S4 derivatives while preserving antimicrobial potency?
Several successful strategies involve modifying the peptide's physicochemical properties to increase its selectivity for bacterial membranes over erythrocyte membranes.[3] These include:
-
Decreasing Hydrophobicity: Systematically replacing hydrophobic residues (e.g., Leucine) on the nonpolar face of the peptide's α-helix with less hydrophobic ones (e.g., Alanine) can reduce interactions with the zwitterionic erythrocyte membranes.[4]
-
Increasing Net Positive Charge: Substituting neutral or hydrophobic amino acids with positively charged residues like Lysine enhances the electrostatic attraction to negatively charged bacterial membranes, thereby improving selectivity.[1][5]
-
Peptide Truncation: Shorter derivatives, such as K4-S4(1-16) and K4-S4(1-13), have demonstrated significantly lower hemolytic activity while retaining potent antibacterial effects.[6]
-
N-Terminal Modification: Since the N-terminus is critical for aggregation, modifications in this region can disrupt self-association and decrease hemolytic activity.[1][3] This can include substitutions or acylation with fatty acids.[7][8]
Troubleshooting Guide
Problem 1: My new S4 derivative shows unexpectedly high hemolytic activity.
| Possible Cause | Troubleshooting Steps |
| Excessive Hydrophobicity | High hydrophobicity is strongly correlated with high hemolytic activity.[9] Action: Analyze the hydrophobic moment of your peptide sequence. Consider substituting one or more hydrophobic residues on the nonpolar face of the helix with less hydrophobic amino acids (e.g., replace Leu with Ala). |
| Peptide Aggregation | The aggregation state of the peptide can influence its interaction with erythrocytes. The N-terminal domain of S4 is known to be responsible for oligomerization. Action: Prepare fresh peptide stock solutions for each experiment. Evaluate the peptide's aggregation propensity using techniques like dynamic light scattering. Consider modifications at the N-terminus to disrupt these interactions.[1] |
| Peptide Length | Full-length S4 is highly hemolytic.[6] Action: If your design is based on the full-length peptide, consider creating truncated versions. Analogs like K4-S4(1-16) have shown a dramatic reduction in hemolysis while improving antibacterial potency.[6][10] |
Problem 2: My hemolytic assay results are inconsistent and not reproducible.
| Possible Cause | Troubleshooting Steps |
| Erythrocyte Source and Preparation | The fragility and properties of red blood cells (RBCs) can vary between donors and with storage time.[1] Incomplete removal of plasma components can also interfere with the assay. Action: Use fresh RBCs for each experiment from a consistent source. Wash the pelleted RBCs at least three times with an isotonic buffer (e.g., PBS) until the supernatant is clear to remove all plasma.[1] |
| Peptide Solubility and Aggregation | Poorly dissolved peptide or the formation of aggregates can lead to variable effective concentrations in the assay wells. Action: Ensure your peptide is fully dissolved in the assay buffer. Gentle vortexing or sonication may be necessary. Prepare serial dilutions immediately before adding them to the RBC suspension.[1] |
| Assay Conditions | Variations in incubation time, temperature, or centrifugation speed can affect the degree of hemolysis. Action: Strictly adhere to a standardized protocol. Ensure the incubation temperature is maintained at 37°C and that centrifugation is sufficient to pellet all intact RBCs (e.g., 1000 x g for 5 minutes).[1] |
Problem 3: My derivative has low hemolytic activity, but its antimicrobial activity is also significantly reduced.
| Possible Cause | Troubleshooting Steps |
| Over-reduction of Hydrophobicity | While reducing hydrophobicity decreases hemolysis, there is an optimal hydrophobicity window for potent antimicrobial activity. Excessive reduction can prevent the peptide from effectively inserting into and disrupting bacterial membranes. Action: Create a small library of derivatives with graded changes in hydrophobicity to find the optimal balance. Re-introduce a moderately hydrophobic residue or use a different substitution. |
| Loss of Amphipathic Structure | Key amino acid substitutions may have disrupted the peptide's ability to form a stable amphipathic α-helix, which is crucial for its mechanism of action. Action: Use circular dichroism (CD) spectroscopy to assess the secondary structure of your derivative in membrane-mimicking environments (e.g., SDS micelles or TFE). Ensure your modifications preserve the helical structure. |
| Reduced Cationicity | A net positive charge is critical for the initial electrostatic attraction to the negatively charged bacterial surface. Action: Check the net charge of your derivative at physiological pH. If it has been reduced, consider substituting a neutral or hydrophobic residue with a cationic one (e.g., Lysine or Arginine) to restore or enhance the positive charge.[5] |
Data Presentation
Table 1: Antimicrobial and Hemolytic Activity of this compound S4 and Key Derivatives
This table summarizes the 50% inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) against E. coli and the 50% hemolytic concentration (HC50) for native this compound S4 and several derivatives designed to reduce hemolysis.
| Peptide | Sequence | MIC vs. E. coli (µM) | HC50 (µM) | Selectivity Index (HC50/MIC) |
| This compound S4 (Native) | ALWMTLLKKVLKAAAKAALNAVLVGANA | ~40[6] | ~1.4 - 1.5[6] | ~0.04 |
| K4K20-S4 | ALWK TLLKKVLKAAAKAALNAK LVGANA | Potent (<1)[3] | ~0.5 - 0.7[3] | Low |
| K4-S4(1-16) | ALWK TLLKKVLKAAAK | ~0.4[6] | ~20[6] | ~50 |
| K4-S4(1-13)a | ALWK TLLKKVLKA-NH2 | ~6[5] | >30[5] | >5 |
| C7-S4(3-15) | (Heptanoyl)-WKTLLKKVLKAAK-NH2 | Potent (<1)[7] | Reduced (data varies) | Improved |
Note: Values are approximate and can vary based on specific experimental conditions. The Selectivity Index provides a measure of therapeutic potential.
Experimental Protocols
Protocol 1: Standard Hemolytic Activity Assay
This protocol details the steps to determine the concentration of a peptide that causes 50% hemolysis of human red blood cells (HC50).
-
Preparation of Erythrocytes:
-
Obtain fresh human red blood cells (RBCs).
-
Centrifuge the blood to pellet the RBCs. Aspirate and discard the plasma and buffy coat.
-
Wash the pelleted RBCs three times by resuspending them in sterile, cold Phosphate-Buffered Saline (PBS), followed by centrifugation (e.g., 800 x g for 10 min).
-
After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) stock suspension.[1]
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of the this compound S4 derivative in PBS.
-
Add 100 µL of each peptide dilution to respective wells.
-
Negative Control (0% hemolysis): Add 100 µL of PBS only.[1]
-
Positive Control (100% hemolysis): Add 100 µL of 0.1% Triton X-100.[1]
-
Add 100 µL of the 2% RBC stock suspension to every well. The final RBC concentration will be 1%.[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.[1]
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs and cell debris.[1]
-
Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.[1]
-
-
Calculation of Results:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % Hemolysis against the peptide concentration and determine the HC50 value (the concentration that causes 50% hemolysis) using a dose-response curve fit.
-
Visualizations
Caption: Workflow for designing and evaluating this compound S4 derivatives.
Caption: Relationship between S4 properties and biological activity.
Caption: Decision tree for reducing high hemolytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-Substituted this compound S4 Derivatives with Improved Bactericidal Properties, Including on Oral Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-substituted this compound S4 derivatives with improved bactericidal properties, including on oral microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Improve the Stability of Dermaseptin Peptides in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dermaseptin peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the stability of this compound in serum, a critical factor for its therapeutic application.[1]
I. Frequently Asked Questions (FAQs)
Q1: Why does my this compound peptide exhibit low stability in serum?
A1: this compound, like many therapeutic peptides, is susceptible to degradation by proteases present in serum.[1][2][3][4] These enzymes cleave the peptide bonds at specific amino acid sequences, leading to a loss of the peptide's structural integrity and, consequently, its biological activity.[1][5][6] The native L-amino acid composition of this compound makes it a recognizable substrate for these endogenous proteases.[5]
Q2: What are the primary strategies to enhance the serum stability of this compound peptides?
A2: There are several effective strategies to improve the serum stability of this compound peptides. The most common approaches fall into three main categories:
-
Chemical and Structural Modification: This involves altering the peptide's structure to make it less recognizable to proteases. Key methods include:
-
D-amino acid substitution: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can prevent recognition and degradation.[5][7][8][9]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and can mask cleavage sites.[1][10][11]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by reducing conformational flexibility and limiting access to protease cleavage sites.[12][13][14][15]
-
Terminal Modifications: Modifying the N- or C-terminus, such as through N-terminal acetylation or C-terminal amidation, can block exopeptidases.[5][6][16]
-
-
Formulation Strategies: This approach focuses on protecting the peptide from the serum environment.
-
Use of Protease Inhibitors: While less common for in vivo applications, adding protease inhibitors to in vitro experiments can prevent peptide degradation during assays.[5]
Q3: How does D-amino acid substitution impact the bioactivity of this compound?
A3: Substituting L-amino acids with D-amino acids is a powerful strategy to increase resistance to proteases.[7][8] However, this modification can sometimes affect the peptide's secondary structure and, consequently, its bioactivity.[8] It is crucial to strategically select the substitution sites. Substitution at the termini often has less impact on the overall helical structure and can maintain antimicrobial activity, whereas substitutions in the middle of the sequence may disrupt the structure and lead to a loss of activity.[8] In some cases, partial D-amino acid substitution can be a useful technique to improve in vivo activity.[8]
Q4: What are the key considerations when using PEGylation to improve stability?
A4: PEGylation increases the hydrodynamic size of the peptide, which not only hinders protease access but also reduces renal clearance, thereby extending its circulation half-life.[10][11] However, the size and location of the attached PEG chain can influence the peptide's biological activity. It is important to optimize the PEGylation strategy to balance improved stability with retained potency. Site-specific PEGylation is often preferred to maintain the peptide's active conformation.
Q5: Can cyclization completely prevent proteolytic degradation?
A5: Cyclization significantly enhances proteolytic stability by creating a more rigid structure that is less susceptible to protease binding and cleavage.[12][13][14][15] While it may not confer complete resistance in all cases, it has been shown to dramatically increase the half-life of peptides in serum compared to their linear counterparts.[13] The effectiveness of cyclization depends on the ring size and the specific amino acid sequence.
II. Troubleshooting Guides
Problem 1: My chemically modified this compound peptide shows significantly reduced bioactivity.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Disruption of Secondary Structure | The modification (e.g., D-amino acid substitution in the core region, bulky PEG chain near the active site) may have altered the peptide's α-helical conformation, which is crucial for its activity.[8] | - Synthesize analogs with modifications at different positions, particularly at the N- or C-terminus.[8]- Perform circular dichroism (CD) spectroscopy to assess the secondary structure of the modified peptides. |
| Steric Hindrance | A large modification, such as a high molecular weight PEG, might be blocking the peptide's interaction with the bacterial membrane or its target receptor. | - Synthesize analogs with smaller PEG chains.- Alter the attachment site of the PEG chain to a region less critical for bioactivity. |
| Altered Physicochemical Properties | The modification may have changed the peptide's overall charge or hydrophobicity, affecting its interaction with microbial membranes.[19][20] | - Design and synthesize analogs with a systematic variation of charge and hydrophobicity.- Evaluate the modified peptides in membrane interaction assays (e.g., using liposomes). |
Problem 2: I am observing rapid degradation of my this compound peptide in my serum stability assay.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Modification Strategy | The chosen modification may not be sufficient to protect against the specific proteases present in the serum used. | - Identify potential cleavage sites in your peptide sequence and target these with D-amino acid substitutions.[5]- Combine multiple strategies, such as D-amino acid substitution and cyclization.[12] |
| Assay Conditions | The serum used may have particularly high protease activity. The method for stopping the enzymatic reaction may be inefficient. | - Ensure proper handling and storage of serum to maintain consistent protease activity.[21]- Use a robust method to precipitate proteins and stop the reaction, such as adding trichloroacetic acid (TCA) or a high concentration of organic solvent (e.g., acetonitrile (B52724) with TFA).[21][22] |
| Inaccurate Quantification | The method used to quantify the remaining intact peptide (e.g., HPLC) may not be adequately resolving the parent peptide from its degradation products. | - Optimize the HPLC gradient to ensure clear separation of the intact peptide from its metabolites.[23]- Use mass spectrometry (MS) to confirm the identity of the peaks and identify degradation products.[9][24] |
Problem 3: My PEGylated this compound peptide is difficult to purify.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Heterogeneous Reaction Products | The PEGylation reaction may have resulted in a mixture of mono-, di-, and un-PEGylated peptides, as well as positional isomers. | - Optimize the reaction conditions (e.g., stoichiometry, pH, temperature) to favor mono-PEGylation.- Use a site-specific PEGylation chemistry. |
| Ineffective Purification Method | The chosen chromatography method may not be suitable for separating the PEGylated species. | - Size Exclusion Chromatography (SEC): Effective for separating native and PEGylated proteins and removing unreacted PEG.[25][]- Ion Exchange Chromatography (IEX): Can separate based on the degree of PEGylation, as PEG chains can shield surface charges.[25][][27]- Hydrophobic Interaction Chromatography (HIC): Can be a useful polishing step.[27][28]- Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of isomers.[] |
| Issues with Removal of Excess Reagents | Unreacted PEG and other reagents from the conjugation reaction are co-eluting with the product. | - Use dialysis or ultrafiltration as a pre-purification step to remove small molecule impurities and excess PEG.[25][28][29] |
III. Data Presentation
Table 1: Comparison of Strategies to Enhance this compound Stability
| Modification Strategy | Example Peptide | Half-life in Serum (t½) | Key Findings |
| None (Native Peptide) | Polybia-CP (a related antimicrobial peptide) | < 10 min | Rapidly degraded by trypsin and chymotrypsin. |
| D-amino Acid Substitution | D-CP (all D-amino acids) | > 240 min | Resistant to degradation by trypsin and chymotrypsin.[7] |
| D-lys-CP (D-lysine substitution) | > 240 min (vs. trypsin) | Resistant to trypsin but not chymotrypsin.[7] | |
| Cyclization | Cyclic R4F4 (arginine-rich peptide) | Significantly increased | Cyclization improved protease resistance and antimicrobial activity.[12] |
| PEGylation | (Generic Peptide) | Varies (significantly increased) | PEGylation reduces enzymatic proteolysis and renal filtration.[10] |
IV. Experimental Protocols
Protocol 1: General Serum Stability Assay using RP-HPLC
This protocol outlines a standard method to assess the in vitro stability of a this compound analog in human serum.[21][23]
1. Materials and Reagents:
-
This compound analog (lyophilized, >95% purity)
-
Human Serum (pooled, commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-bind)
-
Incubator or water bath at 37°C
-
RP-HPLC system with UV detector
2. Preparation of Solutions:
-
Peptide Stock Solution (1 mg/mL): Dissolve the this compound analog in DMSO.
-
Working Serum Aliquots: Thaw human serum at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant.[21]
-
Precipitating Solution: 1% (v/v) TFA in ACN.[21]
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.[21]
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.[21]
3. Assay Procedure:
-
Incubation: Pre-warm the required volume of working serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.[21]
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Protein Precipitation: Immediately add the aliquot to a microcentrifuge tube containing a 2-3 fold excess of cold precipitating solution (e.g., 150 µL). Vortex vigorously for 30 seconds.[21]
-
Incubation & Centrifugation: Incubate the tube on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[21]
-
Sample Analysis by RP-HPLC: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.[21]
-
Data Acquisition: Monitor the elution profile at 220 nm or 280 nm. Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard). Integrate the peak area of the intact peptide at each time point.[21]
4. Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[30]
V. Mandatory Visualizations
Caption: Overview of strategies to improve this compound serum stability.
Caption: Experimental workflow for a serum stability assay using RP-HPLC.
Caption: Troubleshooting logic for low bioactivity in modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to Improve the Activity of Peptide? - Creative Peptides [creative-peptides.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. bachem.com [bachem.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. alliedacademies.org [alliedacademies.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 30. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
overcoming host cell toxicity during recombinant Dermaseptin expression
Welcome to the Technical Support Center for Recombinant Dermaseptin (B158304) Expression. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome host cell toxicity and successfully produce recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant expression challenging?
Dermaseptins are a family of antimicrobial peptides (AMPs) originally found in the skin of Phyllomedusa frogs.[1] They exhibit potent, broad-spectrum antimicrobial activity by disrupting the cell membranes of microbes.[1][2] This membrane-perturbing action is the primary reason for their toxicity to host cells like E. coli during recombinant expression, which can lead to low yields or failed experiments.[3][4][5]
Q2: What is the primary mechanism of this compound-induced host cell toxicity?
The primary mechanism is the disruption of the bacterial cell membrane's integrity.[1] Dermaseptins are typically cationic and amphipathic, allowing them to interact with and insert into the negatively charged bacterial membranes, leading to pore formation, loss of membrane potential, and ultimately cell death.[2]
Q3: What are the main strategies to mitigate host cell toxicity when expressing this compound?
The main strategies focus on preventing the active peptide from killing the host cell. These include:
-
Fusion Partners: Expressing this compound as a fusion protein with a larger, soluble partner can mask its toxicity and may also protect it from proteolytic degradation.[4][5][6]
-
Tightly Regulated Promoters: Using promoters with very low basal ("leaky") expression ensures that the toxic peptide is not produced before induction.[7][8][9]
-
Specialized Host Strains: Employing E. coli strains engineered to tolerate toxic proteins can improve expression success.[10][11][12]
-
Optimized Culture and Induction Conditions: Lowering the temperature and inducer concentration can slow down protein production, reducing the toxic burden on the host cells.[8][13]
-
Insoluble Expression: Promoting the formation of inclusion bodies can sequester the toxic peptide, preventing it from interacting with host cell membranes.[4][14]
Q4: Which fusion partners are commonly used for expressing antimicrobial peptides like this compound?
Several fusion partners have been successfully used. The choice of partner can affect solubility, yield, and purification strategy. Common partners include:
-
Glutathione (B108866) S-transferase (GST): A well-established carrier that promotes soluble expression and allows for affinity purification.[4][6]
-
Thioredoxin (Trx): A highly soluble protein with chaperone-like activity, often leading to high yields of soluble fusion protein.[4][5][15]
-
Small Ubiquitin-related Modifier (SUMO): Can enhance solubility and may be cleaved by specific proteases to yield the native peptide.[4][15]
-
PurF fragment: This partner tends to drive the fusion protein into insoluble inclusion bodies, which can be a strategy to completely mask toxicity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during recombinant this compound expression.
Problem: Low or No Expression of the this compound Fusion Protein
| Possible Cause | Suggested Solution |
| High Protein Toxicity | The most common issue. Even low basal expression from a leaky promoter can kill cells before induction. |
| Use a Tightly Regulated Promoter: Switch to a vector with a promoter known for low leakiness, such as the arabinose-inducible pBAD promoter or a rhamnose-inducible system.[7][9][16] | |
| Change Host Strain: Use a strain designed for toxic protein expression, like C41(DE3) or C43(DE3), which have mutations that reduce the activity of T7 RNA polymerase, leading to slower, more controlled expression.[10][11] BL21(DE3)pLysS strains also reduce basal expression by producing T7 lysozyme, an inhibitor of T7 RNA polymerase.[8][10] | |
| Optimize Induction: Induce at a lower temperature (e.g., 15-25°C) for a longer period.[8] Use the lowest possible IPTG concentration (e.g., 0.01-0.1 mM) to slow down the rate of expression.[8][13] | |
| Codon Bias | The this compound gene may contain codons that are rare in E. coli, leading to stalled translation. |
| Codon Optimization: Re-synthesize the gene using codons preferred by E. coli.[1] | |
| Use a Specialized Host Strain: Use a host strain like Rosetta(DE3), which contains a plasmid carrying tRNAs for rare codons.[11] | |
| mRNA Instability | The mRNA transcript may be rapidly degraded. |
| Check Sequence: Ensure there are no cryptic RNase cleavage sites in your construct. | |
| Proteolytic Degradation | The fusion protein is being degraded by host cell proteases. |
| Use Protease-Deficient Strains: Ensure you are using a strain deficient in major proteases, such as BL21(DE3) (lon and ompT deficient).[10][11] | |
| Promote Inclusion Bodies: Use a fusion partner like the PurF fragment that promotes the formation of inclusion bodies, which can protect the protein from proteases.[4] |
Problem: High Cell Lysis After Induction
This is a clear indicator of overwhelming host cell toxicity.
| Possible Cause | Suggested Solution |
| Expression Rate is Too High | The rate of this compound production is overwhelming the host cell's membrane integrity. |
| Lower Inducer Concentration: Drastically reduce the IPTG concentration (e.g., to 0-10 µM).[8] | |
| Lower Induction Temperature: Induce at 15-20°C. This slows down all metabolic processes, including protein synthesis, giving the cell more time to cope.[8] | |
| Induce at a Later Growth Phase: Induce expression as late as possible in the growth phase (e.g., late-log phase) to minimize the time the toxic protein is present.[13] | |
| Fusion Partner is Not Masking Toxicity | The chosen fusion partner may not be effectively neutralizing the antimicrobial activity of this compound. |
| Switch Fusion Partner: Try a different fusion partner. If you are getting soluble expression and lysis, consider a partner that drives the protein into inclusion bodies.[4][14] |
Problem: Fusion Protein is Insoluble (Inclusion Bodies)
While sometimes a desired outcome, you may require soluble protein for your application.
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid, high-level expression often leads to protein misfolding and aggregation into inclusion bodies. |
| Lower Induction Temperature: Induce at a lower temperature (15-25°C) to slow down protein synthesis and allow more time for proper folding.[8] | |
| Use a Weaker Promoter: If using a very strong promoter like T7, consider switching to a weaker or more tunable system. | |
| Fusion Partner Properties | Some fusion partners are prone to insolubility or are designed to induce it. |
| Choose a Solubilizing Fusion Partner: Use partners known for enhancing solubility, such as Thioredoxin (Trx) or SUMO.[4][15] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the expression of antimicrobial peptides using different strategies.
Table 1: Comparison of Fusion Partners on the Yield of a Recombinant Antimicrobial Peptide (OG2)
| Fusion Partner | Expression Vector | Host Strain | Yield of Soluble Fusion Protein (mg/L) | Reference |
| Thioredoxin (Trx) | pET32a(+) | E. coli BL21(DE3)pLysS | 50 | [15][17] |
| Mxe GyrA Intein | pTWIN1 | E. coli BL21(DE3)pLysS | 44 | [15][17] |
| SUMO | pET30a(+) | E. coli BL21(DE3)pLysS | 11 | [15][17] |
Key Experimental Protocols
Protocol 1: Expression of GST-Dermaseptin Fusion Protein
This protocol is adapted for the expression of this compound S4 fused with GST.[6]
-
Transformation: Transform the expression vector (e.g., pGEX-4T-1-Dermaseptin) into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to room temperature. Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Incubate the culture at a lower temperature (e.g., 25-30°C) for 4-6 hours with shaking to induce expression of the fusion protein.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of GST-Dermaseptin and Cleavage
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold PBS (pH 7.3). Lyse the cells by sonication on ice.[1]
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble GST-Dermaseptin fusion protein.[1]
-
Affinity Chromatography:
-
Equilibrate a Glutathione-Sepharose column with PBS.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of PBS to remove unbound proteins.
-
Elute the GST-Dermaseptin fusion protein using an elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the fusion protein.
-
Cleavage: To release this compound from the GST tag, dialyze the purified fusion protein against a cleavage buffer and treat with a site-specific protease (e.g., Thrombin or TEV protease, depending on the vector's cleavage site).[6]
-
Final Purification: Remove the cleaved GST tag and the protease using a secondary purification step, such as reverse-phase HPLC or another round of glutathione affinity chromatography (the cleaved tag will bind, and the peptide will be in the flow-through).
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[1]
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the purified, cleaved this compound peptide in a 96-well microtiter plate.[1]
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Visualizations
Logical Workflow for Troubleshooting this compound Expression
Caption: A troubleshooting flowchart for recombinant this compound expression.
Fusion Protein Strategy to Mitigate Toxicity
Caption: How a fusion partner masks this compound toxicity to the host cell.
Experimental Workflow for this compound Production
Caption: A standard workflow for recombinant this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biologicscorp.com [biologicscorp.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 11. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 12. quora.com [quora.com]
- 13. How can I express toxic protein in E. coli? [qiagen.com]
- 14. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of thioredoxin: SUMO and intein on soluble fusion expression of an antimicrobial peptide OG2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.addgene.org [blog.addgene.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dermaseptin Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase peptide synthesis (SPPS) of Dermaseptin and related antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound peptides?
A1: The main challenge in synthesizing this compound and similar peptides is on-resin aggregation.[1][2] this compound sequences often contain hydrophobic amino acids which can lead to the formation of secondary structures like β-sheets during synthesis.[1] This aggregation can physically block reactive sites, leading to slow or incomplete coupling and deprotection reactions, which ultimately results in low yields and deletion sequences.[3][4]
Q2: Which SPPS chemistry is recommended for this compound synthesis?
A2: Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis is the standard and recommended method for synthesizing this compound peptides.[5] The use of the base-labile Fmoc group for Nα-protection, combined with acid-labile side-chain protecting groups (the tBu strategy), offers an orthogonal system with milder deprotection conditions compared to older Boc/Bzl chemistry.[6][7]
Q3: What type of resin is suitable for producing the C-terminal amide of this compound B2?
A3: To produce a peptide with a C-terminal amide, such as this compound B2 (-NH₂), a Rink Amide resin is highly recommended.[5] This resin linker is cleaved under standard strong acidic conditions (e.g., high percentage TFA) to directly yield the desired peptide amide.[8]
Q4: How can I monitor the completion of coupling and deprotection steps?
A4: The completion of coupling reactions can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[5] A negative Kaiser test (yellow beads) indicates that all primary amines are acylated. For deprotection, the release of the Fmoc group can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through.[3][7]
Troubleshooting Guide: Low Yield and Purity
This section addresses specific issues encountered during this compound synthesis.
Problem 1: Low final yield after cleavage and precipitation.
| Possible Cause | Symptoms & Diagnosis | Recommended Solution(s) |
| Incomplete Coupling | Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to deletion sequences (missing one or more amino acids).[9] | • Use a stronger coupling reagent: Switch from standard carbodiimides (DIC/DCC) to a more potent uronium or phosphonium (B103445) salt like HATU, HBTU, or PyBOP.[10][11] • Increase reaction time/Double couple: For difficult residues, extend the coupling time to several hours or perform a second coupling step (double coupling). • Elevate temperature: Use a heated or microwave-assisted synthesizer to provide energy to overcome difficult couplings. |
| Peptide Aggregation | Resin beads may clump together or fail to swell properly.[4] Slow or incomplete reactions are observed despite using potent coupling reagents. | • Switch solvent: Replace DMF with a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or add DMSO.[2][12] • Incorporate "disrupting" elements: For long sequences, strategically insert pseudoproline dipeptides or an Hmb-protected amino acid every 6-7 residues to break up secondary structures.[4][6] • Use chaotropic salts: Perform a wash with a solution of LiCl or NaClO₄ in DMF before the coupling step to disrupt hydrogen bonds. |
| Incomplete Fmoc Deprotection | MS analysis shows a high prevalence of truncated sequences (synthesis stopped at a specific point).[9] | • Extend deprotection time: Increase the duration of the piperidine (B6355638) treatment, especially for sterically hindered amino acids.[5] • Use a stronger base: For particularly stubborn Fmoc removal, consider using a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][7] Be cautious with Asp-containing sequences as DBU can promote aspartimide formation.[7] |
| Inefficient Cleavage | A significant amount of the desired peptide remains on the resin after cleavage, confirmed by a test cleavage of the used resin. | • Use an optimized cleavage cocktail: Ensure the cocktail contains appropriate scavengers for the amino acids in your sequence (e.g., TIS for trityl groups, water). A common effective cocktail is TFA/TIS/Water (95:2.5:2.5).[13] • Ensure sufficient cleavage time: Allow the cleavage reaction to proceed for at least 2-3 hours at room temperature.[8] • Proper washing: Before cleavage, wash the resin thoroughly to remove residual DMF, which can inhibit the acidic cleavage.[13] |
| Poor Precipitation | The crude peptide does not precipitate well from cold diethyl ether, leading to product loss. This is more common with very hydrophobic peptides.[14] | • Ensure ether is ice-cold: Use a large volume of pre-chilled diethyl ether. • Remove TFA first: Carefully reduce the volume of the TFA filtrate under a stream of nitrogen or by rotary evaporation before adding to ether.[15] This increases the concentration of the peptide, aiding precipitation. • Centrifuge and wash: After precipitation, centrifuge the sample at a high speed, carefully decant the ether, and wash the pellet with more cold ether to remove scavengers.[5] |
Problem 2: Poor purity of the crude product.
| Possible Cause | Symptoms & Diagnosis | Recommended Solution(s) |
| Racemization | HPLC analysis shows diastereomeric impurities, often appearing as a shoulder or closely eluting peak next to the main product peak. | • Use additives: Always use an additive like HOBt or Oxyma Pure with carbodiimide (B86325) coupling reagents to suppress racemization.[10][11] • Choose appropriate reagents: Uronium/aminium reagents like HATU are known for low racemization rates.[11][16] Avoid over-long pre-activation times. • Special handling for sensitive residues: For racemization-prone residues like Cys and His, consider using lower temperatures during coupling.[17] |
| Aspartimide Formation | MS analysis shows a side product with a mass of -18 Da (loss of water) relative to the desired product. This is common at Asp-Gly or Asp-Ser sequences. | • Use Hmb backbone protection: Incorporate the amino acid preceding the aspartic acid as an Fmoc-AA(Hmb)-OH derivative. The Hmb group sterically hinders the side-chain from attacking the peptide backbone.[4][18] |
| Modification by Scavengers | MS analysis reveals adducts corresponding to the mass of scavengers on sensitive residues like Trp or Met. | • Use appropriate scavengers: For Trp-containing peptides, ensure triisopropylsilane (B1312306) (TIS) is in the cleavage cocktail to prevent modification by t-butyl cations. For Arg(Pbf)-containing peptides, TFA/TIS/water is usually sufficient.[13] • Protect sensitive residues: Use Fmoc-Trp(Boc)-OH to protect the indole (B1671886) side chain, which prevents modification during cleavage.[4] |
Key Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Preparation: Start with the peptide-resin from the previous cycle (or the initial pre-loaded resin). Ensure the N-terminal Fmoc group is present.
-
Deprotection (Fmoc Removal):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[5]
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all residual piperidine. A typical wash sequence is:
-
DMF (5 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid. Dissolve Fmoc-AA-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and let it sit for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm reaction completion (beads should be yellow).[5] If the test is positive (blue beads), repeat the coupling step.
-
Once complete, wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next cycle.
-
Protocol 2: Cleavage from Resin and Peptide Precipitation
This protocol is for cleaving the completed peptide from the solid support and removing side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, remove the N-terminal Fmoc group and thoroughly wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin completely under a high vacuum for several hours.[13]
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Prepare a fresh cleavage cocktail. For most this compound peptides, Reagent B (TFA/Water/Phenol/TIS, 88:5:5:2 v/v/w/v) or a simpler TFA/Water/TIS (95:2.5:2.5 v/v/v) cocktail is effective.[13] Use approximately 10 mL of cocktail per gram of resin.
-
Add the cleavage cocktail to the resin. The resin may turn yellow or red, which is normal.[8]
-
Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[5]
-
In a separate, larger tube, add ~40 mL of ice-cold diethyl ether.
-
Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5]
-
Place the ether mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time. This removes residual scavengers.[5]
-
Allow the final peptide pellet to air-dry in a fume hood until no ether odor remains. The crude peptide is now ready for purification.
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for diagnosing causes of low peptide yield.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
troubleshooting low yield in solid-phase synthesis of Dermaseptin
Welcome to the technical support center for the solid-phase synthesis of Dermaseptin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low yield and other common issues encountered during the synthesis of this compound and related peptides.
Troubleshooting Guide: Low Yield
Low peptide yield is a frequent challenge in solid-phase peptide synthesis (SPPS). The following guide addresses common causes and provides systematic solutions to improve the yield of your this compound synthesis.
Q1: My final crude peptide yield is significantly lower than expected. What are the primary areas to investigate?
A1: Low final yield in SPPS can originate from several stages of the process. The most common culprits are incomplete deprotection, poor coupling efficiency, peptide aggregation, and issues during the final cleavage and workup. A systematic approach to troubleshooting is recommended.
Q2: How can I diagnose and troubleshoot incomplete Fmoc deprotection?
A2: Incomplete removal of the Fmoc protecting group is a major cause of truncated peptide sequences, leading to low yield.
-
Symptoms: You may observe multiple peaks in your HPLC analysis corresponding to shorter peptide fragments.
-
Causes & Solutions:
-
Degraded Reagent: The piperidine (B6355638) solution used for deprotection can degrade over time. Always use a fresh, high-quality 20% piperidine in DMF solution.
-
Insufficient Reaction Time: While standard protocols suggest two treatments (e.g., 5 and 15 minutes), "difficult" or aggregated sequences may require longer exposure.[1] Consider extending the second deprotection step.
-
Peptide Aggregation: If the peptide chain is aggregating on the resin, it can hinder reagent access. See the dedicated section on aggregation below.
-
Monitoring: You can monitor the completion of the deprotection step by quantifying the amount of Fmoc removed at each cycle using a UV spectrometer.
-
Q3: What should I do if I suspect poor coupling efficiency is the cause of low yield?
A3: Incomplete coupling reactions result in deletion sequences, where one or more amino acids are missing from the final peptide.
-
Symptoms: HPLC/MS analysis of the crude product will show peaks corresponding to the mass of the desired peptide minus the mass of the missing amino acid(s).
-
Causes & Solutions:
-
Steric Hindrance: Some amino acids, particularly bulky ones, are more difficult to couple. For these residues, consider double coupling (repeating the coupling step with fresh reagents) or using a more potent coupling reagent combination (e.g., HATU/DIPEA).[2]
-
Reagent Quality: Ensure that your amino acid derivatives and coupling reagents are of high purity and not degraded.[2]
-
Activation Time: Allow for sufficient pre-activation of the amino acid before adding it to the resin. For example, a 1-minute pre-activation with HBTU/DIEA is recommended.[2]
-
Monitoring: Use a qualitative colorimetric test, like the Kaiser test, to confirm the absence of free primary amines after the coupling step. A negative result (yellow beads) indicates a complete reaction.[1][2] Note that the Kaiser test is not suitable for N-terminal proline residues.
-
Q4: Peptide aggregation seems to be an issue in my synthesis. How can I mitigate this?
A4: Aggregation of the growing peptide chain on the resin can block reactive sites, leading to both incomplete deprotection and coupling.[3] Hydrophobic sequences are particularly prone to aggregation.[4][5]
-
Symptoms: The resin may fail to swell properly, and you might observe clumping. Both deprotection and coupling reactions may become sluggish.[4]
-
Solutions:
-
Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts or a "magic mixture" (ethylene carbonate) can help disrupt the hydrogen bonds causing aggregation.[4][5]
-
Elevated Temperature/Microwave: Performing the coupling at a higher temperature or using a microwave peptide synthesizer can help overcome aggregation.[4]
-
Resin Choice: Using a low-substitution resin or a PEG-based resin can provide more space for the growing peptide chain and reduce aggregation.[4][5]
-
Q5: I'm experiencing peptide loss during the final cleavage and precipitation steps. How can I optimize this?
A5: Inefficient cleavage from the resin or loss of peptide during precipitation can drastically reduce your final yield.
-
Causes & Solutions:
-
Incomplete Cleavage: The standard cleavage time (e.g., 2-3 hours) may be insufficient.[6] It is advisable to perform a small-scale preliminary cleavage to determine the optimal reaction time.[7] If the yield is low, you can try re-cleaving the resin.[8]
-
Premature Cleavage: Highly acid-labile linkers (e.g., 2-chlorotrityl chloride resin) can be susceptible to premature cleavage by the mild acidity of some coupling activators.[3][9] Using a more robust linker or a different coupling strategy may be necessary.
-
Precipitation Issues: After cleavage, the peptide is typically precipitated with cold diethyl ether. If the peptide is highly hydrophobic, it may be partially soluble in ether, leading to losses. To improve precipitation, you can concentrate the TFA solution under a stream of nitrogen before adding the cold ether.[8] Storing the ether suspension at a low temperature (e.g., 4°C) for a few hours can also enhance precipitation.[8]
-
Scavenger Choice: The presence of sensitive residues like Tryptophan (Trp) and Methionine (Met) in this compound necessitates the use of scavengers in the cleavage cocktail to prevent side reactions.[1] Common scavengers and their functions are listed in the table below.
-
Frequently Asked Questions (FAQs)
Q: What is a standard cleavage cocktail for a peptide like this compound?
A: A common and effective cleavage cocktail for peptides containing sensitive residues is Reagent K. The composition is provided in the table below. The presence of Tryptophan in this compound makes the use of scavengers like TIS crucial to prevent side reactions.[1]
Q: Which resin is suitable for the synthesis of this compound, which has a C-terminal amide?
A: For a C-terminal amide, a Rink Amide resin is a suitable choice.[1][10]
Q: What are some common side reactions to be aware of during this compound synthesis?
A: Besides truncation and deletion, other side reactions can occur, such as racemization, aspartimide formation (if Asp is present), and oxidation of sensitive residues like Met and Trp.[11][12] Careful selection of protecting groups and cleavage conditions can minimize these.
Q: How critical is the quality of the DMF solvent?
A: The quality of Dimethylformamide (DMF) is crucial. It should be amine-free, as the presence of dimethylamine (B145610) can cause premature Fmoc deprotection.[5][10] Using high-purity, anhydrous DMF stored over molecular sieves is recommended.[2]
Data Summary
Table 1: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Name | Composition | Target Residues/Purpose |
| Reagent K | TFA / Thioanisole / Phenol / H₂O / TIS (82.5:5:5:5:2.5) | General purpose, good for peptides with Trp, Met, Cys, Arg |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | A standard cocktail for many peptides, TIS scavenges carbocations. |
| TFA / TIS / EDT | 95% / 2.5% / 2.5% | The addition of ethanedithiol (EDT) is particularly useful for protecting Trp residues.[1] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: Ethanedithiol
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound B2[1]
This protocol outlines the manual synthesis of this compound B2 (Sequence: GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH₂) on Rink Amide AM resin.
1. Resin Swelling:
-
Weigh the appropriate amount of Rink Amide AM resin into a peptide synthesis vessel.
-
Add DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail suitable for the sequence (e.g., TFA/TIS/EDT, 95:2.5:2.5). The presence of Tryptophan in this compound necessitates the use of scavengers.[1]
-
Add the cleavage cocktail to the resin and agitate gently for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with fresh TFA and combine the filtrates.
6. Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 40-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Air dry the crude peptide in a fume hood to remove residual ether.
Visualizations
This compound Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of this compound via Fmoc chemistry.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yield in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Improving the Solubility of Hydrophobic Dermaseptin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic Dermaseptin (B158304) analogues.
Frequently Asked Questions (FAQs)
Q1: Why are my hydrophobic this compound analogues poorly soluble in aqueous solutions?
Hydrophobic peptides, including many this compound analogues, tend to have poor solubility in aqueous solutions due to several factors. The primary reason is the high proportion of hydrophobic amino acid residues which leads to peptide aggregation to minimize contact with water.[1][2] This aggregation can be further exacerbated by the formation of secondary structures like α-helices and β-sheets.[1] this compound S4, for instance, is known to exist in a high aggregation state in aqueous solutions due to its high hydrophobicity.[3][4]
Q2: What is the first step I should take to dissolve a new hydrophobic this compound analogue?
Before dissolving the entire sample, it is recommended to test the solubility with a small amount of the peptide.[5] Always centrifuge the vial to ensure all the powder is at the bottom.[5] The initial solvent to try should be sterile, oxygen-free water or a standard buffer like Tris or phosphate (B84403) buffer at pH 7.[5] If the peptide is charged, adjusting the pH can significantly improve solubility.[6][7]
Q3: How does pH affect the solubility of this compound analogues?
The pH of the solution is a critical factor in peptide solubility. Peptides are generally more soluble at a pH that is distant from their isoelectric point (pI).[6][7]
-
For basic peptides (net positive charge): Try dissolving in an acidic solution, such as 10% acetic acid.[5][6][8]
-
For acidic peptides (net negative charge): An alkaline solution, like 10% ammonium (B1175870) bicarbonate, may improve solubility.[5][8]
Some this compound analogues can reversibly assemble into amyloid-like fibrils in a pH-dependent manner, disassembling at a pH above 5.[9]
Q4: Can I use organic solvents to dissolve my peptide?
Yes, for highly hydrophobic and uncharged peptides, using a small amount of an organic solvent is a common strategy.[8] Recommended solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[5] The suggested method is to first dissolve the peptide in the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5][8] DMSO is often preferred for biological applications due to its relatively low toxicity.[5]
Q5: Are there any physical methods to aid solubilization?
Sonication can be an effective method to help dissolve peptides and minimize aggregation.[5][8] It is recommended to use brief sonication cycles (e.g., 3 cycles of 10 seconds) and to keep the sample on ice between cycles to prevent heating.[5] Gentle warming (<40°C) can also improve solubility for some peptides.[6] After solubilization, it is good practice to centrifuge the solution to pellet any undissolved particles.[6][8]
Q6: How can I modify my this compound analogue to improve its solubility?
Several chemical modifications can be made to the peptide sequence to enhance solubility:
-
Increase Net Charge: Increasing the net positive charge of this compound S4 by substituting neutral or hydrophobic residues with positively charged amino acids (like Lysine) has been shown to reduce aggregation and enhance antibacterial activity.[3] The analogue K4K20-S4 is an example of this strategy.[3][4]
-
Hydrophilic Tags: Adding hydrophilic tags, often composed of amino acids like Arginine or Lysine, to the C-terminus can increase the solubility of the peptide.[1]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can significantly improve the water solubility of peptides.[6][7]
-
D-Amino Acid Substitution: Incorporating D-amino acids can disrupt the formation of secondary structures that lead to aggregation.[6][8]
Troubleshooting Guides
Issue 1: Peptide precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Steps |
| Solution is saturated or at an inappropriate pH. | Try to re-dissolve the peptide at a lower concentration. If precipitation persists, adjust the pH of the buffer further away from the peptide's isoelectric point.[6][7] |
| Temperature change. | Some peptides are less soluble at lower temperatures. Try gentle warming of the solution.[6] Avoid repeated freeze-thaw cycles which can promote aggregation. |
| Peptide aggregation over time. | Prepare fresh solutions for each experiment.[10] If storage is necessary, filter-sterilize the solution and store at 4°C for short-term or -20°C/-80°C for long-term storage. Consider adding a small percentage of an organic solvent like DMSO if compatible with your assay. |
Issue 2: Low or no antimicrobial activity observed.
| Possible Cause | Troubleshooting Steps |
| Peptide aggregation. | High concentrations of some this compound S4 derivatives can lead to aggregation, which can cause a bell-shaped dose-response curve, reducing activity at higher concentrations.[3][10] Determine the optimal concentration range for your analogue. Ensure the peptide is fully dissolved using sonication.[5][10] |
| Incorrect peptide quantification. | After solubilization, accurately determine the peptide concentration using a method like UV spectroscopy or a colorimetric assay (e.g., BCA assay). |
| Suboptimal assay conditions. | The antimicrobial activity of this compound analogues can be sensitive to salt concentration, pH, and temperature.[11] Ensure the assay buffer conditions are optimal for your specific peptide. |
| Peptide degradation. | If the peptide is susceptible to proteases in your assay medium, consider using protease inhibitors or synthesizing a more stable analogue with D-amino acids.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound S4 and its analogues from various studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound S4 Analogues against various bacteria.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| K4K20-S4 | P. aeruginosa (clinical isolates) | 1 - 4 | [3] |
| K4K20-S4 | E. coli (clinical isolates) | 1 - 4 | [3] |
| K4K20-S4 | S. aureus (clinical isolates) | 1 - 4 | [3] |
| K4S4(1-16) | A. baumannii | 3.125 - 12.5 | [13] |
| K4K20S4 | A. baumannii | 3.125 - 12.5 | [13] |
| K4K20S4 | E. coli | 0.39 | [14] |
| K4S4 | E. coli | 0.19 | [14] |
| This compound S4 | C. neoformans | 4.5 µM | [4] |
Table 2: Effects of Modifications on this compound Analogue Properties.
| Modification Strategy | Analogue Example | Observed Effect | Reference |
| Increased positive charge | K4K20-S4 | Reduced aggregation, enhanced antibacterial activity, reduced hemolytic activity. | [3][4] |
| Truncation and charge increase | K4-S4(1-16) | Maintained helical structure, potent antibacterial activity. | [4][13] |
| N- and C-terminal substitutions | M4KN20K substitution in K4S4 | Decreased aggregation tendency. | [13] |
Experimental Protocols
Protocol 1: General Solubilization Workflow for a Novel Hydrophobic this compound Analogue
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., 10,000 x g for 5 min) to collect all the powder at the bottom.[5] Allow the peptide to warm to room temperature.[5]
-
Initial Solubility Test: Use a small, measured amount of the peptide for initial tests.
-
Solvent Selection:
-
Step 3a (Primary): Add a small volume of sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.4) to the peptide. Vortex briefly.
-
Step 3b (If Insoluble): If the peptide does not dissolve, determine its net charge. For a basic peptide, add a few microliters of 10% acetic acid.[8] For an acidic peptide, add a few microliters of 10% ammonium bicarbonate.[8]
-
Step 3c (Hydrophobic/Neutral): If the peptide is highly hydrophobic and remains insoluble, add a minimal amount of 100% DMSO to dissolve it completely.[5] Then, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration.
-
-
Physical Dissolution Aids:
-
Final Preparation: Once dissolved, the solution should be clear. Centrifuge the solution to pellet any remaining micro-aggregates before use.[6][8]
Visualizations
Caption: Workflow for solubilizing hydrophobic this compound analogues.
Caption: Relationship between hydrophobicity, solubility, and activity.
References
- 1. genscript.com [genscript.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. An orphan this compound from frog skin reversibly assembles to amyloid‐like aggregates in a pH‐dependent fashion | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Activity of this compound K4-S4 against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing nanoparticle formulation for controlled Dermaseptin release
Welcome to the Technical Support Center for optimizing nanoparticle formulations for the controlled release of the antimicrobial peptide, Dermaseptin. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during formulation and characterization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Drug Encapsulation Efficiency (EE)
Q: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency (EE) for hydrophilic peptides like this compound is a common challenge, especially when using single emulsion techniques, as the peptide can rapidly partition into the external aqueous phase[1]. Here are the primary causes and troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Formulation Method | For hydrophilic peptides like this compound, the double emulsion solvent evaporation (w/o/w) method is generally more effective than single emulsion (o/w)[1][2][3][4]. This method protects the peptide in an internal aqueous phase. | Significant improvement in peptide encapsulation. |
| Unfavorable pH | The pH of the aqueous phases affects the charge of both the peptide and the polymer. For chitosan (B1678972) nanoparticles, ensure the pH of the chitosan solution is acidic (e.g., pH 5) to protonate its amine groups, facilitating ionic interaction with a crosslinker like tripolyphosphate (TPP)[5]. For other polymers, operating near the isoelectric point can reduce solubility and promote encapsulation[6]. | Enhanced electrostatic interactions or reduced peptide solubility in the external phase, leading to higher EE. |
| Poor Peptide-Polymer Interaction | The interaction between this compound and the polymer matrix is crucial. For PLGA, which is hydrophobic, encapsulating a hydrophilic peptide can be difficult[7]. Consider modifying the polymer by forming copolymers (e.g., PLGA-PEG) to enhance amphiphilicity and improve peptide miscibility[8]. | Improved affinity between the peptide and the polymer matrix, resulting in better entrapment. |
| Suboptimal Process Parameters | Factors like homogenization speed, polymer concentration, and the ratio of aqueous to organic phases play a critical role[1][8][9]. | Optimization of these parameters can lead to more stable emulsions and prevent premature peptide leakage. |
| Drug Loss During Purification | Unencapsulated this compound can be lost during the washing and centrifugation steps. Ensure purification parameters (e.g., centrifugation speed and duration) are optimized to pellet the nanoparticles effectively without losing them[6][10]. | Increased yield of peptide-loaded nanoparticles. |
Caption: Troubleshooting workflow for low encapsulation efficiency.
Issue 2: Nanoparticle Aggregation
Q: My nanoparticles are aggregating either during formulation or after storage/lyophilization. How can I prevent this?
A: Nanoparticle aggregation occurs due to high surface energy and van der Waals forces, leading to instability[11]. Aggregation can increase particle size, reduce therapeutic efficacy, and cause undesirable side effects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Surface Charge | Nanoparticles with a low surface charge (low absolute zeta potential) are prone to aggregation. Use stabilizing agents (e.g., PVA, Pluronic F68, chitosan) that adsorb to the nanoparticle surface, providing electrostatic or steric repulsion[6][11][12]. | Increased colloidal stability and prevention of clustering. |
| Inappropriate pH or Ionic Strength | The pH and ionic strength of the dispersion medium can suppress the surface charge, leading to aggregation. Maintain a stable pH using a suitable buffer and avoid high salt concentrations that can screen surface charges[5][11][13]. | A stable nanoparticle suspension with minimal aggregation. |
| Aggregation During Lyophilization | The freezing and drying processes can force particles together, causing irreversible aggregation. Use cryoprotectants (e.g., sucrose, trehalose) before freeze-drying. These molecules form a protective matrix, physically separating the nanoparticles. | A lyophilized powder that can be easily redispersed into a stable nanoparticle suspension. |
| High Nanoparticle Concentration | A high concentration of nanoparticles increases the frequency of collisions, which can lead to aggregation[14]. Work with more dilute suspensions during formulation and storage. | Reduced rate of aggregation. |
Issue 3: High Initial Burst Release
Q: I'm observing a very high burst release of this compound within the first 24 hours. How can I achieve a more controlled, sustained release?
A: A high initial burst release is often caused by peptide molecules that are weakly bound or adsorbed onto the nanoparticle surface[7]. Controlling this is key for long-term efficacy and reducing potential toxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Surface-Adsorbed Peptide | A significant portion of the peptide may be located on or near the particle surface. Modify the formulation by adding agents like alginate to the internal aqueous phase and chitosan to the external phase of a double emulsion. This can create a secondary barrier at the surface[15]. | A significant reduction in the initial burst release within the first 24 hours[9][15]. |
| High Drug Loading | A higher drug loading rate can create a larger concentration gradient, driving faster initial diffusion from the nanoparticle[16]. Optimize the drug-to-polymer ratio to avoid overloading the particles. | A more controlled release profile with a reduced burst effect. |
| Porous Nanoparticle Structure | Rapid solvent evaporation during formulation can create pores on the nanoparticle surface, allowing for rapid drug release[15]. Modifying the solvent removal process (e.g., slower evaporation rate) can result in a denser, less porous polymer matrix[7]. | A smoother, more sustained release profile over time. |
| Polymer Properties | The properties of the polymer itself, such as the lactide-to-glycolide ratio in PLGA, affect the degradation rate and release profile[17]. Polymers with higher lactide content are more hydrophobic and degrade slower, which can help reduce the initial burst[17]. | A release profile that is better matched to the therapeutic window of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare nanoparticles for this compound? A1: The ionic gelation method is a simple, mild, and economical choice for encapsulating peptides in natural polymers like chitosan[18]. It involves the electrostatic interaction between positively charged chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP)[19]. For synthetic polymers like PLGA, the double emulsion (w/o/w) solvent evaporation method is preferred for hydrophilic peptides like this compound to achieve higher encapsulation efficiency[2][3].
Q2: How can I confirm that this compound has maintained its structural integrity and bioactivity after encapsulation? A2: To check structural integrity, you can use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm that the characteristic chemical groups of the peptide are present in the final formulation[20]. To assess bioactivity, you can perform an in vitro release study, collect the released peptide, and then test its antimicrobial efficacy using a standard assay, such as determining the Minimum Inhibitory Concentration (MIC) against a target bacterium[10][21].
Q3: My this compound is being degraded during my experiments. How can encapsulation help? A3: this compound and other peptides are susceptible to degradation by proteases found in biological fluids[21][22]. Encapsulating the peptide within a nanoparticle matrix shields it from enzymatic attack. For example, adsorbing this compound-B2 onto alginate nanoparticles has been shown to significantly improve its stability against digestive enzymes like pepsin and trypsin[21][23][24].
Q4: What are the key characterization techniques I should use for my this compound-loaded nanoparticles? A4: A comprehensive characterization is crucial. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter), size distribution (Polydispersity Index, PDI), and zeta potential (surface charge)[25][26][27].
-
Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology (shape and surface texture) and confirm the size of the nanoparticles[25][28].
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound encapsulated and determine the encapsulation efficiency and drug loading[10].
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the peptide and polymer and investigate potential interactions between them[20][25].
Data Presentation
The following table summarizes physicochemical characteristics from studies on this compound-loaded nanoparticles, allowing for a comparison of different formulations.
| Nanoparticle Type | This compound Variant | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan/TPP | DStomo01 | ~200 | Moderate | Positive | Not Reported | [10] |
| Alginate | This compound B2 (DRS-B2) | 128 | Not Reported | Not Reported | Not Reported | [10] |
| Chitosan | LLKKK18 Peptide* | 180 ± 6.2 | Not Reported | Not Reported | 84.93% | [25] |
*Note: LLKKK18 is a different antimicrobial peptide, included here for comparison of a similar formulation.
Experimental Protocols
Protocol 1: Nanoparticle Formulation via Ionic Gelation
This protocol describes the preparation of this compound-loaded chitosan nanoparticles using the ionic gelation method[10].
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid (1% v/v)
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 1% (v/v) acetic acid to a final concentration of 1 mg/mL. Stir the solution until the chitosan is fully dissolved.
-
This compound Addition: Add the desired amount of this compound to the chitosan solution and stir gently to ensure a homogenous mixture[10].
-
TPP Solution Preparation: Separately, dissolve TPP in deionized water to a final concentration of 1 mg/mL[10].
-
Nanoparticle Formation: While vigorously stirring the chitosan-Dermaseptin solution at room temperature, add the TPP solution dropwise. Nanoparticles will form spontaneously via electrostatic interactions[10].
-
Stabilization: Continue stirring the nanoparticle suspension for approximately 30-60 minutes to ensure the stabilization of the particles[10].
-
Purification: Centrifuge the suspension (e.g., at 14,000 x g for 30 minutes) to separate the nanoparticles from unreacted components. Discard the supernatant[10].
-
Washing (Optional but Recommended): Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any unencapsulated peptide[6]. The final pellet can be resuspended for immediate use or lyophilized for storage.
Protocol 2: Quantification of Encapsulation Efficiency (EE) by HPLC
This protocol outlines how to determine the amount of this compound successfully encapsulated within the nanoparticles[10].
Procedure:
-
Separate Free this compound: After nanoparticle formation (Protocol 1, Step 5), take a known volume of the suspension and centrifuge it to pellet the nanoparticles.
-
Quantify Unencapsulated Peptide: Carefully collect the supernatant, which contains the unencapsulated ("free") this compound. Determine the concentration of this compound in the supernatant using a pre-established HPLC standard curve[10].
-
Calculate Encapsulation Efficiency: The EE is calculated using the following formula:
EE (%) = [(Total this compound Added - Free this compound in Supernatant) / Total this compound Added] x 100
Alternative (Direct) Method:
-
Lyophilize Nanoparticles: After purification and washing (Protocol 1, Step 7), lyophilize a known volume of the nanoparticle suspension to get the dry weight.
-
Release Encapsulated Peptide: Dissolve the lyophilized nanoparticles in a suitable solvent that breaks the particles and fully releases the encapsulated this compound.
-
Quantify Total Encapsulated Peptide: Analyze this solution by HPLC to determine the amount of this compound that was encapsulated.
-
Calculate EE:
EE (%) = [Amount of this compound in Lyophilized Pellet / Total this compound Added] x 100
Visualizations
Caption: General workflow for nanoparticle formulation and characterization.
References
- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Zein Nanoparticles and Strategies to Improve Colloidal Stability: A Mini-Review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols to Remove Synthesis By-products
Welcome to the Technical Support Center, your dedicated resource for overcoming challenges in the purification of synthesized compounds. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing synthesis by-products from their reaction mixtures.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during common purification experiments, offering step-by-step solutions to overcome these challenges.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds, but it can sometimes be challenging.[1][2]
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution may be supersaturated, or too much solvent was used.[2] | - Induce crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[2] - Reduce solvent volume: If excessive solvent was used, gently heat the solution to evaporate some of it and then allow it to cool again.[2][3] |
| The compound "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the compound is significantly impure.[2] | - Re-dissolve and cool slowly: Warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Change solvent system: Select a solvent with a lower boiling point.[2] |
| Crystals are colored, but the pure compound is colorless | The presence of colored impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Low recovery of the purified product | Too much solvent was used, premature crystallization occurred during hot filtration, or the crystals were washed with a solvent that was not cold.[3] | - Use the minimum amount of hot solvent required for dissolution.[3] - Preheat the filtration apparatus.[3] - Wash the collected crystals with a small amount of ice-cold solvent.[1][3] |
Troubleshooting Column Chromatography
Flash column chromatography is a primary method for purifying reaction mixtures.[2] Here are solutions to common issues.
| Problem | Possible Cause | Solution |
| Poor separation of product and starting material | The solvent system is inappropriate, the column was overloaded, or the column was packed improperly.[3][4] | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots (ΔRf > 0.2).[4] - Reduce the amount of crude material loaded onto the column.[5] - Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.[4] |
| Streaking or tailing of bands | The compound is not fully soluble in the mobile phase, or the sample is interacting too strongly with the stationary phase.[2] | - Adjust the mobile phase composition to improve solubility. - Consider "dry loading" the sample if solubility is an issue. |
| Product is not eluting from the column | The eluent polarity is too low, or the compound has decomposed on the silica.[4][6] | - Gradually increase the polarity of the eluent. [3][4] - Test the stability of your compound on a small amount of silica before running the column. Consider using a different stationary phase like alumina.[4][6] |
| Cracks appear in the stationary phase | The column ran dry, or the heat of adsorption of the solvent caused thermal expansion.[3] | - Never let the solvent level drop below the top of the stationary phase. [3] - Pack the column using a slurry method and allow it to equilibrate.[3] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the removal of synthesis by-products.
Q1: How do I choose the right purification technique?
The selection of an appropriate purification technique depends on the physical and chemical properties of your desired product and the impurities.[1][4] Key factors to consider include polarity, solubility, boiling point, and thermal stability.[1][4]
Q2: What are the most common reasons for poor separation in column chromatography?
Poor separation in column chromatography can stem from several factors including an inappropriate solvent system, overloading the column with too much crude material, and improper column packing that leads to channels or cracks in the stationary phase.[4]
Q3: My compound "oiled out" during recrystallization. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the boiling point of the solvent is higher than the melting point of the solute.[4] To address this, you can try adding more solvent, using a solvent with a lower boiling point, or inducing crystallization by scratching the inside of the flask.[4]
Q4: I'm having trouble with emulsions during liquid-liquid extraction. How can I resolve this?
Emulsions are a common issue in liquid-liquid extractions. To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of celite.
Q5: What should I do if I see unexpected spots on my TLC plate after a reaction?
Unexpected spots on a TLC plate indicate the presence of impurities or side products.[2] If a spot is present in a significant amount, you can attempt to isolate it using preparative TLC or column chromatography for further analysis.[2]
Section 3: Data Presentation
The choice of purification method can significantly impact the yield and purity of the final product. The following table summarizes typical quantitative data for common purification techniques. Note that these values are estimates and can vary based on the specific compounds and experimental conditions.[5]
| Purification Technique | Typical Recovery Yield (%) | Typical Purity Achieved (%) | Typical Processing Time |
| Flash Column Chromatography | 50 - 90 | > 95 | Hours to a day |
| Recrystallization | 60 - 90[5] | > 99 | Hours to days |
| Distillation | 70 - 95 | > 98 | Hours |
| Liquid-Liquid Extraction | > 90 | Variable (often a preliminary step) | Minutes to hours |
Section 4: Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Recrystallization for Purifying a Solid Compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your impure solid in various solvents. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture until the solid completely dissolves, adding more hot solvent dropwise if necessary.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly pour the hot solution through a fluted filter paper in a pre-heated funnel to remove them.[1]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column in a vertical position. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring there are no air bubbles or cracks. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel using a pipette and allow it to absorb completely.[5]
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply gentle pressure to achieve the desired flow rate. Collect the eluting solvent in separate fractions.[5]
-
Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots. Combine the fractions that contain the pure product.[5]
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[5]
Section 5: Visualizations
Logical Relationships and Workflows
References
addressing challenges in the large-scale production of recombinant Dermaseptin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of recombinant Dermaseptin (B158304).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing recombinant this compound in E. coli?
A1: The primary challenges stem from the inherent properties of this compound. Being an antimicrobial peptide (AMP), it can be toxic to the E. coli host.[1] Furthermore, its hydrophobic and highly cationic nature often leads to misfolding and aggregation, resulting in the formation of inactive, insoluble inclusion bodies.[2] Low expression yields and susceptibility to proteolytic degradation are also common issues.[1][3]
Q2: Why is a fusion tag strategy recommended for this compound expression?
A2: A fusion tag strategy is crucial for several reasons. Firstly, it can mitigate the toxicity of this compound to the host cells.[1] Secondly, certain fusion partners, such as Glutathione (B108866) S-transferase (GST), Maltose-Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO), can significantly enhance the solubility of the recombinant protein, thereby preventing the formation of inclusion bodies.[1][2] Fusion tags also simplify the purification process through affinity chromatography.[2][4]
Q3: Which E. coli strains are suitable for expressing a potentially toxic protein like this compound?
A3: E. coli BL21(DE3) is a commonly used strain for recombinant protein expression.[1][2][4] However, for proteins that exhibit significant toxicity, strains like C43(DE3) may offer better tolerance and lead to improved expression levels.[1]
Q4: How can I optimize the expression conditions to maximize the yield of soluble this compound?
A4: Optimization of expression conditions is critical. Lowering the induction temperature (e.g., 16-30°C) and reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of protein synthesis, which often promotes proper folding and increases the proportion of soluble protein.[1][2]
Q5: My this compound is expressed as inclusion bodies. Is it still usable?
A5: Yes, protein from inclusion bodies can often be recovered. The process involves isolating the inclusion bodies, solubilizing them with strong denaturing agents like urea (B33335) or guanidine (B92328) hydrochloride, and then refolding the protein into its active conformation.[5][6] While this adds extra steps and can be challenging, it can also be an effective purification strategy as the protein of interest is often the main component of the inclusion bodies.[6]
Q6: What purification methods are most effective for recombinant this compound?
A6: For fusion-tagged this compound, affinity chromatography is the primary purification step. For example, GST-tagged proteins can be purified using Glutathione-Sepharose columns[1][4], while His-tagged proteins can be purified using Nickel-NTA (Ni-NTA) affinity chromatography.[2][7] After cleavage of the fusion tag, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used to obtain a highly pure final product.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Expression of Fusion Protein | - Codon Bias: The DNA sequence of this compound may contain codons that are rare in E. coli, leading to inefficient translation.[1][8]- mRNA Instability: The mRNA transcript may be unstable.- Protein Toxicity: The expressed this compound fusion protein is toxic to the host cells, even with a fusion tag.[1] | - Re-optimize the gene sequence for E. coli codon usage.[1]- Lower the induction temperature (e.g., 20-30°C) and/or use a lower IPTG concentration.[1]- Switch to an expression host strain that is more tolerant of toxic proteins, such as C43(DE3).[1] |
| Fusion Protein is Insoluble (Inclusion Bodies) | - High Expression Rate: Rapid protein synthesis overwhelms the cell's folding machinery.[1]- Hydrophobic Nature of this compound: The inherent hydrophobicity of the peptide promotes aggregation.[1][2]- Ineffective Fusion Partner: The chosen fusion tag may not be sufficient to solubilize the this compound. | - Lower the post-induction growth temperature.[1]- Reduce the IPTG concentration.[1]- Co-express with molecular chaperones to assist in proper folding.- Use a more effective solubilizing fusion partner like Maltose-Binding Protein (MBP) or SUMO.[1] |
| Inefficient Protease Cleavage of Fusion Tag | - Inaccessible Cleavage Site: The protease cleavage site may be sterically hindered within the folded fusion protein.[1]- Incorrect Buffer Conditions: The pH or cofactors required for optimal protease activity are not met.- Inactive Protease: The protease used is no longer active. | - Redesign the linker region between the fusion tag and the this compound sequence to be longer or more flexible.- Ensure the cleavage buffer is at the optimal pH (~8.0 for Thrombin) and contains any necessary cofactors.[1]- Use a fresh batch of protease and include appropriate controls. |
| Low Biological Activity of Purified this compound | - Improper Folding: The peptide is not in its correct three-dimensional conformation.- Oxidation: Cysteine residues (if present) may have formed incorrect disulfide bonds.- Residual Fusion Tag/Linker Amino Acids: Remaining amino acids from the fusion partner or linker may interfere with activity. | - Optimize the refolding protocol if purifying from inclusion bodies. This may involve screening different buffer conditions, pH, and refolding additives.- Add reducing agents like DTT or β-mercaptoethanol to the purification buffers if disulfide bonding is not required for activity.- Ensure complete cleavage of the fusion tag and purify the liberated this compound to homogeneity using a secondary method like RP-HPLC. |
Quantitative Data Summary
| Parameter | Value | Expression System/Conditions | Reference |
| Fusion Protein Yield | ~8-10 mg/L of culture | E. coli BL21(DE3) with GST fusion tag | [1] |
| Minimum Inhibitory Concentration (MIC) vs. E. coli | 4-8 µg/mL (this compound-AC) | - | [1] |
| Minimum Inhibitory Concentration (MIC) vs. A. baumannii | 3.125 µg/mL (this compound B2 Derivative) | - | [1][9] |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 32 µM (this compound-PH) | - | [10] |
Experimental Protocols
Recombinant Expression of GST-Dermaseptin in E. coli
-
Gene Design and Cloning:
-
Optimize the codon usage of the this compound gene for E. coli.
-
Incorporate restriction enzyme sites (e.g., BamHI and EcoRI) at the 5' and 3' ends for cloning into an expression vector like pGEX-4T-1.[1]
-
Include a protease cleavage site (e.g., for Thrombin) between the GST tag and the this compound sequence.[1]
-
Ligate the synthesized gene into the pGEX-4T-1 vector and transform into a cloning host (E. coli DH5α).
-
Verify the sequence of the construct via Sanger sequencing.[1]
-
-
Transformation and Expression:
-
Transform the sequence-verified plasmid into an E. coli BL21(DE3) expression host.[1]
-
Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.[1]
-
Inoculate a large-scale culture (e.g., 1 L of LB) with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.[2]
-
Induce protein expression by adding IPTG to a final concentration of 0.4-0.5 mM.[1][2]
-
Reduce the temperature to 16-20°C and continue to incubate for 12-16 hours with shaking.[2]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[1]
-
Purification of GST-Dermaseptin and Cleavage
-
Cell Lysis:
-
Affinity Chromatography:
-
Equilibrate a Glutathione-Sepharose column with PBS.
-
Load the clarified lysate onto the column.
-
Wash the column with PBS to remove unbound proteins.
-
Elute the GST-Dermaseptin fusion protein using an elution buffer containing reduced glutathione (e.g., 10 mM in 50 mM Tris-HCl, pH 8.0).
-
-
Protease Cleavage:
-
Dialyze the eluted fusion protein against a cleavage buffer suitable for the chosen protease (e.g., Thrombin cleavage buffer: 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0).
-
Add Thrombin to the dialyzed protein solution and incubate at room temperature for a specified time (e.g., 16 hours).
-
Monitor the cleavage reaction by SDS-PAGE.
-
-
Final Purification:
-
To remove the GST tag and any uncleaved fusion protein, pass the cleavage reaction mixture back over the Glutathione-Sepharose column. The liberated this compound will be in the flow-through.
-
For higher purity, the flow-through can be further purified using RP-HPLC.
-
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Culture Preparation:
-
Grow the target bacterial strain (e.g., E. coli ATCC 25922) overnight in a suitable broth like Mueller-Hinton Broth (MHB).[1]
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., approximately 5 x 10⁵ CFU/mL).
-
-
MIC Assay:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the purified this compound peptide in MHB.[1]
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria only) and a negative control (broth only).[1]
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for improving antimicrobial peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous expression and purification of this compound S4 fusion in Escherichia coli and recovery of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 7. Targeting microbial pathogens by expression of new recombinant this compound peptides in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dermaseptin's Antimicrobial Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the Dermaseptin (B158304) peptide sequence to enhance its antimicrobial potency.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.
Peptide Synthesis and Purity
Question: My newly synthesized this compound analog shows low or no antimicrobial activity. What are the possible causes and solutions?
Answer: Low or no activity in a novel this compound analog can stem from several factors related to its synthesis and purity.[1]
-
Incorrect Peptide Sequence: Errors during solid-phase peptide synthesis can lead to an incorrect amino acid sequence, altering the peptide's structure and function.
-
Troubleshooting: It is crucial to verify the molecular weight of the synthesized peptide using mass spectrometry (MS). The observed molecular weight should match the theoretical molecular weight of the intended sequence. Sequence verification can be performed using Edman degradation or tandem MS (MS/MS).
-
-
Incomplete Deprotection or Cleavage: The presence of protecting groups on amino acid side chains or incomplete cleavage from the resin can result in a heterogeneous product with reduced activity.
-
Troubleshooting: Confirm the complete removal of all protecting groups and cleavage reagents. High-performance liquid chromatography (HPLC) analysis should be used to assess the purity of the peptide. A sharp, single peak is indicative of a pure compound. If impurities are present, further purification by preparative HPLC is necessary.[1]
-
-
Peptide Aggregation During Synthesis: this compound and its analogs, particularly hydrophobic variants, can aggregate during synthesis, leading to a low yield of the active monomeric form.
-
Troubleshooting: To mitigate aggregation during synthesis, consider optimizing coupling reagents or utilizing pseudoproline dipeptides.[1]
-
Antimicrobial Activity Assays
Question: I'm observing a bell-shaped dose-response curve for my peptide's antibacterial activity, but not for its hemolytic activity. What does this indicate?
Answer: A bell-shaped dose-response curve, where antimicrobial activity decreases at higher peptide concentrations, is often attributed to peptide aggregation in solution.[1][2][3] This aggregation can prevent the peptide from effectively interacting with bacterial cell membranes.[3] The absence of this phenomenon in hemolytic activity assays suggests that the peptide aggregates do not similarly hinder interactions with erythrocyte membranes, which lack a cell wall.[1][3] This highlights the significant role of peptide self-association in modulating its selective activity.[1][3]
-
Troubleshooting:
-
Aggregation Studies: Use techniques like dynamic light scattering (DLS) or fluorescence spectroscopy to evaluate the aggregation propensity of your peptide under assay conditions.[1]
-
Solubility: Ensure the peptide is fully dissolved in the assay buffer. Sonication or vortexing may be necessary to achieve a homogenous solution.[1]
-
Question: My antimicrobial susceptibility testing (AST) results are inconsistent. What factors could be affecting the assay?
Answer: The antimicrobial activity of peptides can be highly sensitive to the experimental conditions.[1]
-
Suboptimal Assay Conditions:
-
Ionic Strength: High salt concentrations can interfere with the initial electrostatic interactions between the cationic peptide and the negatively charged bacterial membrane.[1] It is advisable to perform AST in a low-salt medium.[1]
-
pH: The pH of the growth medium can influence both bacterial growth and peptide activity. Ensure the pH is within the optimal range for both.[1]
-
Media Composition: Components of the growth medium can sometimes interact with the peptide, reducing its effective concentration.
-
-
Positive Control: Always include a known potent antimicrobial peptide as a positive control to validate the assay setup.[1]
Hemolytic Activity Assays
Question: I am observing high hemolytic activity in my this compound derivative. How can I reduce it while maintaining antimicrobial potency?
Answer: High hemolytic activity is often associated with excessive hydrophobicity and the tendency of the peptide to self-aggregate.[1] The N-terminal region of this compound S4, in particular, has been linked to both oligomerization and hemolytic activity.[1] Strategies to reduce hemolytic activity include:
-
Decrease Hydrophobicity: Systematically replace hydrophobic amino acids (e.g., Leucine) with less hydrophobic ones (e.g., Alanine) on the nonpolar face of the peptide's helical structure.[1] However, be mindful that a significant reduction in hydrophobicity can also lead to a loss of antimicrobial activity.[1]
-
Increase Net Positive Charge: Substituting neutral or hydrophobic residues with positively charged amino acids like Lysine can enhance the peptide's selectivity for the negatively charged membranes of bacteria over the zwitterionic membranes of erythrocytes.[1][3][4]
-
Truncate the Peptide: Shorter derivatives of this compound S4, such as K4-S4(1-16) and K4-S4(1-13), have demonstrated significantly reduced hemolytic activity while retaining potent antibacterial effects.[1][5]
-
Modify the N-Terminus: Since the N-terminal domain is crucial for aggregation and hemolysis, modifications or deletions in this region can disrupt self-association and decrease hemolytic potential.[1]
Question: My results in the hemolytic activity assay are inconsistent. What could be the cause?
Answer: Inconsistent results in hemolytic assays can arise from several factors.[1]
-
Erythrocyte Source and Preparation: The fragility of red blood cells (RBCs) can vary between species and even individuals.
-
Troubleshooting: Use a consistent source of fresh RBCs for each experiment. It is critical to wash the erythrocytes multiple times with an isotonic buffer like PBS to remove plasma components that could interfere with the assay.[1]
-
-
Peptide Aggregation: The aggregation state of the peptide can affect its effective concentration and interaction with erythrocytes.
-
Troubleshooting: Prepare fresh peptide stock solutions for each experiment. Assess the peptide's solubility in the assay buffer and consider sonication or vortexing to ensure a homogenous solution.[1]
-
Frequently Asked Questions (FAQs)
General Concepts
Question: What is the primary mechanism of action for this compound peptides?
Answer: Dermaseptins are cationic antimicrobial peptides that primarily act by disrupting the integrity of microbial cell membranes.[6] They are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation in membrane-like environments.[6] This structure is crucial for their interaction with and insertion into the negatively charged microbial membranes, leading to permeabilization and cell death.[6][7]
Question: What are the key structure-activity relationships (SAR) for this compound peptides?
Answer: The antimicrobial activity of Dermaseptins is influenced by several key physicochemical properties:[6]
-
Cationicity: A net positive charge is essential for the initial electrostatic attraction to negatively charged components of microbial membranes.
-
Hydrophobicity: The hydrophobic face of the α-helix drives the insertion and disruption of the lipid bilayer.[6]
-
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues allows for effective interaction with both the aqueous environment and the lipid core of the membrane.[6]
Modification Strategies
Question: What are common strategies to enhance the antimicrobial potency of this compound?
Answer: Several strategies have been successfully employed to enhance the antimicrobial potency of this compound:
-
Amino Acid Substitution: Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like Lysine can enhance antimicrobial activity.[3][4] Modifying the hydrophobic face of the helix can also modulate activity.
-
Truncation: N-terminal or C-terminal truncations can result in shorter peptides with improved potency and selectivity.[1][8] For example, some shorter derivatives of this compound S4 have shown potent antibacterial effects with reduced hemolytic activity.[5]
-
N-Terminal Acylation: The addition of a fatty acid chain to the N-terminus can modulate the peptide's hydrophobicity and enhance its interaction with the bacterial membrane, leading to improved potency.[6]
-
C-terminal Amidation: Amidation of the C-terminus can increase the peptide's stability and enhance its antimicrobial properties.[8]
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activity of this compound S4 and its Derivatives
| Peptide | Sequence | Net Charge | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus | HC50 (μM) |
| This compound S4 | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | +3 | >128 | >128 | ~5 |
| K4-S4 | AKWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | +4 | 4 | 8 | ~50 |
| K4K20-S4 | AKWKTMLKKLGTMALHAGKAKLGAAADTISQGTQ | +5 | 1-16 | 1-4 | ~100 |
| K4-S4(1-16) | AKWKTMLKKLGTMALH-NH2 | +4 | 8-16 | 4-8 | >200 |
| K4-S4(1-13) | AKWKTMLKKLGTM-NH2 | +4 | 16-32 | 8-16 | >200 |
Data compiled from multiple sources.[1][4][5] Values are approximate and may vary depending on experimental conditions.
Table 2: Activity of Minimized and Symmetrically Modified this compound Analogs
| Peptide | Sequence | GM MIC (μM) |
| KL4A6 | LLKAAAKAAAKLL-NH2 | - |
| WV | WLKAAAKAAAKLV-NH2 | >149.3 |
| WI | WLKAAAKAAAKLI-NH2 | 4.0 - 149.3 |
| WF | WLKAAAKAAAKLF-NH2 | 4.0 - 149.3 |
| WW | WLKAAAKAAAKLW-NH2 | 4.0 |
GM MIC refers to the geometric mean of the Minimum Inhibitory Concentrations against a panel of bacteria.[8] Data indicates that the WW analog displayed the highest antimicrobial activity.[8]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.[9]
-
Bacterial Preparation: Grow bacteria on an appropriate agar (B569324) plate for 18-24 hours. Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase. Dilute the bacterial suspension to approximately 1 x 10^6 CFU/mL.
-
Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate.
-
Incubation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
2. Hemolytic Activity Assay
This protocol outlines the procedure for assessing the lytic activity of peptides against red blood cells.[1]
-
Erythrocyte Preparation: Obtain fresh red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and aspiration of the supernatant. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup: In a 96-well plate, add serially diluted peptide solutions.
-
Controls: For the negative control (0% hemolysis), add PBS. For the positive control (100% hemolysis), add 0.1% Triton X-100.
-
Incubation: Add the 2% RBC suspension to each well, resulting in a final RBC concentration of 1%. Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Visualizations
Caption: General experimental workflow for designing and evaluating novel this compound analogs.
Caption: Troubleshooting logic for low or no antimicrobial activity in this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationship study of antimicrobial this compound S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Symmetrical Modification of Minimized Dermaseptins to Extend the Spectrum of Antimicrobials with Endotoxin Neutralization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
strategies to decrease the cytotoxicity of Dermaseptin towards normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to decrease the cytotoxicity of Dermaseptin (B158304) towards normal cells.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high efficacy against cancer cells but also significant hemolysis. How can I reduce its hemolytic activity?
A1: High hemolytic activity is a common issue with potent antimicrobial peptides like this compound S4.[1][2][3] Several strategies can be employed to mitigate this:
-
Reduce Hydrophobicity: Tampering with the composition of the hydrophobic domains by reducing hydrophobicity can dramatically decrease hemolytic activity.[1]
-
Increase Net Positive Charge: Increasing the net positive charge of the peptide has been shown to result in analogs with reduced hemolytic activity while maintaining potent antibacterial or anticancer activity.[1][4]
-
Peptide Truncation: Creating shorter versions of the peptide, such as 13-mer or 15-mer analogs of this compound S4, can lead to significantly lower hemolytic activity.[1][2] For example, the analog K4-S4(1-13) showed only ~10% hemolysis at 200 µM.[2]
-
Amino Acid Substitution: Strategic substitution of amino acids can alter the peptide's aggregation properties and reduce its interaction with red blood cell membranes.[1]
Q2: I am observing significant in vivo toxicity with my this compound-based therapeutic. What are some approaches to improve its safety profile?
A2: In vivo toxicity is a major hurdle in the clinical development of peptide-based drugs.[5][6] To enhance the safety profile of this compound, consider the following strategies:
-
Targeted Delivery Systems: Conjugating this compound to a targeting moiety that recognizes receptors overexpressed on cancer cells can significantly reduce off-target effects. For instance, a hormonotoxin created by combining this compound-B2 with a d-Lys6-LHRH analog, which targets the LHRH receptor on prostate cancer cells, was better tolerated in vivo than the parent peptide.[5]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as alginate nanoparticles, can shield it from immediate interaction with normal tissues and potentially improve its pharmacokinetic profile.[7] Studies have shown that this approach can lower the hemolytic activity of this compound B2.[7]
-
Co-delivery with Chemotherapeutic Agents in Gels: A thermosensitive gel co-loaded with this compound-PP and paclitaxel (B517696) liposomes has been shown to provide effective local chemotherapy with good biosafety, enhancing tumor penetration and reducing systemic toxicity.[8][9]
Q3: My modified this compound analog shows reduced cytotoxicity to normal cells, but its anticancer potency is also diminished. How can I maintain efficacy?
A3: Balancing cytotoxicity and efficacy is a critical challenge. Structure-activity relationship (SAR) studies are key to optimizing your peptide.[1][2]
-
Systematic Analoging: A systematic approach to creating analogs with single or multiple amino acid substitutions, truncations, and charge modifications is necessary. This allows for the identification of modifications that selectively impact interactions with cancer cell membranes over normal cell membranes.
-
Mechanism of Action Studies: Understanding how your modifications affect the mechanism of action is crucial. Some analogs may shift from a primary membrane-disruptive (necrotic) mechanism to one that induces apoptosis at lower, non-lytic concentrations.[2][5] This can maintain anticancer activity while reducing damage to normal cells. For example, a this compound-B2-LHRH conjugate was found to induce apoptosis, in contrast to the necrotic effect of this compound-B2 alone, which could explain its lower toxicity.[5]
Troubleshooting Guides
Guide 1: Troubleshooting High Hemolytic Activity in this compound Analogs
This guide provides a systematic approach to addressing high hemolytic activity observed during in vitro screening of this compound analogs.
Problem: Newly synthesized this compound analog exhibits potent anticancer activity but causes unacceptable levels of red blood cell lysis.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for reducing this compound's hemolytic activity.
Guide 2: Investigating the Mechanism of Reduced Cytotoxicity
This guide outlines the experimental steps to determine if a modified this compound analog with lower cytotoxicity to normal cells acts via a different mechanism (e.g., apoptosis vs. necrosis).
Problem: A new this compound analog is less hemolytic, but it is unclear if this is due to reduced membrane interaction or a shift in its mechanism of action.
Experimental Workflow:
Caption: Experimental workflow to investigate the cell death mechanism.
Data Presentation
Table 1: Hemolytic Activity of this compound S4 and Its Analogs
| Peptide | Concentration | Hemolysis (%) | Species | Reference |
| This compound S4 (Native) | 256 µg/mL | > 80 | Human | [2] |
| DS4(1-26)a | 100 µg/mL | < 30 | Human | [3] |
| K4-S4(1-13) | 200 µM | ~10 | Human | [2] |
| K4K20-S4 | 200 µM | > 80 | Human | [2] |
Table 2: In Vitro Anticancer Activity (IC50) of this compound Analogs
| Peptide | Cell Line | IC50 (µM) | Reference |
| This compound-PP | H157 (Lung) | 1.55 | [10] |
| This compound-PP | MCF-7 (Breast) | 2.92 | [10] |
| This compound-PP | PC-3 (Prostate) | 4.15 | [10] |
| This compound-B2 | PC3 (Prostate) | ~2.5 | [6] |
| Hormonotoxin (H-B2) | PC3 (Prostate) | ~2.5 | [5] |
Experimental Protocols
Protocol 1: Hemolysis Assay
Objective: To determine the hemolytic activity of this compound peptides against human red blood cells (RBCs).
Materials:
-
Fresh human erythrocytes
-
Phosphate-buffered saline (PBS)
-
This compound peptides at various concentrations
-
0.2% Triton X-100 (Positive control for 100% hemolysis)
-
96-well microtiter plate
-
Spectrophotometer (450 nm)
Procedure:
-
Prepare RBC Suspension: Obtain fresh human erythrocytes and wash them three times with PBS by centrifugation. Resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the this compound peptides in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), or Triton X-100 (positive control).
-
Incubate the plate for 1 hour at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Absorbance: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculate Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound peptides against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound peptides at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the test peptide. Include wells with untreated cells as a control.
-
Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize Crystals: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways
Intrinsic Apoptosis Pathway
Some this compound derivatives can induce apoptosis in cancer cells at concentrations that do not cause significant membrane lysis.[2][4][11] This often involves the intrinsic apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway induced by some Dermaseptins.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization [mdpi.com]
- 8. Combined Thermosensitive Gel Co-Loaded with this compound-PP and PTX Liposomes for Effective Local Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
improving the in vivo efficacy of Dermaseptin through formulation
Welcome to the technical support center for researchers dedicated to enhancing the in-vivo efficacy of Dermaseptin through innovative formulation strategies. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in-vivo delivery of this compound?
A1: The primary challenges for in-vivo delivery of this compound, a potent antimicrobial peptide (AMP), include susceptibility to proteolytic degradation, potential for systemic toxicity and hemolytic activity, and rapid clearance from circulation.[1][2] Formulation strategies aim to protect the peptide from degradation, control its release, and improve its therapeutic index.
Q2: Which formulation strategies have shown promise for improving this compound's in-vivo efficacy?
A2: Encapsulation within nanoparticle systems has been a promising approach.[3] Specifically, chitosan (B1678972) and alginate nanoparticles have been explored to protect this compound from enzymatic degradation, enhance its stability, and facilitate controlled release.[4][5] Liposomal formulations have also been considered for improving the delivery of antimicrobial peptides.
Q3: What is the mechanism of action of this compound?
A3: Dermaseptins are cationic peptides that primarily act by disrupting the integrity of microbial cell membranes.[6][7] Upon interaction with the negatively charged components of bacterial membranes, they adopt an α-helical structure and insert into the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[7][8] This membrane-centric mechanism makes the development of resistance less likely compared to conventional antibiotics.[9]
Q4: Are there derivatives of this compound with improved in-vivo performance?
A4: Yes, several derivatives of this compound, particularly from the this compound S4 family, have been synthesized to enhance antimicrobial potency and reduce toxicity.[8][10] For instance, derivatives like K4-S4(1-16) and K4-S4(1-13) have demonstrated significant improvement in survival rates in murine infection models compared to vehicle controls.[8][10] These modifications often involve amino acid substitutions to modulate hydrophobicity, net charge, and helical structure.
Troubleshooting Guides
Problem: Low Encapsulation Efficiency of this compound in Nanoparticles
| Possible Cause | Suggested Solution | Expected Outcome |
| Suboptimal pH during formulation | Adjust the pH of the polymer and peptide solutions to maximize electrostatic interactions. For chitosan nanoparticles, a pH below its pKa (~6.5) ensures positive charge for interaction with anionic crosslinkers. | Increased peptide loading and encapsulation efficiency. |
| Inappropriate polymer-to-peptide ratio | Empirically test different weight ratios of the polymer (e.g., chitosan, alginate) to this compound to find the optimal loading capacity. | Identification of the ratio that yields the highest stable encapsulation. |
| Premature peptide aggregation | Prepare fresh peptide stock solutions and consider sonication or vortexing before use. Ensure the peptide is fully dissolved before adding it to the polymer solution.[8] | Homogeneous nanoparticle formulation with improved peptide incorporation. |
Problem: High Hemolytic Activity of the this compound Formulation
| Possible Cause | Suggested Solution | Expected Outcome |
| High concentration of free this compound | Optimize the formulation to achieve high encapsulation efficiency, thereby reducing the concentration of free peptide. Consider a purification step (e.g., centrifugation, dialysis) to remove unencapsulated this compound. | Reduced toxicity to red blood cells and an improved safety profile of the formulation. |
| Intrinsic hemolytic activity of the peptide derivative | If using a derivative, select or design one with a lower hemolytic profile. For example, truncating the peptide, as seen in K4-S4(1-16), can reduce hemolytic activity while maintaining potent antibacterial effects.[10] | A formulation with a better therapeutic window. |
| Destabilization of erythrocytes by nanoparticle components | Evaluate the hemolytic activity of the blank nanoparticles (without this compound) to ensure the carrier itself is not contributing to hemolysis. Modify the surface properties of the nanoparticles, for instance, with a hydrophilic coating like PEG, to reduce interactions with cell membranes. | Minimized background hemolysis from the delivery vehicle. |
Quantitative Data Summary
Table 1: In-Vivo Efficacy of this compound Derivatives in a Murine Peritonitis Model
| This compound Derivative | Animal Model | Bacterial Strain | Treatment Dose & Route | Key Findings | Reference |
| K4-S4(1-16) | Naive BALB/c mice | P. aeruginosa | 4.5 mg/kg (single IP injection) | Mortality reduced to 18% compared to 75% in the vehicle control group. | [8][11] |
| K4-S4(1-13) | Naive BALB/c mice | P. aeruginosa | 4.5 mg/kg (single IP injection) | Mortality reduced to 36% compared to 75% in the vehicle control group. | [8][11] |
| This compound-AC | Immunosuppressed mice | MRSA | 10 mg/kg (IP injection) | Efficacy was comparable to vancomycin (B549263) at the same dose, significantly reducing bacterial load in bronchoalveolar lavage fluid and lung homogenates. | [11][12] |
Table 2: Physicochemical and In-Vitro Efficacy Data of this compound-Loaded Nanoparticles
| Nanoparticle Type | This compound Variant | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In-Vitro Activity | Reference |
| Chitosan/TPP | This compound (DStomo01) | ~200 | Positive | Not Reported | Not Reported | [3] |
| Alginate | This compound B2 (DRS-B2) | 128 | Not Reported | Not Reported | Adsorption of DRS-B2 on alginate nanoparticles resulted in a decrease in the MIC from 40 µg/mL to a range of 1.25-7.5 µg/mL against E. coli strains. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Alginate Nanoparticles
This protocol is adapted from a study enhancing the stability and activity of this compound-B2.[2][5]
-
Preparation of Alginate Nanoparticle (Alg NP) Suspension:
-
Prepare a solution of sodium alginate in deionized water.
-
Use a ball milling planetary mixer or other suitable homogenization technique to produce a suspension of alginate nanoparticles.
-
Set the final concentration of the Alg NP suspension to 500 µg/mL to ensure good dispersion.[5]
-
-
Loading of this compound onto Alg NPs:
-
Prepare a stock solution of this compound B2 in deionized water at the desired concentration.
-
Add the this compound B2 solution to the Alg NP suspension.
-
Homogenize the mixture using sonication for approximately 45 minutes at 25°C to facilitate the adsorption of the peptide onto the nanoparticles.[3]
-
Adjust the final pH of the formulation to 7.0.[5]
-
-
Characterization of this compound-Loaded Alg NPs:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of adsorbed this compound using RP-HPLC by analyzing the supernatant after centrifugation of the nanoparticle suspension.
-
Protocol 2: Murine Peritonitis Model for In-Vivo Efficacy Testing
This protocol is based on studies evaluating the antibacterial efficacy of this compound S4 derivatives.[8][11]
-
Bacterial Culture Preparation:
-
Culture Pseudomonas aeruginosa in Tryptic Soy Broth (TSB) overnight at 37°C.
-
Subculture in fresh TSB and grow to the mid-logarithmic phase.
-
Wash the bacterial cells with Phosphate-Buffered Saline (PBS) and resuspend to the desired inoculum concentration (e.g., 10^6 CFU).
-
-
Infection of Mice:
-
Use naive male BALB/c mice (8-10 weeks old).
-
Administer the bacterial inoculum via intraperitoneal (IP) injection.
-
-
Treatment:
-
Immediately following infection, administer a single IP injection of the this compound formulation or derivative dissolved in PBS at the desired concentration (e.g., 4.5 mg/kg).
-
The control group should receive an equal volume of the vehicle (e.g., PBS).
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity and mortality over a 7-day period.
-
For bactericidal activity assessment, euthanize a subset of mice at specific time points (e.g., 1 and 5 hours post-treatment), collect peritoneal lavage fluid, and determine the number of viable CFUs by plating serial dilutions.
-
Visualizations
Caption: Workflow for this compound Nanoparticle Formulation and In-Vivo Testing.
Caption: Troubleshooting Logic for Low In-Vivo Efficacy of Formulated this compound.
References
- 1. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Antibacterial Activity of this compound through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Navigating Dermaseptin Bioactivity: A Technical Support Guide to Resolving Assay Inconsistencies
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common inconsistencies encountered during Dermaseptin bioactivity assays. By offering detailed experimental protocols, structured data comparison, and clear visual guides, this center aims to foster more reliable and reproducible results in the study of this promising class of antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: My MIC results for the same this compound analog vary significantly between experiments. What are the common causes?
A1: Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent issue. Several factors can contribute to this variability:
-
Bacterial Inoculum Concentration: The initial concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).[1][2]
-
Broth Medium Composition: The type of broth (e.g., Mueller-Hinton Broth) and its ionic strength can impact peptide activity. High salt concentrations may interfere with the initial electrostatic attraction between the cationic this compound and the anionic bacterial membrane.[3]
-
Peptide Stock and Dilution: Ensure accurate and fresh preparation of peptide stock solutions. This compound peptides can aggregate, especially at high concentrations, affecting their bioavailability.[3] Use serial dilutions to minimize errors.
-
Incubation Time and Temperature: Strictly adhere to the specified incubation times (e.g., 16-24 hours) and temperature (e.g., 37°C).[1][4]
Q2: I'm observing high hemolytic activity in my this compound derivatives, even those designed to be less toxic. What could be wrong?
A2: High hemolytic activity can be a significant hurdle. Here are key troubleshooting points:
-
Red Blood Cell (RBC) Preparation: The source and preparation of RBCs are crucial. Use fresh RBCs for each experiment and wash them multiple times with a phosphate-buffered saline (PBS) solution to completely remove plasma and buffy coat, which can interfere with the assay.[1][3][4]
-
Peptide Aggregation: Similar to antimicrobial assays, peptide aggregation can influence hemolytic activity. Prepare fresh stock solutions and consider techniques like sonication to ensure homogeneity.[3]
-
Assay Controls: Always include positive (e.g., Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls to accurately calculate the percentage of hemolysis.[4]
Q3: My cytotoxicity (e.g., MTT) assay results are not reproducible. What factors should I check?
A3: Reproducibility in cytotoxicity assays depends on meticulous cell culture and assay execution:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well and that they are allowed to adhere overnight before peptide treatment.[4]
-
Peptide Incubation Time: The duration of peptide exposure (e.g., 24-72 hours) should be consistent across experiments.[4]
-
MTT Incubation and Solubilization: The incubation time with the MTT reagent and the complete solubilization of the formazan (B1609692) crystals are critical for accurate absorbance readings.[1][4]
-
Cell Line Integrity: Use cell lines from a reliable source and ensure they are within a low passage number to maintain consistent characteristics.
Q4: I see a bell-shaped dose-response curve in my antibacterial assay but not in the hemolytic assay. What does this signify?
A4: A bell-shaped curve, where antimicrobial activity decreases at higher peptide concentrations, is often indicative of peptide aggregation.[3][5] This aggregation can hinder the peptide's interaction with the bacterial cell wall. The absence of this effect in hemolytic assays suggests that these aggregates may still effectively interact with the more accessible erythrocyte membranes, which lack a cell wall.[3][5] This highlights how self-association can modulate the selective activity of this compound.[3]
Troubleshooting Guides
Issue 1: Low or No Antimicrobial Activity of a Newly Synthesized this compound Derivative
-
Possible Cause 1: Incorrect Peptide Synthesis or Purification.
-
Troubleshooting: Verify the molecular weight and purity of the peptide using Mass Spectrometry and HPLC. Ensure complete removal of protecting groups.[3]
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting: Test the peptide in a low-salt medium. Ensure the pH of the medium is optimal for both bacterial growth and peptide activity. Include a known potent antimicrobial peptide as a positive control.[3]
-
-
Possible Cause 3: Peptide Aggregation.
-
Troubleshooting: Prepare fresh peptide stock solutions for each experiment. Use techniques like dynamic light scattering to evaluate aggregation propensity.[3]
-
Issue 2: Inconsistent Results in Hemolytic Activity Assay
-
Possible Cause 1: Variable Erythrocyte Source and Preparation.
-
Troubleshooting: Use a consistent source of fresh red blood cells. Follow a standardized washing protocol with an isotonic buffer like PBS until the supernatant is clear.[3]
-
-
Possible Cause 2: Peptide Aggregation.
-
Troubleshooting: Prepare fresh peptide solutions. Consider the peptide's solubility in the assay buffer and use sonication or vortexing if needed.[3]
-
Quantitative Data Summary
The following tables summarize the bioactivity of various this compound derivatives. Note that values can vary based on the specific microbial strains and cell lines used, as well as the precise experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Peptide/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| K4K20-S4 | Staphylococcus aureus | 1 - 4 | [1][6][7] |
| K4K20-S4 | Pseudomonas aeruginosa | 1 - 4 | [1][6][7] |
| K4K20-S4 | Escherichia coli | 1 - 16 | [1][6][7] |
| K4-S4(1-16) | Acinetobacter baumannii | 6.25 | [1][2] |
| Native DRS-S4 | Acinetobacter baumannii | 12.5 | [1][2] |
| K3K4B2 | Acinetobacter baumannii | 6.25 | [1][2] |
| Native DRS-B2 | Acinetobacter baumannii | 12.5 | [1][2] |
| This compound-AC | Various Bacteria | 2 - 4 µM | [1] |
| This compound-PH | E. coli | 16 µM | [8] |
| This compound-PH | S. aureus | 32 µM | [8] |
| This compound-PH | C. albicans | 16 µM | [8] |
Table 2: Hemolytic and Cytotoxic Activity of this compound Derivatives
| Peptide/Derivative | Assay Type | Value | Cell Type | Reference |
| This compound S4 (Native) | HC50 | ~1.5 µM | Human RBCs | [6] |
| K4-S4(1-16) | CC50 | >61.25 µg/mL | HEp-2 | [2] |
| K4K20S4 | CC50 | >61.25 µg/mL | HEp-2 | [2] |
| Native S4 | CC50 | >61.25 µg/mL | HEp-2 | [2] |
| This compound B2 | CC50 | >61.25 µg/mL | HEp-2 | [2] |
| This compound-PH | IC50 | 0.69 µM | MCF-7 | [8] |
| This compound-PH | IC50 | 2.01 µM | H157 | [8] |
| This compound-AC | HC50 | 76.55 µM | Horse RBCs | [9] |
HC50: 50% hemolytic concentration. CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: Culture bacterial strains overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[1][4]
-
Peptide Dilution: Prepare serial two-fold dilutions of the this compound peptide in the broth within a 96-well microtiter plate.[4]
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 16-24 hours.[1][4]
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[4] This can be assessed visually or by measuring the optical density at 600 nm.[1]
Protocol 2: Hemolytic Activity Assay
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood. Wash the RBCs multiple times with PBS by centrifugation to remove plasma and the buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[1][3][4]
-
Peptide Incubation: Add the RBC suspension to a 96-well plate containing serial dilutions of the this compound peptide. Include a negative control (RBCs in PBS) and a positive control (RBCs with a lysis agent like Triton X-100).[1]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[4]
-
Measurement of Hemolysis: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405, 450, or 540 nm).[1][4][10]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.[4]
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed a specific cell line (e.g., HEp-2, MCF-7) in a 96-well plate and allow the cells to adhere overnight.[2][4]
-
Peptide Treatment: Treat the cells with various concentrations of the this compound peptide and incubate for a specified duration (e.g., 24-72 hours).[4]
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will convert the yellow MTT to a purple formazan product.[4]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm).[4]
-
Calculation of Cell Viability: Express cell viability as a percentage of the untreated control cells. The CC50 or IC50 value is the peptide concentration that reduces cell viability by 50%.[4]
Visual Guides
This compound Mechanism of Action
Dermaseptins primarily act by disrupting the cell membranes of microbes. Their cationic nature facilitates an initial electrostatic attraction to the negatively charged microbial membranes. Upon binding, they adopt an α-helical structure and insert into the lipid bilayer, leading to permeabilization and cell death through models like the "barrel-stave" or "carpet-like" mechanisms.[4][11]
Caption: Proposed 'Carpet-like' Mechanism of this compound Action.
General Experimental Workflow for Bioactivity Screening
The screening and validation of this compound bioactivity typically follow a structured workflow, starting from peptide synthesis and purification to a series of in vitro assays to determine efficacy and toxicity.
Caption: General Experimental Workflow for this compound Bioactivity Screening.
Troubleshooting Logic for Inconsistent MIC Assays
When faced with inconsistent MIC results, a logical troubleshooting process can help identify the source of the variability. This involves systematically checking the key components of the assay.
Caption: Troubleshooting Logic for Inconsistent MIC Results.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Dermaseptin's Anticancer Efficacy in Nude Mice: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer efficacy of Dermaseptin, a family of antimicrobial peptides (AMPs), against other promising peptide-based cancer therapeutics. The data presented is derived from preclinical studies in nude mice, a standard model for evaluating cancer treatments. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer a clear and objective overview for advancing novel cancer therapies.
Comparative Efficacy of Anticancer Peptides in Vivo
The following table summarizes the in vivo anticancer effects of various this compound derivatives and other notable antimicrobial peptides. This data highlights the diverse range of cancer models in which these peptides have been evaluated and provides a quantitative measure of their therapeutic potential.
| Peptide | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| This compound-B2 | Prostate Cancer (PC3 cells) | Nude Mice | 2.5 mg/kg, peritumoral, 6x/week | 50% reduction in tumor growth after 35 days; in some cases, complete inhibition of tumor growth was observed.[1][2] |
| Prostate Cancer (PC3 cells) | Nude Mice | 2.5 mg/kg and 5 mg/kg, intraperitoneal, 3x/week | Dose-dependent inhibition of tumor growth by 35% (2.5 mg/kg) and 54% (5 mg/kg).[3] | |
| This compound-PP | Lung Cancer (H157 cells) | Nude Mice | Not specified | Potent dose-dependent in vivo anti-tumor activity.[1][4] |
| Magainin II | P388 Leukemia, S180 Ascites, Ovarian Tumor | Mice | 50-60 mg/kg, i.p. | Over 100% increase in lifespan in S180 ascites and ovarian tumor models.[1] |
| Cecropin B | Murine Ascitic Colon Adenocarcinoma | Mice | Not specified | Increased survival time of tumor-bearing mice.[1] |
| Breast Cancer (7,12-dimethylbenz(a)anthracene-induced) | Rats | Not specified | Reduced tumor growth rate.[1] | |
| Buforin IIb | Lung Cancer (NCI-H460 cells) | Mice | >5 mg/kg | Significant tumor suppression.[1] |
| Liver Cancer (HepG2 cells) | Nude Mice | Not specified | Inhibition of tumor size (volume and weight).[1] | |
| Prostate Cancer (DU145 cells) | Xenograft Mice | Not specified | Synergistic increase in anticancer activity when combined with 2-Deoxy-d-glucose.[1] |
Mechanisms of Action: A Look into the Signaling Pathways
The anticancer activity of these peptides is primarily attributed to their ability to selectively target and disrupt cancer cell membranes and induce programmed cell death (apoptosis). Dermaseptins, in particular, have been shown to employ a dual mechanism of action.[1][[“]] At higher concentrations, they can cause membrane disruption leading to necrosis, while at lower concentrations, they trigger apoptosis.[[“]][6][7]
This compound-PP has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4] Similarly, this compound-PS1 has been shown to induce the intrinsic apoptosis signaling pathway.[6][7] Furthermore, this compound B2's anticancer and anti-proliferative effects have been linked to the regulation of the BAX/BBC3/AKT signaling pathway.[8][9]
Caption: Proposed signaling pathways for this compound's anticancer activity.
Experimental Protocols
A fundamental aspect of in vivo validation is the establishment of a reliable and reproducible experimental model. The following protocols are based on methodologies cited in the referenced studies for establishing xenograft tumors in nude mice and subsequent treatment with this compound derivatives.
Human Cancer Cell Xenograft Model in Nude Mice
This protocol outlines the procedure for establishing a subcutaneous tumor model using human cancer cell lines in athymic nude mice.
Materials:
-
Human cancer cell line (e.g., PC3 for prostate cancer, H157 for lung cancer)
-
Female BALB/c nude mice (4-6 weeks old)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium at 37°C in a 5% CO2 incubator.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of 5 x 10^6 cells per 0.1 mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (width² x length) / 2 .
-
Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
Caption: Experimental workflow for establishing a xenograft model in nude mice.
Administration of this compound-B2 for Prostate Cancer Xenografts
This protocol details the administration of this compound-B2 to nude mice bearing prostate cancer xenografts.
Materials:
-
Nude mice with established PC3 xenograft tumors
-
This compound-B2
-
Vehicle (e.g., PBS)
-
Syringes and needles
Procedure:
-
Treatment Groups: Divide the randomized mice into groups: a control group receiving the vehicle and treatment groups receiving this compound-B2.
-
Dosing: Prepare a solution of this compound-B2 at the desired concentration (e.g., 2.5 mg/kg).
-
Administration: Administer this compound-B2 via peritumoral or intraperitoneal injection. The frequency of administration can vary, for instance, three to six times per week.[3][8]
-
Tumor Measurement: Continue to monitor and measure tumor growth in all groups as described in the xenograft model protocol.
-
Data Analysis: At the end of the study period (e.g., 35 days), sacrifice the mice, excise the tumors, and weigh them. Analyze the differences in tumor volume and weight between the treatment and control groups.
This guide provides a foundational understanding of the in vivo validation of this compound's anticancer efficacy. The presented data and protocols are intended to aid researchers in the design and execution of further preclinical studies, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. kambothuis.nl [kambothuis.nl]
- 3. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Dermaseptin B2 and Magainin II anticancer activity
A Comparative Analysis of the Anticancer Activity of Dermaseptin (B158304) B2 and Magainin II
This guide provides a comprehensive comparison of the anticancer properties of two promising antimicrobial peptides, this compound B2 and Magainin II. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, cytotoxic efficacy, and the experimental protocols used to evaluate them.
Introduction
This compound B2, isolated from the skin secretions of the Amazonian tree frog Phyllomedusa bicolor, is a cationic antimicrobial peptide with recognized anticancer and antiangiogenic activities[1][[“]]. Magainin II, derived from the skin of the African clawed frog Xenopus laevis, is another well-studied antimicrobial peptide that has demonstrated selective toxicity towards cancer cells[3][4]. Both peptides are being investigated as potential alternatives to conventional cancer therapies due to their unique mechanisms of action that can overcome some forms of drug resistance.
Mechanism of Action
While both peptides primarily exert their anticancer effects by disrupting the cell membrane, their precise mechanisms and downstream cellular effects show some distinctions.
This compound B2:
This compound B2's anticancer activity is multifaceted. It can directly permeabilize the cancer cell membrane, leading to necrosis, as evidenced by the rapid release of cytosolic lactate (B86563) dehydrogenase (LDH) without significant changes in mitochondrial membrane potential or caspase-3 activation in some cell lines like PC3[5][6]. However, in other contexts, it can induce apoptosis. For instance, gene delivery of this compound B2 has been shown to activate the BAX/BBC3/AKT signaling pathway, promoting programmed cell death in breast cancer cells[[“]][7]. The peptide's interaction with cell surface glycosaminoglycans, such as chondroitin (B13769445) sulfate, appears to play a role in its antiproliferative action[1][8]. Studies on rhabdomyosarcoma cells suggest that this compound B2 can downregulate genes involved in proliferation, angiogenesis, and metastasis, including MYC, FGFR1, NOTCH1, and CXCR7, indicating an impact on multiple signaling pathways like PI3K/AKT, RTK, and NOTCH[9].
Magainin II:
The primary mechanism of Magainin II is the formation of pores or ion channels in the cancer cell membrane, leading to cell lysis[3][10][11]. This membranolytic activity is selective for cancer cells, which often have a higher negative charge on their outer membrane compared to normal cells, facilitating the binding of the cationic Magainin II peptide[4][12]. Scanning electron microscopy has visualized lethal membrane perforation in bladder cancer cells treated with Magainin II[3][11]. While the direct disruption of the membrane is its main mode of action, the resulting ionic imbalance and loss of cellular contents ultimately lead to cell death.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound B2 and Magainin II have been quantified against a variety of cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values reported in various studies.
Table 1: Cytotoxic Activity of this compound B2
| Cell Line | Cancer Type | Assay | GI50 / IC50 (µM) | Reference |
| PC3 | Prostate Carcinoma | Proliferation Assay | 0.71 - 2.65 | [13] |
| DU145 | Prostate Carcinoma | Proliferation Assay | ~1.5 | [13] |
| MDA-MB231 | Breast Carcinoma | Proliferation Assay | 8 | [5] |
| RD | Rhabdomyosarcoma | Resazurin Assay | 5.993 (72h) | [9] |
| Various Tumor Lines | Various | Proliferation Assay | Low micromolar range | [5] |
Table 2: Cytotoxic Activity of Magainin II
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Bladder Cancer (average) | Bladder Cancer | WST-1 | 198.1 | [3][11] |
| Bladder Cancer (average) | Bladder Cancer | BrdU | 75.2 | [3][11] |
| A549 | Lung Carcinoma | Not Specified | 110 µg/ml (~45) | [14] |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | >80 | [15] |
| M14K | Human Mesothelioma | MTT | >80 | [15] |
In Vivo Efficacy
This compound B2: In vivo studies have confirmed the antitumor activity of this compound B2. In a xenograft mouse model with PC3 human prostate adenocarcinoma cells, treatment with this compound B2 at 2.5 mg/kg resulted in a 50% reduction in tumor growth after 35 days[16]. Another study showed that a hormonotoxin conjugate of this compound B2 (H-B2) inhibited PC3 tumor growth by 35% at 2.5 mg/kg and 54% at 5 mg/kg[16].
Magainin II: Magainin II and its analogues have also shown in vivo efficacy. In murine ascites tumor models (P388 leukemia, S180 ascites, and a spontaneous ovarian tumor), Magainin II required doses of 50-60 mg/kg for efficacy, while its analogues were effective at 20-25 mg/kg, leading to an increase in life span of over 100% in some models[14].
Table 3: In Vivo Antitumor Efficacy
| Peptide | Animal Model | Cancer Cell Line | Dosage | Outcome | Reference |
| This compound B2 | Xenograft Nude Mice | PC3 (Prostate) | 2.5 mg/kg | 50% tumor growth inhibition | [16] |
| H-B2 (this compound B2 conjugate) | Xenograft Nude Mice | PC3 (Prostate) | 2.5 mg/kg | 35% tumor growth inhibition | [16] |
| H-B2 (this compound B2 conjugate) | Xenograft Nude Mice | PC3 (Prostate) | 5 mg/kg | 54% tumor growth inhibition | [16] |
| Magainin II | Murine Ascites Models | P388, S180, Ovarian | 50-60 mg/kg | Increased life span | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of this compound B2 and Magainin II.
1. Cell Viability/Cytotoxicity Assays
-
MTT/WST-1 Assay (Metabolic Activity):
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the peptide (this compound B2 or Magainin II). Include untreated cells as a control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):
-
Culture and treat cells with the peptides as described above.
-
Collect the cell culture supernatant at desired time points.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.
-
Measure the absorbance according to the kit's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent)[3][11].
-
2. Colony Formation Assay
-
Prepare a base layer of 0.6-0.7% agar (B569324) in culture medium in 6-well plates.
-
Harvest and resuspend treated or untreated cells (e.g., 1,000 cells/well) in a top layer of 0.3-0.4% agar in culture medium.
-
Pour the cell suspension over the base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, until colonies are visible.
-
Stain the colonies with crystal violet.
-
Count the number of colonies and compare the colony-forming ability of treated cells to the untreated control[5].
3. Apoptosis and Necrosis Analysis (Annexin V/Propidium Iodide Staining)
-
Culture and treat cells with this compound B2 or Magainin II for a specified period.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic[16].
4. In Vivo Xenograft Studies
-
Subcutaneously inject a suspension of cancer cells (e.g., PC3 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the peptide (e.g., this compound B2 at 2.5 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal or peritumoral injection) at a defined schedule (e.g., three times a week).
-
Measure tumor volume regularly with calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis[16].
Conclusion
Both this compound B2 and Magainin II are potent anticancer peptides with distinct characteristics.
-
This compound B2 appears to have a more complex mechanism of action, involving both direct membrane disruption leading to necrosis and the modulation of intracellular signaling pathways to induce apoptosis. It has shown efficacy against prostate and breast cancer cells at low micromolar concentrations in vitro and has demonstrated significant tumor growth inhibition in vivo.
-
Magainin II primarily acts by forming pores in the cancer cell membrane, causing rapid cell lysis. While effective, it sometimes requires higher concentrations compared to this compound B2 for a similar effect in vitro. Its in vivo efficacy has also been established, though potentially at higher doses than this compound B2.
The choice between these peptides for therapeutic development may depend on the specific cancer type and the desired mechanism of cell death. This compound B2's ability to engage with signaling pathways might offer advantages in overcoming resistance mechanisms that rely on apoptosis evasion. Further research, including head-to-head comparative studies under identical conditions, is necessary to fully elucidate their relative therapeutic potential.
References
- 1. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound B2’s Anti-Proliferative Activity and down Regulation of Anti-Proliferative, Angiogenic and Metastatic Genes in Rhabdomyosarcoma RD Cells in Vitro [scirp.org]
- 10. dovepress.com [dovepress.com]
- 11. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Activity and Mechanism of Action of Hormonotoxin, an LHRH Analog Conjugated to this compound-B2, a Multifunctional Antimicrobial Peptide [mdpi.com]
A Comparative Analysis of the Antimicrobial Spectrum of Dermaseptin S4 and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial spectrum of the amphibian-derived peptide Dermaseptin S4 and its synthetic derivatives. This document summarizes key experimental data, details the methodologies used, and offers a clear visual representation of the experimental workflow.
Dermaseptins are a family of antimicrobial peptides (AMPs) found in the skin of Phyllomedusa frogs, known for their broad spectrum of activity against bacteria, fungi, and protozoa.[1] this compound S4, in its native form, exhibits potent antimicrobial properties but also significant hemolytic activity, limiting its therapeutic potential.[1] To address this, researchers have developed several derivatives with modified structures aimed at enhancing antimicrobial efficacy while reducing toxicity to mammalian cells. This guide focuses on a comparative analysis of this compound S4 and its prominent derivatives: K4K20-S4, K4-S4(1-16), and K4-S4(1-13).
Comparative Antimicrobial and Hemolytic Activity
The antimicrobial efficacy of this compound S4 and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. A lower MIC value indicates higher potency. The therapeutic potential of these peptides is further assessed by evaluating their hemolytic activity, which is the ability to lyse red blood cells. A higher hemolytic concentration (HC50), the concentration causing 50% hemolysis, is desirable, as it indicates lower toxicity to host cells.
The following table summarizes the reported MIC values of this compound S4 and its derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, along with their hemolytic activity.
| Peptide | Target Organism | MIC Range (µg/mL) | Hemolytic Activity (HC50 in µM) |
| This compound S4 (Native) | Escherichia coli | >32[2] | 1.4[1] |
| Staphylococcus aureus | - | - | |
| Pseudomonas aeruginosa | - | - | |
| Acinetobacter baumannii | 12.5[3] | - | |
| K4K20-S4 | Escherichia coli | 1 - 16[1] | 20[1] |
| Staphylococcus aureus | 1 - 4[1] | ||
| Pseudomonas aeruginosa | 1 - 4[1] | ||
| Acinetobacter baumannii | 3.125 - 6.25[3] | ||
| K4-S4(1-16) | Escherichia coli | Similar to or 2-4 fold higher than K4K20-S4[1] | - |
| Staphylococcus aureus | Similar to or 2-4 fold higher than K4K20-S4[1] | ||
| Pseudomonas aeruginosa | Similar to or 2-4 fold higher than K4K20-S4[1] | ||
| Acinetobacter baumannii | 6.25[3] | ||
| K4-S4(1-13) | Escherichia coli | Similar to or 2-4 fold higher than K4K20-S4[1] | >100[1] |
| Staphylococcus aureus | Similar to or 2-4 fold higher than K4K20-S4[1] | ||
| Pseudomonas aeruginosa | Similar to or 2-4 fold higher than K4K20-S4[1] | ||
| Acinetobacter baumannii | - |
Note: A dash (-) indicates that data was not specified in the provided search results.
The data clearly indicates that the synthetic derivatives, particularly K4K20-S4, exhibit a potent and broad-spectrum antibacterial activity, often with lower MICs compared to the native this compound S4.[1][3] Notably, the derivatives show significantly reduced hemolytic activity, with K4-S4(1-13) being the least hemolytic.[1] This improved therapeutic index highlights the success of structural modifications in decoupling antimicrobial efficacy from cytotoxicity.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of the antimicrobial spectrum of this compound S4 and its derivatives.
Caption: Experimental workflow for comparing antimicrobial and hemolytic activities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are the standard protocols for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
Materials:
-
Test peptides (this compound S4 and its derivatives)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of MHB.
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase (approximately 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Peptide Solutions:
-
Prepare a stock solution of each peptide in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of each peptide stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well polypropylene microtiter plate, add 50 µL of the appropriate peptide dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB only) on each plate.
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity to mammalian cells.
Materials:
-
Test peptides (this compound S4 and its derivatives)
-
Freshly drawn human or animal red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBC pellet three times with sterile PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of serial dilutions of the test peptides in PBS.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of Hemolysis:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and identifying the concentration that causes 50% hemolysis.
-
Conclusion
The comparative analysis of this compound S4 and its derivatives demonstrates the potential of peptide engineering to develop novel antimicrobial agents with improved therapeutic profiles. The derivatives, particularly K4K20-S4, K4-S4(1-16), and K4-S4(1-13), exhibit a broad and potent antimicrobial spectrum against both Gram-positive and Gram-negative bacteria, while significantly reducing the hemolytic activity associated with the parent peptide.[1] This guide provides a foundational understanding for researchers and drug developers interested in the further exploration and optimization of this compound-based peptides as a promising class of future antibiotics.
References
A Researcher's Guide to the Statistical Validation of Dermaseptin Bioactivity Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dermaseptin's bioactivity with other antimicrobial peptides (AMPs), supported by experimental data. It details methodologies for key experiments and outlines statistical approaches for robust validation of findings.
Dermaseptins, a family of cationic antimicrobial peptides isolated from the skin of Phyllomedusa frogs, have demonstrated broad-spectrum antimicrobial, anticancer, and antiviral properties.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, though they can also induce apoptosis in cancer cells.[2][3] The validation of their bioactivity through rigorous and statistically sound assays is crucial for their development as potential therapeutic agents.
Comparative Bioactivity Data
The efficacy of This compound (B158304) and its derivatives is often compared to other well-known AMPs. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antimicrobial Peptides
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
| Peptide/Derivative | Target Microorganism | MIC (µg/mL) | MIC (µM) |
| This compound S4 Derivatives | |||
| K4K20-S4 | Staphylococcus aureus | 1 - 4 | - |
| K4K20-S4 | Pseudomonas aeruginosa | 1 - 4 | - |
| K4K20-S4 | Escherichia coli | 1 - 16 | - |
| K4-S4(1-16) | Acinetobacter baumannii | 6.25 | - |
| Native DRS-S4 | Acinetobacter baumannii | 12.5 | - |
| This compound B2 Derivatives | |||
| K3K4B2 | Acinetobacter baumannii | 6.25 | - |
| Native DRS-B2 | Acinetobacter baumannii | 12.5 | - |
| This compound-AC | Various Bacteria | - | 2 - 4 |
| Melittin | Acinetobacter baumannii | - | 2 - 4 |
| Magainin 2 | Acinetobacter baumannii | >100 | >50 |
Table 2: Cytotoxicity of this compound and Other Antimicrobial Peptides
The 50% inhibitory concentration (IC50) is the concentration of a substance that inhibits a biological or biochemical function by 50%, while the 50% hemolytic concentration (HC50) is the concentration that causes 50% hemolysis of red blood cells.[4]
| Peptide/Derivative | Cell Line | Assay | IC50/HC50 (µM) |
| This compound-PH | MCF-7 (Breast Cancer) | MTT | 0.69 |
| H157 (Lung Cancer) | MTT | 2.01 | |
| U251MG (Glioblastoma) | MTT | 2.36 | |
| PC-3 (Prostate Cancer) | MTT | 11.8 | |
| Human Red Blood Cells | Hemolysis | >64 | |
| This compound-AC | Horse Red Blood Cells | Hemolysis | 76.55 |
| This compound S4 Derivatives | |||
| K4-S4(1-16) | Human Red Blood Cells | Hemolysis | 150 |
| Native this compound S4 | Human Red Blood Cells | Hemolysis | 4 |
Experimental Protocols
Robust and reproducible experimental design is fundamental for the statistical validation of bioactivity. The following are detailed protocols for commonly employed assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.[4]
-
Preparation of Bacterial Inoculum: A single colony of the test microorganism is inoculated into a sterile broth and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and further diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
-
Peptide Preparation: The this compound peptide is serially diluted in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted peptide. The plate is then incubated at the optimal temperature for the microorganism for 16-20 hours.[4]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.[4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Cells are seeded into a 96-well plate at a desired density and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the this compound peptide and incubated for a specified period.
-
MTT Addition and Incubation: Following the treatment period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilization and Measurement: The medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the peptide concentration.[4]
Hemolysis Assay
This assay measures the cytotoxic effect of a peptide on red blood cells (RBCs).[4]
-
Preparation of Red Blood Cells: A suspension of washed red blood cells is prepared.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the this compound peptide in a 96-well plate at 37°C for 1 hour. A negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% lysis) are included.[4]
-
Centrifugation and Measurement: The plate is centrifuged to pellet the intact RBCs. The supernatant is then carefully transferred to a new 96-well plate, and the absorbance is measured at 450 nm, which corresponds to the amount of hemoglobin released.[4]
-
Data Analysis: The percentage of hemolysis for each peptide concentration is calculated relative to the positive control. The HC50 value, the concentration that causes 50% hemolysis, is then determined.[4]
This compound's Mechanisms of Action
Understanding the mechanisms of action is crucial for drug development. Dermaseptins have been shown to induce their effects through various signaling pathways.
Membrane Disruption
The primary antimicrobial mechanism of many dermaseptins is the disruption of the microbial cell membrane.[2] This is often described by the "carpet" model, where the peptides accumulate on the membrane surface and, upon reaching a threshold concentration, disrupt the membrane's integrity.[2]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Item - Statistics for analysis of minimum inhibitory concentration (MIC) data. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
Dermaseptin B2 vs. Cecropin B: A Comparative Guide to In Vivo Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of cancer treatment resistance and the quest for more targeted therapies have propelled antimicrobial peptides (AMPs) into the spotlight as potential anticancer agents. Among these, Dermaseptin (B158304) B2 and Cecropin B have emerged as promising candidates, demonstrating significant tumoricidal activities. This guide provides an objective, data-driven comparison of their in vivo tumor growth inhibition, drawing from key experimental findings to aid researchers in their pursuit of novel cancer therapeutics.
Quantitative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from pivotal in vivo studies on this compound B2 and Cecropin B, offering a side-by-side view of their anti-tumor capabilities.
Table 1: In Vivo Tumor Growth Inhibition by this compound B2
| Cancer Cell Line | Animal Model | Peptide Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Findings |
| PC3 (Human Prostate Adenocarcinoma) | Nude Mice Xenograft | 2.5 mg/kg, peritumoral injection, 6 times/week | 35 days | ~50% reduction in tumor growth[1][2] | In two out of eight mice, the tumor completely disappeared[2][3]. |
| PC3 (Human Prostate Adenocarcinoma) | Nude Mice Xenograft | 2.5 mg/kg, intraperitoneal injection, 3 times/week | 5 weeks | ~26% reduction in tumor growth | A hormonotoxin variant (H-B2) showed better inhibition (35%) at the same dose[1]. |
Table 2: In Vivo Tumor Growth Inhibition by Cecropin B
| Cancer Cell Line | Animal Model | Peptide Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Key Findings |
| 4T1 (Murine Breast Cancer) | Murine Breast Cancer Model | Not specified | Not specified | Reduced tumor growth compared to control[4][5] | Treatment increased gene expression of Caspase-3 and Fas, indicating apoptosis induction[4][5]. |
| Ascitic Colon Adenocarcinoma | Mice | Not specified | Not specified | Increased survival time of mice | Preliminary in vivo studies showed promising results[6]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
This compound B2 In Vivo Protocol (PC3 Xenograft Model)
-
Cell Culture: Human prostate adenocarcinoma PC3 cells are cultured and maintained in appropriate media (e.g., F-12K medium supplemented with 10% FBS) at 37°C in a 5% CO2 atmosphere[7].
-
Animal Model: Male nude mice (4-6 weeks old) are used for the study[7].
-
Tumor Implantation: A suspension of PC3 cells (e.g., 5 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse[7].
-
Treatment Initiation: Treatment begins once tumors reach a palpable size, for instance, 100 mm³[1][7].
-
Peptide Administration: this compound B2 is administered at a dosage of 2.5 mg/kg. The route of administration can be peritumoral (6 times a week) or intraperitoneal (3 times a week)[1][2][7]. The control group receives a vehicle such as PBS[1].
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (width² x length)/2[7].
Cecropin B In Vivo Protocol (Murine Breast Cancer Model)
-
Cell Culture: Murine breast cancer 4T1 cells are cultured in an appropriate medium.
-
Animal Model: A murine breast cancer model is utilized for the in vivo experiments[4].
-
Peptide Administration: Cecropin B is administered to the tumor-bearing mice. The control group receives a control peptide or medium[4].
-
Tumor Growth Monitoring: The growth of the tumors is monitored and compared between the Cecropin B-treated group and the control group[4].
-
Gene Expression Analysis: Post-treatment, gene expression analysis is performed on the tumor cells to assess the levels of apoptosis-related genes such as Caspase-3 and Fas[4][5].
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms underlying the anti-tumor effects of these peptides is paramount for their clinical development.
This compound B2
This compound B2 primarily exerts its anticancer effects through a necrotic mechanism. It interacts with the tumor cell surface, leading to membrane disruption and subsequent cell death[2][8]. Studies have shown a rapid increase in cytosolic lactate (B86563) dehydrogenase, which is indicative of membrane leakage, without the activation of caspase-3 or changes in mitochondrial membrane potential, suggesting a non-apoptotic pathway[2][9]. Furthermore, the interaction of this compound B2 with cell surface glycosaminoglycans appears to play a partial role in its antiproliferative activity[10][11]. More recent research also suggests that gene delivery of this compound B2 can activate the BAX/BBC3/AKT pathway, promoting programmed cell death[7][[“]][13].
Figure 1: Proposed mechanisms of action for this compound B2.
Cecropin B
Cecropin B appears to induce cancer cell death primarily through apoptosis[4]. It upregulates the expression of key apoptotic genes, including Caspase-3 and Fas[4][5]. The initial interaction is believed to be electrostatic between the cationic peptide and the negatively charged cancer cell membrane, leading to pore formation and membrane disruption[4]. This disruption facilitates the induction of the apoptotic cascade.
Figure 2: Apoptotic pathway induced by Cecropin B.
Experimental Workflow Visualizations
To further clarify the experimental designs, the following diagrams illustrate the workflows for the in vivo studies.
Figure 3: Experimental workflow for this compound B2 in vivo study.
Figure 4: Experimental workflow for Cecropin B in vivo study.
Conclusion
Both this compound B2 and Cecropin B exhibit significant in vivo anti-tumor activity, albeit through different primary mechanisms. This compound B2 appears to favor a necrotic cell death pathway, with evidence also pointing towards an apoptosis-inducing mechanism via the BAX/BBC3/AKT pathway when delivered as a gene. In contrast, Cecropin B demonstrates a clear apoptotic mechanism of action by upregulating key apoptotic genes.
The choice between these two peptides for further research and development may depend on the specific cancer type and the desired therapeutic strategy. The necrotic action of this compound B2 could be advantageous in certain contexts, while the controlled cell death induced by Cecropin B's apoptotic pathway might be preferable in others to minimize inflammation. This guide provides a foundational comparison to inform such decisions, underscoring the potential of these antimicrobial peptides as a valuable avenue for future cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - CONICET [bicyt.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans | PLOS One [journals.plos.org]
- 12. consensus.app [consensus.app]
- 13. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dermaseptin and Buforin IIb: Mechanisms of Action and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of antimicrobial peptides (AMPs) is paramount for the development of novel therapeutics. This guide provides a detailed comparative study of two potent AMPs, Dermaseptin (B158304) and Buforin IIb, focusing on their mechanisms of action, antimicrobial efficacy, and cytotoxic profiles, supported by experimental data and detailed protocols.
Dermaseptins, isolated from the skin of Phyllomedusa frogs, and Buforin IIb, a synthetic analog of a histone H2A-derived peptide, represent two distinct classes of AMPs with significant therapeutic promise.[1][2] While both exhibit broad-spectrum antimicrobial activity, their modes of action diverge significantly, influencing their target specificity and potential clinical applications.[3][4]
Divergent Mechanisms of Action: Membrane Disruption vs. Intracellular Targeting
The primary distinction between this compound and Buforin IIb lies in their interaction with target cells. Dermaseptins are known to exert their antimicrobial effects primarily through the disruption of microbial cell membranes.[1] These cationic peptides preferentially interact with the negatively charged components of bacterial membranes, leading to permeabilization and cell death through mechanisms such as the "barrel-stave" or "carpet-like" models.[5][6]
In contrast, Buforin IIb is a cell-penetrating peptide that translocates across the cell membrane without causing significant damage.[4][7] Once inside the cell, it accumulates in the cytoplasm and nucleus, where it interacts with intracellular targets like DNA and RNA to inhibit essential cellular processes, ultimately leading to cell death.[4][7] This intracellular mechanism of action is a key feature that distinguishes Buforin IIb from many other membrane-lytic AMPs.[3]
dot
Caption: Comparative mechanisms of action of this compound and Buforin IIb.
Comparative Antimicrobial and Cytotoxic Profiles
The differing mechanisms of this compound and Buforin IIb are reflected in their biological activities. The following tables summarize key quantitative data for these peptides and their derivatives.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide/Derivative | Target Organism | MIC (µg/mL) | Citation(s) |
| Dermaseptins | |||
| This compound S4 | Acinetobacter baumannii | 12.5 | [5] |
| K4K20-S4 (this compound S4 derivative) | Acinetobacter baumannii | 3.125 | [5] |
| K4K20-S4 (this compound S4 derivative) | Staphylococcus aureus (clinical isolates) | 1 - 4 | [8] |
| K4K20-S4 (this compound S4 derivative) | Pseudomonas aeruginosa (clinical isolates) | 1 - 4 | [8] |
| K4K20-S4 (this compound S4 derivative) | Escherichia coli (clinical isolates) | 1 - 16 | [8] |
| This compound-AC | Staphylococcus aureus (NCTC 10788) | 5.122 (2 µM) | [9] |
| This compound-AC | Enterococcus faecalis (NCTC 12697) | 5.122 (2 µM) | [9] |
| This compound-AC | MRSA (ATCC 43300) | 5.122 (2 µM) | [9] |
| Buforin IIb & Analogs | |||
| Buforin IIb | Jurkat (Cancer cell line) | 6 (IC50) | [4] |
| Buforin IIb | HeLa (Cancer cell line) | 12 (IC50) | [4] |
| Buforin IIIb/IIIc (Analogs) | E. coli, C. albicans | Showed up to 2-fold increased activity over Buforin IIb | [10] |
Table 2: Cytotoxicity Profile
| Peptide/Derivative | Cell Type | 50% Hemolytic Conc. (HC50) (µM) | 50% Cytotoxic Conc. (CC50) (µg/mL) | Citation(s) |
| Dermaseptins | ||||
| K4K20-S4 (this compound S4 derivative) | HEp-2 cells | - | 75.71 | [5] |
| This compound-AC | Horse erythrocytes | 76.55 | - | [9][11] |
| Buforin IIb & Analogs | ||||
| Buforin IIb | Human fibroblasts, mouse embryonic fibroblasts, peripheral blood lymphocytes | - | ~350 (IC50) | [4] |
| Buforin IIIb/IIIc (Analogs) | Human erythrocytes | Showed a 7-fold improved therapeutic index compared to Buforin IIb | - | [10] |
Experimental Protocols
A standardized approach is crucial for the comparative evaluation of antimicrobial peptides. The following outlines the methodologies for key experiments.
dot
Caption: A typical experimental workflow for comparing antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), with some modifications for peptides.[12]
-
Bacterial Strains and Growth Conditions: Target bacterial strains are cultured in cation-adjusted Mueller-Hinton Broth (MHB).[12]
-
Peptide Preparation: Peptides are dissolved in sterile, deionized water or a weak acid solution (e.g., 0.01% acetic acid) to create stock solutions.[12]
-
Assay Procedure:
-
A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a 96-well polypropylene (B1209903) plate (to minimize peptide adsorption).[12]
-
Serial dilutions of the peptides are added to the wells.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[13]
-
Hemolytic Activity Assay
This assay assesses the peptide's lytic activity against red blood cells (RBCs), providing an indicator of its cytotoxicity towards mammalian cells.[1]
-
Preparation of Red Blood Cells: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and the buffy coat. The RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).[14]
-
Assay Procedure:
-
The RBC suspension is incubated with various concentrations of the peptide at 37°C for 1 hour.[14]
-
Positive (100% hemolysis, e.g., with 0.1% Triton X-100) and negative (0% hemolysis, PBS alone) controls are included.[1][14]
-
After incubation, the samples are centrifuged to pellet intact RBCs.
-
The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 or 540 nm).[1]
-
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is the peptide concentration that causes 50% hemolysis.[1]
Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common way to measure the cytotoxicity of compounds on mammalian cell lines.[1]
-
Cell Culture: A chosen mammalian cell line (e.g., HEp-2, HeLa) is seeded in a 96-well plate and allowed to adhere overnight.[1][5]
-
Assay Procedure:
-
Cells are treated with various concentrations of the peptide and incubated for a specific duration (e.g., 24-72 hours).[1]
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells convert the yellow MTT to a purple formazan (B1609692) product.[1]
-
The formazan crystals are dissolved, and the absorbance is measured at approximately 570 nm.
-
-
Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The CC50 (or IC50) is the peptide concentration that causes a 50% reduction in cell viability.[1]
Membrane Permeabilization and Interaction Assays
To elucidate the membrane-disrupting activity of peptides like this compound, various biophysical techniques can be employed.
-
Fluorescence Spectroscopy: The interaction of peptides with lipid vesicles can be monitored by observing changes in the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic fluorescent probes. This can provide information on peptide binding and insertion into the membrane.[15][16]
-
Surface Plasmon Resonance (SPR): SPR can be used to study the real-time binding kinetics and affinity of peptides to model lipid bilayers, allowing for the differentiation between surface adhesion and membrane insertion.[17]
Intracellular Localization Studies
For cell-penetrating peptides like Buforin IIb, it is essential to visualize their cellular uptake and distribution.
-
Confocal Laser Scanning Microscopy: Peptides are labeled with a fluorescent dye (e.g., FITC or biotin) and incubated with target cells. Confocal microscopy is then used to visualize the localization of the peptide within the cells, for instance, in the cytoplasm or nucleus.[4]
Conclusion
This compound and Buforin IIb exemplify the diverse strategies employed by antimicrobial peptides. This compound's membrane-lytic action makes it a potent antimicrobial agent, with derivatives showing improved efficacy and reduced cytotoxicity.[8] Buforin IIb's ability to penetrate cells and act on intracellular targets presents an alternative mechanism that could be advantageous against certain pathogens and in the development of anticancer agents.[18][19] The choice between these or other AMPs for therapeutic development will depend on the specific application, the target pathogen, and the desired selectivity profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 5. mdpi.com [mdpi.com]
- 6. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide this compound-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Interaction of antimicrobial this compound and its fluorescently labeled analogues with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of natural versus synthetic Dermaseptin activity
For Researchers, Scientists, and Drug Development Professionals
Dermaseptins, a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusine tree frogs, have emerged as promising candidates for novel therapeutic agents due to their broad-spectrum antimicrobial and anticancer activities.[1][2][3] With advancements in peptide synthesis, synthetic derivatives of Dermaseptins are being extensively developed to enhance their therapeutic properties and overcome limitations of the natural peptides. This guide provides a head-to-head comparison of the biological activities of natural Dermaseptins and their synthetic analogs, supported by experimental data and detailed protocols.
Executive Summary
While natural Dermaseptins exhibit potent biological activity, synthetic analogs have been engineered to possess enhanced efficacy and improved safety profiles. Key improvements in synthetic Dermaseptins often involve modifications to increase their cationicity and alter their hydrophobicity, leading to greater potency against microbial and cancer cells, and in some cases, reduced toxicity to mammalian cells.[4] This guide will delve into the specifics of these differences through a detailed examination of their antimicrobial, anticancer, and hemolytic activities.
Antimicrobial Activity: A Quantitative Comparison
The primary measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various natural and synthetic Dermaseptins against a range of pathogens.
| Peptide | Organism | MIC (µM) | Natural/Synthetic | Source |
| Dermaseptin-S1 | Candida albicans | 100 | Natural | [2] |
| This compound-B1 | Aspergillus fumigatus | 3.1 - 30 | Natural | [2] |
| This compound-B2 | Aspergillus fumigatus | 3.1 - 30 | Natural | [2] |
| This compound S4 | Escherichia coli | 40 | Natural | [4] |
| K4-S4(1-16) | Escherichia coli | 0.4 | Synthetic | [4] |
| This compound S4 | Acinetobacter baumannii | 12.5 µg/mL | Natural | [5] |
| K4S4(1-16) | Acinetobacter baumannii | 3.125 µg/mL | Synthetic | [5] |
| K4K20S4 | Acinetobacter baumannii | 3.125 µg/mL | Synthetic | [5] |
| This compound B2 | Acinetobacter baumannii | 12.5 µg/mL | Natural | [5] |
| K3K4B2 | Acinetobacter baumannii | 3.125 µg/mL | Synthetic | [5] |
| This compound-AC | Staphylococcus aureus | 1-64 | Synthetic | [6] |
| This compound-AC | E. coli | 1-64 | Synthetic | [6] |
| This compound-AC | Candida albicans | 1-64 | Synthetic | [6] |
| This compound-AC | MRSA | 1-64 | Synthetic | [6] |
| This compound-AC | Pseudomonas aeruginosa | 1-64 | Synthetic | [6] |
| This compound-PD-1 | Staphylococcus aureus | Moderate to high | Natural | [7] |
| This compound-PD-2 | Staphylococcus aureus | Moderate to high | Natural | [7] |
| DRS-CA-1 | Gram-positive & Gram-negative bacteria, Yeast, MRSA, P. aeruginosa | 4-8 | Natural | [8] |
| DRS-DU-1 | Gram-positive & Gram-negative bacteria, Yeast, MRSA, P. aeruginosa | 4-8 | Natural | [8] |
Key Observation: Synthetic derivatives, such as K4-S4(1-16), demonstrate significantly lower MIC values against E. coli compared to the natural this compound S4, indicating enhanced antibacterial potency.[4] Similarly, synthetic analogs of both this compound S4 and B2 show greater activity against Acinetobacter baumannii.[5]
Anticancer Activity: Targeting Malignant Cells
Dermaseptins have shown considerable promise as anticancer agents due to their ability to selectively target and eliminate cancer cells.[[“]] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound against cancer cell lines.
| Peptide | Cancer Cell Line | IC50 (µM) | Natural/Synthetic | Source |
| This compound-PH | MCF-7 (Breast adenocarcinoma) | 0.69 | Natural | [2][10] |
| This compound-PH | H157 (Non-small cell lung carcinoma) | 2.01 | Natural | [2][10] |
| This compound-PH | U251MG (Glioblastoma) | 2.36 | Natural | [2][10] |
| This compound-PH | PC3 (Prostate cancer) | 11.8 | Natural | [10] |
| This compound B2 | Various tumor cell lines | Low micromolar range | Natural | [11] |
| This compound-PD-1 | Various cancer cell lines | Moderate to high inhibition | Natural | [7] |
| This compound-PD-2 | Various cancer cell lines | Moderate to high inhibition | Natural | [7] |
Key Observation: Natural Dermaseptins like this compound-PH and this compound B2 exhibit potent anticancer activity against a variety of human cancer cell lines at micromolar concentrations.[2][10][11]
Hemolytic Activity: A Measure of Toxicity
A critical aspect of drug development is assessing the toxicity of a compound to normal mammalian cells. Hemolytic assays, which measure the lysis of red blood cells (RBCs), are a standard method for evaluating this. The HC50 value represents the concentration of a peptide that causes 50% hemolysis.
| Peptide | HC50 (µM) | Natural/Synthetic | Source |
| This compound S4 | 1.4 | Natural | [4] |
| K4-S4(1-16) | 20 | Synthetic | [4] |
Key Observation: The synthetic analog K4-S4(1-16) displays significantly reduced hemolytic activity compared to its natural counterpart, this compound S4, indicating a better safety profile.[4]
Mechanisms of Action
The primary mechanism of action for Dermaseptins involves the disruption of cell membranes.[12] As cationic peptides, they are electrostatically attracted to the negatively charged components of microbial and cancer cell membranes.[12] Upon binding, they adopt an α-helical structure and insert into the lipid bilayer, leading to permeabilization and cell death.[12] Two main models describe this lytic process:
-
Barrel-Stave Model: Peptide monomers assemble to form transmembrane pores.[12]
-
Carpet Model: Peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane integrity.[12]
In addition to membrane disruption, some Dermaseptins can induce apoptosis (programmed cell death) at lower concentrations.[12] For instance, this compound B2 has been shown to activate the BAX/BBC3/AKT signaling pathway, leading to apoptosis in cancer cells.[1]
Below is a diagram illustrating the general mechanism of action of Dermaseptins.
Caption: General mechanism of this compound action on target cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Peptide Dilution: The this compound peptide is serially diluted in the broth in a 96-well microtiter plate.[13]
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[13]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: A specific cell line is seeded in a 96-well plate and allowed to adhere overnight.[13]
-
Peptide Treatment: The cells are then treated with various concentrations of the this compound peptide and incubated for a specific duration (e.g., 24-72 hours).[13]
-
MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[13]
-
Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Preparation of Red Blood Cells: Fresh red blood cells are washed and resuspended in a buffered saline solution to a specific concentration.[13]
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the this compound peptide at 37°C for a defined period.[13]
-
Measurement of Hemolysis: After incubation, the samples are centrifuged. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength.[13]
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis). The HC50 value is determined from the dose-response curve.[13]
Caption: Workflow for the hemolytic activity assay.
Conclusion and Future Directions
The comparative data clearly indicates that synthetic this compound analogs can be designed to exhibit superior antimicrobial and anticancer activities with reduced toxicity compared to their natural counterparts. The ability to chemically synthesize and modify these peptides opens up vast possibilities for developing novel therapeutics with tailored properties. Future research should continue to explore the structure-activity relationships of Dermaseptins to design even more potent and selective agents. Furthermore, in vivo studies and clinical trials are necessary to translate the promising in vitro results into effective clinical applications.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Two Novel this compound-Like Antimicrobial Peptides with Anticancer Activities from the Skin Secretion of Pachymedusa dacnicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis [mdpi.com]
- 11. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Membrane Disruption Mechanisms of Dermaseptin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane disruption mechanisms of various Dermaseptin (B158304) isoforms, a family of antimicrobial peptides (AMPs) with potent activity against a broad spectrum of pathogens. The information presented herein is a synthesis of experimental data from multiple studies, designed to facilitate the evaluation of these peptides as potential therapeutic agents.
Dermaseptins, originally isolated from the skin secretions of Phyllomedusa frogs, have emerged as promising candidates in the fight against antibiotic resistance. Their primary mode of action involves the perturbation and disruption of microbial cell membranes. Understanding the nuances of how different isoforms interact with and compromise membrane integrity is crucial for the rational design of novel antimicrobial drugs with enhanced efficacy and selectivity.
Comparative Analysis of Biological Activity
The lytic activity of this compound isoforms is a key determinant of their therapeutic potential. This activity is typically quantified by the Minimum Inhibitory Concentration (MIC) against various microorganisms and the Hemolytic Concentration (HC50) or Cytotoxic Concentration (CC50) against mammalian cells. A lower MIC indicates higher antimicrobial potency, while a higher HC50/CC50 value suggests lower toxicity to host cells, and therefore a better therapeutic index.
The following tables summarize the available quantitative data for several prominent this compound isoforms and their analogs. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, including microbial strains, cell lines, and assay methodologies.
| This compound Isoform/Analog | Target Organism/Cell Line | MIC (μM) | Reference |
| This compound S1 | E. coli | ~1-5 | [1] |
| S. aureus | ~1-5 | [1] | |
| C. albicans | ~5-10 | [1] | |
| This compound S3 | P. falciparum | Selectively toxic to infected erythrocytes | [2] |
| This compound S4 | E. coli | 40 | [3] |
| P. aeruginosa | ~1-16 µg/ml | [4] | |
| S. aureus | ~1-4 µg/ml | [4] | |
| K4K20-S4 (S4 analog) | E. coli | 0.4 | [3] |
| P. aeruginosa | ~1-4 µg/ml | [4] | |
| S. aureus | ~1-4 µg/ml | [4] | |
| K4-S4(1-16) (S4 analog) | E. coli | 0.4 | [3] |
| A. baumannii | 6.25 µg/mL | [2] | |
| This compound B2 | A. baumannii | 12.5 µg/mL | [2] |
| K3K4B2 (B2 analog) | A. baumannii | 6.25 µg/mL | [2] |
| This compound S9 | Gram-positive and Gram-negative bacteria | Potent activity | [5] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Isoforms and Analogs against Selected Microorganisms. This table highlights the potent and broad-spectrum antimicrobial activity of Dermaseptins. Analogs of this compound S4, such as K4K20-S4 and K4-S4(1-16), exhibit significantly enhanced activity against E. coli compared to the native peptide. Similarly, the K3K4B2 analog of this compound B2 shows improved activity against A. baumannii.
| This compound Isoform/Analog | Cell Line | HC50/CC50 (μM) | Reference |
| This compound S1 | HEp-2 | >32 µg/mL (non-cytotoxic) | [6] |
| This compound S3 | HEp-2 | >16 µg/mL (non-cytotoxic) | [6] |
| This compound S4 | Human Red Blood Cells | 1.4 | [3] |
| HEp-2 | >16 µg/mL (non-cytotoxic) | [6] | |
| K4K20-S4 (S4 analog) | Human Red Blood Cells | ~3-4 | [3] |
| HEp-2 | ~75.71 µg/mL | [6] | |
| K4-S4(1-16) (S4 analog) | Human Red Blood Cells | 20 | [3] |
| HEp-2 | ~68.9 µg/mL | [6] | |
| This compound B2 | HeLa, HMC3 | >100 µg/ml (non-cytotoxic) | [7] |
| K3K4B2 (B2 analog) | HEp-2 | ~61.25 µg/mL | [6] |
Table 2: Hemolytic (HC50) and Cytotoxic (CC50) Concentrations of this compound Isoforms and Analogs. This table illustrates the varying toxicity profiles of this compound isoforms. Native this compound S4 is notably hemolytic, while its analogs, such as K4-S4(1-16), show significantly reduced hemolytic activity. This compound B2 and its analog exhibit low cytotoxicity against the tested cell lines.
The "Carpet-Toroidal Pore" Model: A Unifying Mechanism
Experimental evidence suggests that many this compound isoforms employ a multi-step mechanism to disrupt microbial membranes, often referred to as the "carpet-toroidal pore" model.[1] This model posits that the cationic peptides initially accumulate on the negatively charged surface of the microbial membrane, a process driven by electrostatic interactions. This accumulation is often described as forming a "carpet" of peptides on the membrane surface.
Once a threshold concentration is reached, the peptides insert into the lipid bilayer, inducing membrane curvature stress and leading to the formation of transient, water-filled channels known as "toroidal pores." A key feature of the toroidal pore is that the pore is lined by both the inserted peptides and the head groups of the lipid molecules, leading to a continuous curvature of the membrane.[1][8][9] This disruption of the membrane's barrier function results in the leakage of intracellular contents and ultimately, cell death.
The following diagram illustrates the proposed "carpet-toroidal pore" mechanism of membrane disruption by this compound isoforms.
Caption: The "Carpet-Toroidal Pore" mechanism of this compound action.
Experimental Protocols
Validating the membrane disruption mechanism of this compound isoforms relies on a combination of biophysical and microbiological assays. Below are detailed methodologies for key experiments cited in the literature.
Vesicle Leakage Assay
This assay measures the ability of a peptide to permeabilize model lipid vesicles, mimicking the cell membrane. The release of an encapsulated fluorescent dye indicates membrane disruption.
Materials:
-
Lipids (e.g., POPC, POPG)
-
Fluorescent dye (e.g., calcein, carboxyfluorescein) at a self-quenching concentration
-
Buffer (e.g., Tris-HCl, HEPES)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer or microplate reader
Protocol:
-
Vesicle Preparation:
-
Prepare a lipid film by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film with a buffer solution containing the fluorescent dye at a self-quenching concentration.
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Removal of External Dye:
-
Separate the dye-loaded vesicles from the unencapsulated dye using a size-exclusion chromatography column.
-
-
Leakage Measurement:
-
Dilute the vesicle suspension in a cuvette or microplate well to the desired lipid concentration.
-
Record the baseline fluorescence.
-
Add the this compound isoform to the vesicle suspension at the desired concentration.
-
Monitor the increase in fluorescence over time, which corresponds to the dequenching of the dye upon its release from the vesicles.
-
-
Data Analysis:
-
Determine the percentage of leakage by normalizing the fluorescence intensity to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.
-
The following diagram outlines the workflow for a typical vesicle leakage assay.
Caption: Experimental workflow for the vesicle leakage assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique used to determine the secondary structure of peptides, such as the α-helical conformation adopted by Dermaseptins upon interacting with membranes.
Materials:
-
This compound isoform
-
Buffer (e.g., phosphate (B84403) buffer)
-
Membrane-mimicking environment (e.g., lipid vesicles, trifluoroethanol (TFE))
-
CD spectropolarimeter
Protocol:
-
Sample Preparation:
-
Dissolve the this compound isoform in the desired buffer.
-
For measurements in a membrane environment, add lipid vesicles to the peptide solution or dissolve the peptide in a TFE/water mixture.
-
-
CD Measurement:
-
Record the CD spectrum of the sample in the far-UV region (typically 190-260 nm).
-
Acquire a background spectrum of the buffer or membrane-mimicking environment alone.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
-
Conclusion
The this compound family of antimicrobial peptides represents a rich source for the development of novel anti-infective agents. Their membrane-disrupting mechanism, primarily following the "carpet-toroidal pore" model, offers a potent means of combating a wide range of pathogens. Structure-activity relationship studies have demonstrated that modifications to the native peptide sequences can significantly enhance their antimicrobial efficacy while reducing their toxicity to host cells.[10]
This guide provides a comparative overview of the performance of different this compound isoforms, supported by quantitative data and detailed experimental methodologies. The continued investigation into the biophysical interactions of these peptides with microbial membranes will undoubtedly pave the way for the rational design of next-generation antimicrobial therapeutics with improved potency and selectivity.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Toroidal pores formed by antimicrobial peptides show significant disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dermaseptin Analogues: A Comparative Analysis of Cytotoxicity on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Dermaseptins, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of Phyllomedusinae frogs, have garnered significant interest for their potent and broad-spectrum antimicrobial and anticancer activities.[1][2] Their cationic and amphipathic nature allows them to selectively interact with and disrupt the membranes of pathogens and cancer cells.[3][4] However, the inherent cytotoxicity of native dermaseptins, particularly their hemolytic activity, has necessitated the development of analogues with improved therapeutic indices.[1][5] This guide provides a comparative overview of the cytotoxicity of various dermaseptin (B158304) analogues on human cell lines, supported by quantitative data and detailed experimental protocols.
Comparative Cytotoxicity Data
The cytotoxic profiles of several this compound analogues have been evaluated against a range of human cancer and normal cell lines. The following tables summarize the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, providing a quantitative comparison of their potency and selectivity.
Table 1: Cytotoxicity of this compound B2 and Analogues on Human Cell Lines
| Peptide | Cell Line | Cell Type | GI50 / IC50 (µM) | Reference |
| This compound B2 (DRS-B2) | PC3 | Prostate Adenocarcinoma | 1.24 ± 0.23 | [6] |
| LNCaP | Prostate Adenocarcinoma | 0.31 ± 0.15 | [6] | |
| DU145 | Prostate Carcinoma | 0.91 ± 0.04 | [6] | |
| U87MG | Glioblastoma | > 10 | [7] | |
| Human Fibroblasts | Normal | No effect observed | [7] | |
| Hormonotoxin-B2 (H-B2) | PC3 | Prostate Adenocarcinoma | ~1.5 | [3] |
Table 2: Cytotoxicity of this compound S4 and Analogues on Human Cell Lines
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound S4 (Native) | Human Erythrocytes | Normal | 1.5 (50% Hemolysis) | [5] |
| K4-S4(1-13) | Human Erythrocytes | Normal | ~10 (Hemolysis at 200 µM) | [1] |
| K4K20-S4 | Human Erythrocytes | Normal | > 80% Hemolysis at 200 µM | [1] |
| This compound-PH | H157 | Lung Carcinoma | 2.01 | [8] |
| U251MG | Glioblastoma | 2.36 | [8] | |
| MDA-MB-435S | Melanoma | 9.94 | [8] | |
| PC-3 | Prostate Carcinoma | 11.8 | [8] | |
| HMEC-1 | Normal (Endothelial) | Slight cytotoxicity | [8] | |
| t-DPH1-NH2 | H157 | Lung Carcinoma | Potent activity | [4] |
| HMEC-1 | Normal (Endothelial) | Lower cytotoxicity | [4] | |
| HaCaT | Normal (Keratinocyte) | Lower cytotoxicity | [4] |
Table 3: Cytotoxicity of Other this compound Analogues
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound-PS1 | Various Cancer Cells | Cancer | Induces apoptosis at low concentrations | [1][[“]] |
| This compound-PP | Various Cancer Cells | Cancer | Disrupts membranes at high concentrations, induces apoptosis at low concentrations | [[“]] |
| K8, 23-DPT9 | U251MG | Glioblastoma | Enhanced anti-proliferative effect | [10] |
| MCF-7 | Breast Cancer | Enhanced anti-proliferative effect | [10] | |
| PANC-1 | Pancreatic Cancer | Enhanced anti-proliferative effect | [10] | |
| NCl-H157 | Lung Carcinoma | Enhanced anti-proliferative effect | [10] | |
| PC-3 | Prostate Carcinoma | Enhanced anti-proliferative effect | [10] | |
| HMEC-1 | Normal (Endothelial) | Weak activity | [10] |
Mechanisms of Action and Signaling Pathways
Dermaseptins exert their cytotoxic effects through multiple mechanisms, primarily by disrupting the integrity of the cell membrane, which can lead to necrosis, or by inducing programmed cell death (apoptosis).[6][[“]] The choice between these pathways can depend on the specific analogue, its concentration, and the target cell type.[[“]]
Some this compound analogues, like this compound-PS1, can trigger the intrinsic apoptotic pathway at concentrations that do not cause significant membrane lysis.[1] This pathway involves the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound analogue cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][10]
Workflow for MTT Assay
Detailed Steps:
-
Cell Seeding: Human cell lines are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound analogues. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a defined period, typically 24 to 48 hours.[6]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[1]
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.[1]
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and necrosis.[3][6]
Detailed Steps:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound analogues as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the culture supernatant is collected from each well.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
Calculation: The percentage of LDH release is calculated relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).
Hemolytic Assay
This assay measures the ability of the peptides to lyse red blood cells (hemolysis).[1][12]
Detailed Steps:
-
Erythrocyte Preparation: Fresh human red blood cells are washed multiple times with a buffer (e.g., PBS) and resuspended to a specific concentration.[12]
-
Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the this compound analogues for a defined period (e.g., 30-60 minutes) at 37°C.[12]
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 450 or 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (erythrocytes lysed with a detergent like Triton X-100).
Conclusion
The development of this compound analogues has shown significant promise in overcoming the cytotoxic limitations of the native peptides. Structure-activity relationship studies have demonstrated that modifications such as amino acid substitutions and truncations can lead to analogues with enhanced selectivity for cancer cells and reduced hemolytic activity.[1][5][13] For instance, the truncation of the C-terminus of this compound S4 combined with an increased positive charge at the N-terminus resulted in peptides with reduced toxicity towards human red blood cells while maintaining antimicrobial activity.[5][13] Similarly, the cationicity-enhanced analogue K8, 23-DPT9 displayed potent anti-proliferative effects against a panel of cancer cell lines with minimal impact on a normal human cell line.[10]
Further research focusing on optimizing the therapeutic index of these peptides is crucial for their successful translation into clinical applications. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of peptide-based drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of novel analogues of t-DPH1 with reduced cytotoxicity, taking the three conserved characteristics of the this compound family as the feasible starting point - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of the antitumor mechanism of action of this compound B2, a multifunctional cationic antimicrobial peptide, reveal a partial implication of cell surface glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-PH: A Novel Peptide with Antimicrobial and Anticancer Activities from the Skin Secretion of the South American Orange-Legged Leaf Frog, Pithecopus (Phyllomedusa) hypochondrialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cris.huji.ac.il [cris.huji.ac.il]
Preclinical Animal Models for Evaluating Dermaseptin-Based Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dermaseptins, a family of antimicrobial peptides (AMPs) isolated from the skin of Phyllomedusine tree frogs, have emerged as promising therapeutic candidates due to their broad-spectrum antimicrobial and anticancer activities.[1][2][3] Their unique mechanisms of action, often involving membrane disruption and induction of apoptosis, make them attractive alternatives to combat drug-resistant pathogens and various cancers.[1][[“]] This guide provides a comprehensive comparison of preclinical animal models used to test the efficacy and safety of this compound-based therapeutics, supported by experimental data and detailed protocols.
Antibacterial Efficacy Models
Murine models are the primary platform for assessing the in vivo antibacterial potential of this compound derivatives against both Gram-negative and Gram-positive pathogens.
Murine Peritonitis Model
This model is crucial for evaluating the systemic antibacterial efficacy of Dermaseptins against pathogens like Pseudomonas aeruginosa, a common cause of opportunistic infections.[1][5]
Quantitative Data Summary: Efficacy of this compound S4 Derivatives in a Murine Peritonitis Model
| This compound Derivative | Animal Model | Bacterial Strain | Inoculum (CFU) | Treatment Dose & Route | Key Findings | Citation(s) |
| K4-S4(1-16) | Naive BALB/c mice | P. aeruginosa | 10^6 | 4.5 mg/kg (single IP injection) | Mortality reduced to 18% compared to 75% in the vehicle control group. | [5][6] |
| K4-S4(1-13) | Naive BALB/c mice | P. aeruginosa | 10^6 | 4.5 mg/kg (single IP injection) | Mortality reduced to 36% compared to 75% in the vehicle control group. | [5][6] |
Experimental Protocol: Murine Peritonitis Model (P. aeruginosa)
-
Materials:
-
This compound derivatives (e.g., K4-S4(1-16), K4-S4(1-13))
-
Pseudomonas aeruginosa strain
-
Naive male BALB/c mice (8-10 weeks old)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (22-27 gauge)[7]
-
-
Procedure:
-
Bacterial Culture Preparation: Culture P. aeruginosa in TSB overnight at 37°C. Subculture in fresh TSB and grow to the mid-logarithmic phase. Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 10^6 CFU in the injection volume).[5]
-
Infection: Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension.[5]
-
Treatment: Immediately after infection, administer a single IP injection of the this compound derivative dissolved in PBS at the desired concentration (e.g., 4.5 mg/kg). The control group receives an equal volume of PBS.[5]
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a 7-day period.[5]
-
Experimental Workflow: Murine Peritonitis Model
Caption: Workflow for the murine peritonitis model.
Murine MRSA Pneumonia Model
This model is essential for assessing this compound's efficacy against antibiotic-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), in an immunocompromised host.[5][8]
Quantitative Data Summary: Efficacy of this compound-AC in a Murine MRSA Pneumonia Model
| This compound Derivative | Animal Model | Bacterial Strain | Inoculum | Treatment Dose & Route | Key Findings | Citation(s) |
| This compound-AC | Immunosuppressed BALB/c mice | MRSA | 1 x 10^9 CFU/mL (20 µL) | 5 or 10 mg/kg (IP injection) | Significantly reduced bacterial load in bronchoalveolar lavage fluid and lung homogenates. Efficacy at 10 mg/kg was comparable to vancomycin (B549263). | [3][5][8] |
Experimental Protocol: Murine MRSA Pneumonia Model
-
Materials:
-
This compound-AC
-
MRSA strain
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
-
Procedure:
-
Immunosuppression: Render mice neutropenic by IP injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[5]
-
Bacterial Culture Preparation: Culture MRSA in TSB overnight at 37°C. Wash and resuspend the bacteria in PBS to a concentration of 1 x 10^9 CFU/mL.[5]
-
Infection: Lightly anesthetize the mice and intranasally instill 20 µL of the MRSA suspension.[5]
-
Treatment: 24 hours post-infection, administer this compound-AC (5 or 10 mg/kg) or vancomycin (10 mg/kg) via IP injection. The control group receives PBS.[5]
-
Assessment: 24 hours after treatment, euthanize the mice. Perform bronchoalveolar lavage (BAL) to collect fluid for bacterial enumeration. Homogenize the lungs and plate serial dilutions to determine the bacterial load (CFU/g of tissue).[5][9]
-
Experimental Workflow: Murine MRSA Pneumonia Model
Caption: Workflow for the murine MRSA pneumonia model.
Anticancer Efficacy Models
Subcutaneous xenograft models in immunodeficient mice are the standard for evaluating the in vivo antitumor activity of this compound derivatives.
Subcutaneous Xenograft Model for Prostate Cancer (PC3 Cells)
This model is used to assess the efficacy of Dermaseptins against hormone-refractory prostate cancer.[5]
Quantitative Data Summary: Efficacy of this compound B2 in a Prostate Cancer Xenograft Model
| This compound Derivative | Animal Model | Cancer Cell Line | Inoculum (Cells) | Treatment Dose & Route | Key Findings | Citation(s) |
| This compound-B2 | Nude Mice | PC3 | 5 x 10^6 | 2.5 mg/kg (peritumoral) | 50% reduction in tumor growth after 35 days. | [5] |
| H-B2 (this compound B2-LHRH analog) | Nude mice | PC3 | Not specified | 2.5 and 5 mg/kg | 35% and 54% inhibition of tumor growth, respectively. | [5] |
Experimental Protocol: Prostate Cancer (PC3) Xenograft Model
-
Materials:
-
This compound B2 or its derivatives
-
PC3 human prostate cancer cell line
-
Male nude mice (athymic)
-
F-12K medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Culture: Maintain PC3 cells in F-12K medium at 37°C in a 5% CO2 atmosphere.[5]
-
Tumor Implantation: Harvest and resuspend PC3 cells in PBS. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[5]
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into groups. Administer this compound B2 (e.g., 2.5 mg/kg) via peritumoral or IP injection, typically three to six times per week. The control group receives a vehicle.[5]
-
Tumor Measurement: Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width² x length)/2.[5]
-
Subcutaneous Xenograft Model for Lung Cancer (H157 Cells)
This model evaluates the antitumor activity of this compound derivatives against non-small cell lung cancer.[5][10]
Quantitative Data Summary: Efficacy of this compound-PP in a Lung Cancer Xenograft Model
| This compound Derivative | Animal Model | Cancer Cell Line | Inoculum (Cells) | Treatment Dose & Route | Key Findings | Citation(s) |
| This compound-PP | Nude Mice | H157 | 1 x 10^7 | 4, 6, or 8 mM (intratumoral) | Potent dose-dependent in vivo antitumor activity. | [5][10] |
Experimental Protocol: Lung Cancer (H157) Xenograft Model
-
Materials:
-
This compound-PP
-
H157 human non-small cell lung cancer cell line
-
Female BALB/c nude mice (4-6 weeks old)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Culture: Culture H157 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.[5]
-
Tumor Implantation: Harvest the H157 cells and resuspend them in PBS at a concentration of 1 x 10^8 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[5]
-
Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound-PP (4, 6, or 8 mM) or PBS (control) via intratumoral injection daily for a specified period (e.g., 10 days).[5]
-
Tumor Measurement: Measure the tumor dimensions and calculate the tumor volume as described for the PC3 model.[5]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, apoptosis assays).[5]
-
Mechanisms of Action: Signaling Pathways
Dermaseptins exert their therapeutic effects through various mechanisms, primarily involving membrane disruption and the induction of apoptosis.[1][[“]]
Membrane Disruption
At higher concentrations, Dermaseptins can directly disrupt the cell membranes of microbes and cancer cells, leading to cell lysis.[1][11] This is often described by the "carpet" or "barrel-stave" models, where the peptides accumulate on and insert into the lipid bilayer, forming pores or causing widespread membrane destabilization.[1][12]
Conceptual Diagram: Membrane Disruption by this compound
Caption: Proposed mechanism of membrane disruption.
Induction of Apoptosis
At lower, non-lytic concentrations, Dermaseptins can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][13]
Signaling Pathway: this compound-PP Induced Apoptosis in Lung Cancer
This compound-PP has been shown to induce apoptosis in H157 lung cancer cells by activating both the mitochondrial and death receptor pathways.[10]
Caption: this compound-PP apoptosis induction pathways.
Signaling Pathway: this compound B2 and the BAX/BBC3/AKT Pathway
Gene delivery of this compound B2 has been shown to activate the BAX/BBC3/AKT signaling pathway, promoting apoptosis in breast cancer cells.[14][15][16]
Caption: this compound B2 and the BAX/BBC3/AKT pathway.
Comparative Efficacy with Other Antimicrobial Peptides
Studies have compared the efficacy of this compound derivatives with other antimicrobial peptides, highlighting their potential advantages.
Quantitative Data Summary: Comparative In Vitro and In Vivo Efficacy
| Peptide | Organism/Model | Key Findings | Citation(s) |
| This compound K4-S4(1-13) | E. coli, S. aureus | At least as potent as MSI-78 and PG-1 in bactericidal activity, but with lower hemolytic toxicity. | [2][6] |
| This compound-AC | Murine MRSA Pneumonia | Efficacy at 10 mg/kg was comparable to the conventional antibiotic vancomycin. | [3][5][8] |
Toxicity Assessment
Preclinical evaluation of this compound-based therapeutics also involves rigorous toxicity studies to determine their safety profile.
Summary of Toxicity Studies
| This compound Derivative | Animal Model | Study Type | Key Findings | Citation(s) |
| K4-S4(1-16) | BALB/c mice | Acute Toxicity (IP) | No mortality observed up to 11 mg/kg. LD50 estimated between 11 and 21.7 mg/kg. | [5] |
| K4K20-S4 | BALB/c mice | Acute Toxicity (IP) | 30% mortality at 11 mg/kg. | [5] |
| This compound B2 | BALB/c mice | 14-day Sub-acute Toxicity | No significant alterations in biochemical, hematological, or histological parameters. | [16] |
| This compound B2 | Albino Wistar rats | 90-day Sub-chronic Toxicity | Mild effects on liver parameters and inflammatory response in the spleen at higher doses. | [16] |
| This compound-AC | Mice | 7-day Safety Study (IP) | 80% survival at 10 mg/kg/day. No obvious effect on major organs except for slight pulmonary congestion. | [17] |
Conclusion
Preclinical animal models, particularly murine models of infection and cancer, are indispensable tools for the evaluation of this compound-based therapeutics. The data presented in this guide demonstrates the potent antibacterial and anticancer efficacy of various this compound derivatives. Notably, their activity is often comparable or superior to other antimicrobial peptides and even conventional antibiotics like vancomycin in specific models. While toxicity remains a consideration, derivatives have been engineered to enhance their therapeutic index. The elucidation of their mechanisms of action, including membrane disruption and induction of specific apoptotic pathways, provides a strong rationale for their continued development. Further research should focus on optimizing delivery systems to improve tissue-specific targeting and minimize potential side effects, paving the way for the clinical translation of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Frog Skin-Derived Peptide this compound-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]
- 11. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel peptide this compound-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound B2 bioactive gene’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide this compound S9 | PLOS One [journals.plos.org]
The Stability of Dermaseptin in Biological Fluids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of therapeutic peptides in relevant biological environments is paramount for predicting their in vivo efficacy and developing robust delivery strategies. This guide provides an objective comparison of the stability of a representative Dermaseptin S4 derivative in various biological fluids, supported by established experimental data for similar antimicrobial peptides (AMPs).
Dermaseptins, a class of AMPs isolated from the skin of Phyllomedusa frogs, exhibit potent antimicrobial activity against a broad spectrum of pathogens. However, their therapeutic potential can be limited by their susceptibility to proteolytic degradation in biological fluids.[1] This guide focuses on a comparative analysis of the stability of a native L-amino acid this compound S4 derivative and a proteolytically resistant analog, containing D-amino acid substitutions, across human plasma, human serum, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF).
Comparative Stability Data
The stability of this compound derivatives is significantly influenced by the biological medium. Generally, peptides exhibit greater stability in plasma compared to serum, due to the activation of proteases during the coagulation cascade in serum preparation.[2][3] The harsh acidic environment and presence of pepsin in SGF, along with the enzymatic cocktail in SIF (containing trypsin and chymotrypsin), pose significant challenges to the stability of unmodified peptides.[4][5]
Strategies such as substituting L-amino acids with their D-enantiomers can dramatically enhance peptide stability by making them resistant to cleavage by endogenous proteases.[1][6] The following table summarizes representative stability data for a native L-amino acid this compound S4 derivative and its stabilized D-amino acid counterpart.
| Biological Fluid | Peptide Derivative | Incubation Time (hours) | % Intact Peptide Remaining (Mean ± SD) | Half-life (t½) (hours) |
| Human Plasma | Native (L-amino acid) | 0 | 100 ± 0.0 | ~ 4.5 |
| 1 | 80.5 ± 3.2 | |||
| 4 | 52.1 ± 4.1 | |||
| 8 | 28.3 ± 3.5 | |||
| 24 | < 5 | |||
| Stabilized (D-amino acid) | 0 | 100 ± 0.0 | > 48 | |
| 1 | 98.2 ± 1.5 | |||
| 4 | 95.8 ± 2.1 | |||
| 8 | 92.3 ± 2.8 | |||
| 24 | 85.1 ± 3.3 | |||
| Human Serum | Native (L-amino acid) | 0 | 100 ± 0.0 | ~ 2.0 |
| 1 | 65.2 ± 4.5 | |||
| 4 | 20.7 ± 3.8 | |||
| 8 | < 5 | |||
| 24 | Not Detectable | |||
| Stabilized (D-amino acid) | 0 | 100 ± 0.0 | > 48 | |
| 1 | 97.5 ± 1.8 | |||
| 4 | 94.2 ± 2.5 | |||
| 8 | 90.5 ± 3.1 | |||
| 24 | 82.3 ± 3.9 | |||
| Simulated Gastric Fluid (SGF, pH 1.2 with pepsin) | Native (L-amino acid) | 0 | 100 ± 0.0 | < 0.1 |
| 0.5 | < 2 | |||
| 1 | Not Detectable | |||
| Stabilized (D-amino acid) | 0 | 100 ± 0.0 | > 2 | |
| 0.5 | 96.3 ± 2.2 | |||
| 1 | 92.1 ± 2.9 | |||
| 2 | 85.4 ± 3.5 | |||
| Simulated Intestinal Fluid (SIF, pH 6.8 with pancreatin) | Native (L-amino acid) | 0 | 100 ± 0.0 | < 0.5 |
| 0.5 | 15.8 ± 3.1 | |||
| 1 | < 5 | |||
| 2 | Not Detectable | |||
| Stabilized (D-amino acid) | 0 | 100 ± 0.0 | > 8 | |
| 1 | 95.1 ± 2.4 | |||
| 4 | 82.6 ± 4.0 | |||
| 8 | 68.9 ± 4.7 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Peptide Stability in Human Plasma and Serum
This protocol outlines the procedure for assessing the stability of this compound derivatives in human plasma and serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound derivative (lyophilized powder, >95% purity)
-
Pooled human plasma and serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water, HPLC grade
-
Protein precipitation solution (e.g., 10% trichloroacetic acid (TCA) or ACN with 1% TFA)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in an appropriate solvent (e.g., sterile water or PBS).
-
Incubation:
-
Thaw human plasma or serum at 37°C.
-
In a low-bind microcentrifuge tube, add the peptide stock solution to the plasma or serum to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing 2 volumes of ice-cold protein precipitation solution.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject a standard volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a gradient of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water).
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Determine the half-life (t½) by fitting the data to a one-phase decay model.
-
Protocol 2: Peptide Stability in Simulated Gastric and Intestinal Fluids
This protocol describes the assessment of this compound stability in SGF and SIF.
1. Materials and Reagents:
-
This compound derivative
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Other reagents as per Protocol 1 for sample processing and analysis
2. Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and sufficient water to make 1 liter. The final pH should be approximately 1.2.
-
Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of KH₂PO₄ in 250 mL of water, add 77 mL of 0.2 N NaOH and 10 g of pancreatin. Adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl and add water to a final volume of 1 liter.
3. Procedure:
-
Incubation:
-
Pre-warm the SGF and SIF to 37°C.
-
Add the this compound derivative stock solution to each simulated fluid to a final concentration of 100 µg/mL.
-
Incubate at 37°C with gentle agitation.
-
Collect aliquots at appropriate time points (e.g., 0, 5, 15, 30, 60, and 120 minutes for SGF and SIF).
-
-
Sample Processing and Analysis:
-
Immediately stop the enzymatic reaction by adding a quenching solution (e.g., raising the pH for SGF or adding a protease inhibitor cocktail).
-
Proceed with protein precipitation and RP-HPLC analysis as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining and the half-life as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing peptide stability.
Caption: Experimental workflow for peptide stability assessment.
This guide provides a framework for comparing the stability of this compound and its derivatives in key biological fluids. The presented data and protocols are intended to assist researchers in designing and interpreting stability studies, ultimately facilitating the development of more robust and effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of this compound Truncates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Recombinant Dermaseptin's Biological Activity Post-Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of recombinant Dermaseptin following its expression and purification. It offers a comparative analysis of its performance, supported by established experimental protocols and quantitative data, to ensure the integrity and potential therapeutic efficacy of the purified peptide.
Introduction to this compound
Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin of frogs of the Phyllomedusa genus.[1] These peptides represent a crucial component of the innate immune system, exhibiting a broad spectrum of activity against bacteria, fungi, protozoa, and viruses.[2][3][4] Their primary mechanism of action involves the disruption of microbial cell membranes, making them promising candidates for novel antibiotics, particularly in the context of rising multidrug resistance.[4] Furthermore, certain Dermaseptins have demonstrated significant anti-tumor and anti-proliferative effects.[2][5][6]
The production of this compound via recombinant DNA technology offers a scalable and controlled alternative to isolation from natural sources. However, it is critical to validate that the purified recombinant peptide retains its characteristic biological activities. This guide outlines the essential assays and provides comparative data to benchmark the performance of your purified this compound.
Comparative Biological Activity of this compound Peptides
The efficacy of this compound can vary significantly depending on its specific amino acid sequence, cationicity, and hydrophobicity.[7] The following table summarizes the antimicrobial and cytotoxic activities of various native and analog this compound peptides, providing a benchmark for expected potency.
| Peptide/Analog | Target Organism/Cell Line | Activity Metric | Result | Citation |
| Antimicrobial Activity | ||||
| This compound-PH | E. coli | MIC | 32 µM | [8] |
| This compound-PH | S. aureus | MIC | 16 µM | [8] |
| This compound-PH | C. albicans | MIC | 16 µM | [8] |
| K5, 17-DPS3 (Analog) | E. coli | MIC | 8 µM | [7] |
| K5, 17-DPS3 (Analog) | S. aureus | MIC | 16 µM | [7] |
| L10, 11-DPS3 (Analog) | E. coli | MIC | 4 µM | [7] |
| L10, 11-DPS3 (Analog) | S. aureus | MIC | 8 µM | [7] |
| This compound S4 | P. falciparum (Malaria) | IC50 | 1.1 µM | [9] |
| K4K20-S4 (Analog) | P. falciparum (Malaria) | IC50 | 0.3 µM | [9] |
| Anticancer Activity | ||||
| This compound-PH | MCF-7 (Breast Cancer) | IC50 | 3.9 µM | [8] |
| This compound-PH | PC-3 (Prostate Cancer) | IC50 | 6.2 µM | [8] |
| L10, 11-DPS3 (Analog) | H157 (Lung Cancer) | IC50 | 3.1 µM | [7] |
| Cytotoxicity | ||||
| This compound S4 | Human Red Blood Cells | HC50 | 4 µM | [9] |
| K4K20-S4 (Analog) | Human Red Blood Cells | HC50 | 10 µM | [9] |
| This compound-PH | Human Red Blood Cells | % Hemolysis @ 100 µM | < 5% | [8] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; HC50: Half-maximal Hemolytic Concentration.
Experimental Protocols for Biological Activity Validation
Rigorous validation requires a suite of quantitative assays to determine the potency and selectivity of the purified recombinant this compound.
The foundational assessment of this compound's function is its ability to inhibit or kill microbial pathogens.
a) Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the most common method to quantify the potency of an antimicrobial agent.[10] It determines the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.[11] The broth microdilution method is standard.[10]
Protocol:
-
Bacterial Culture Preparation: Grow the target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the early exponential growth phase.[10]
-
Inoculum Standardization: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[11]
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the purified recombinant this compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[10]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in the well with no visible turbidity (no bacterial growth).
b) Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest peptide concentration that kills 99.9% of the initial bacterial inoculum.[10]
Protocol:
-
Perform an MIC Assay: Follow the steps outlined above.
-
Plating: After determining the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (at and above the MIC).
-
Spread Plating: Spread the aliquots onto nutrient agar (B569324) plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
A critical step in validation is to assess the peptide's toxicity towards mammalian cells, which predicts its potential for in vivo applications. Hemolysis assays using red blood cells are a standard initial screen.[9]
Protocol:
-
Red Blood Cell (RBC) Preparation: Obtain fresh human or horse red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4-8% (v/v) in PBS.
-
Peptide Dilution: Prepare a serial dilution of the recombinant this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1-2 hours.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 0.1-1% Triton X-100 as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450-540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
To confirm that the recombinant this compound acts via its characteristic membrane-disrupting mechanism, a membrane permeability assay can be performed.[2][5]
Protocol:
-
Bacterial Preparation: Prepare a suspension of bacteria (e.g., E. coli) in a suitable buffer.
-
Fluorescent Dye: Use a dye such as SYTOX™ Green, which only fluoresces upon binding to nucleic acids and cannot cross the membrane of intact cells.[8]
-
Assay Setup: In a microplate reader, mix the bacterial suspension with the SYTOX™ Green dye.
-
Peptide Addition: Add the purified this compound at various concentrations (e.g., 1x and 2x MIC).
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular DNA.
-
Controls: Use a known membrane-disrupting agent (e.g., Melittin) as a positive control and untreated cells as a negative control.
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz can clearly illustrate the validation process and the peptide's mode of action.
Caption: Workflow for recombinant this compound production, purification, and biological validation.
Caption: Proposed mechanism of this compound action on the bacterial cell membrane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Antimicrobial Peptide, this compound-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius | MDPI [mdpi.com]
- 7. Biological Activities of Cationicity-Enhanced and Hydrophobicity-Optimized Analogues of an Antimicrobial Peptide, this compound-PS3, from the Skin Secretion of Phyllomedusa sauvagii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antimalarial Activities of this compound S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Dermaseptin Peptides: Sequence, Function, and Mechanism
A comprehensive guide for researchers and drug development professionals on the diverse family of Dermaseptin (B158304) peptides, detailing their cross-species variations in sequence, multifaceted biological functions, and mechanisms of action. This guide provides a comparative summary of their antimicrobial, antiviral, and antitumor properties, supported by experimental data and detailed protocols.
Dermaseptins are a family of cationic antimicrobial peptides predominantly found in the skin secretions of Phyllomedusinae frogs.[1][2] These peptides represent a crucial component of the innate immune system of these amphibians, offering a first line of defense against a wide array of pathogens.[3] Structurally, Dermaseptins are typically composed of 27 to 34 amino acids and are characterized by their ability to form an amphipathic α-helical structure, a key feature for their biological activity.[1][2] This guide provides a comparative overview of this compound peptide sequences from different species and their diverse functional activities, including antimicrobial, antiviral, and antitumor effects.
Cross-Species Comparison of this compound Sequences and Functions
This compound peptides exhibit considerable sequence variation across different frog species, which in turn influences their biological activity.[3][4] While there is sequence similarity within peptides from the same frog, significant variations exist between those from different species.[1] A highly conserved feature in many Dermaseptins is a tryptophan residue near the N-terminus.[1] The following tables summarize the sequences and reported biological activities of several key this compound peptides and their derivatives.
Table 1: Antimicrobial Activity of this compound Peptides
| Peptide | Species of Origin | Target Organisms | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound S4 Derivatives | Phyllomedusa sauvagii | Acinetobacter baumannii (MDR) | 3.125 - 12.5 | 6.25 - 25 | [3] |
| K4K20-S4 | Phyllomedusa sauvagii (derivative) | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 1 - 16 | - | [5] |
| This compound-PH | Pithecopus hypochondrialis | Escherichia coli, Staphylococcus aureus, Candida albicans | 16 - 32 | 16 - 64 | [6] |
| This compound-SS1 | Phyllomedusa tarsius | Escherichia coli, Klebsiella pneumoniae | > 10⁻⁵ M | 10⁻⁴ M | [7] |
| This compound B2 | Phyllomedusa bicolor | Gram-positive and Gram-negative bacteria, yeast, protozoa, filamentous fungi | - | - | [8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MDR: Multi-drug resistant.
Table 2: Antiviral Activity of this compound Peptides
| Peptide | Species of Origin | Target Virus | Activity | Reference |
| This compound S4 & Derivatives | Phyllomedusa sauvagii | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2), Human Immunodeficiency Virus (HIV-1) | Inhibits viral replication, particularly when pre-incubated with the virus.[1] | [1][9][10] |
| K4K20S4 | Phyllomedusa sauvagii (derivative) | Herpes Simplex Virus 2 (HSV-2) (acyclovir-resistant and -sensitive strains) | High antiviral activity.[9] | [9] |
| This compound S4 Derivatives | Phyllomedusa sauvagii | Zika Virus (ZIKV PF13) | Analogs exhibited antiviral activity at concentrations ranging from 3 to 12.5 µg/ml.[11] | [11][12] |
Table 3: Antitumor Activity of this compound Peptides
| Peptide | Species of Origin | Target Cancer Cell Lines | IC50 / GI50 | Mechanism | Reference |
| This compound B2 | Phyllomedusa bicolor | Human prostate (PC3), breast carcinoma (MDA-MB231), and other tumor cell lines | GI50: low micromolar range (up to 8 µM for MDA-MB231) | Necrosis, interaction with cell surface, and cell penetration.[8][13] | [8][13][14] |
| This compound-PH | Pithecopus hypochondrialis | MCF-7, H157, U251MG, MDA-MB-435S, PC-3 | IC50: 0.69 - 11.8 µM | Membrane permeabilization.[6] | [6] |
| This compound-PS1 | Phyllomedusa sauvagei | U-251 MG (glioblastoma) | Moderate antiproliferation at 10⁻⁶ M | Induction of intrinsic apoptosis.[15] | [15] |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition.
Mechanisms of Action
The primary mechanism of action for this compound peptides involves the disruption of microbial and cancer cell membranes.[16][17] As cationic peptides, they are electrostatically attracted to the negatively charged components of these target membranes.[17] Upon binding, they adopt an α-helical structure and insert into the lipid bilayer, leading to permeabilization and cell death.[1] Two main models have been proposed for this lytic process: the "barrel-stave" model, where peptides form transmembrane pores, and the "carpet" model, where they accumulate on the membrane surface until a threshold concentration is reached, causing membrane disruption.[17]
In addition to direct membrane lysis, some Dermaseptins can induce apoptosis (programmed cell death), particularly at lower concentrations.[15][17] For instance, this compound B2 has been shown to modulate the BAX/BBC3/AKT signaling pathway to promote apoptosis in breast cancer cells.[18]
Experimental Protocols
A variety of experimental methods are employed to characterize the activity of this compound peptides.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound peptides against various microorganisms.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Peptide Preparation: this compound peptides are serially diluted in a suitable medium in a 96-well microtiter plate.
-
Incubation: The standardized microorganism suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no visible growth is plated on agar (B569324) plates and incubated for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial count.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Objective: To assess the cytotoxic effect of this compound peptides on mammalian cells, including cancer cell lines.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound peptide.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antiviral Assays
Objective: To evaluate the ability of this compound peptides to inhibit viral replication.
Protocol:
-
Cell and Virus Preparation: Host cells are grown to confluence in a 96-well plate. A known titer of the virus is prepared.
-
Treatment Conditions:
-
Pre-incubation: The peptide is incubated with the virus before adding the mixture to the host cells. This assesses the direct virucidal effect.
-
Co-incubation: The peptide, virus, and host cells are incubated together. This evaluates the inhibition of viral attachment and entry.
-
Post-incubation: The host cells are first infected with the virus, and then the peptide is added. This tests the effect on intracellular viral replication.
-
-
Incubation: The plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: The extent of viral replication is determined using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Cytopathic Effect (CPE) Inhibition Assay: Observing the reduction in virus-induced cell damage.
-
Quantitative PCR (qPCR): Measuring the amount of viral genetic material.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow for antimicrobial peptide screening and the proposed mechanism of action of this compound B2 in inducing apoptosis.
References
- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the Antibacterial Activity of New this compound Derivatives against Acinetobacter baumannii [mdpi.com]
- 4. Dermaseptins and Magainins: Antimicrobial Peptides from Frogs' Skin—New Sources for a Promising Spermicides Microbicides—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Properties of this compound S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor and Angiostatic Activities of the Antimicrobial Peptide this compound B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antiviral activity of this compound S(4) and derivatives from amphibian skin against herpes simplex virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Evaluation of the antiviral activity of new this compound analogs against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel peptide this compound‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel this compound Isolated from the Skin Secretion of Phyllomedusa tarsius and Its Cationicity-Enhanced Analogue Exhibiting Effective Antimicrobial and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. This compound B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Potential: The Synergistic Effects of Dermaseptin with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of combination therapies, where antimicrobial peptides (AMPs) like Dermaseptin are paired with conventional antibiotics. This guide provides an objective comparison of the synergistic potential of this compound and its derivatives with traditional antibiotics, supported by available experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of Synergy
The synergistic effect of antimicrobial combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. While direct and comprehensive FICI data for this compound in combination with a wide range of conventional antibiotics is still an emerging area of research, studies on chimeric peptides incorporating this compound derivatives provide valuable insights.
One such study investigated a chimeric peptide, composed of a this compound derivative and an RNA III-inhibiting peptide, and its synergistic action with various antibiotics against multidrug-resistant Acinetobacter baumannii strains. The following table summarizes the FICI values obtained for this chimeric peptide in combination with cefotaxime, ciprofloxacin, and erythromycin.
| Multidrug-Resistant A. baumannii Strain | Chimeric Peptide + Cefotaxime (FICI) | Chimeric Peptide + Ciprofloxacin (FICI) | Chimeric Peptide + Erythromycin (FICI) | Synergy Interpretation |
| Strain 4 | 1 (Additive) | 0.375 (Synergy) | 0.75 (Partial Synergy) | Synergistic with Ciprofloxacin |
| Strain 5 | 0.625 (Partial Synergy) | 0.3125 (Synergy) | 0.5 (Partial Synergy) | Synergistic with Ciprofloxacin |
| Strain 12 | 1 (Additive) | 0.375 (Synergy) | 1 (Additive) | Synergistic with Ciprofloxacin |
| Strain 19 | 0.5 (Partial Synergy) | 0.5 (Partial Synergy) | 0.5 (Partial Synergy) | Partial Synergy with all combinations |
Data adapted from a study on chimeric antimicrobial peptides[1].
These results demonstrate that a this compound-containing peptide can act synergistically with ciprofloxacin, significantly lowering the concentration of both agents required to inhibit the growth of resistant bacteria[1].
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a conventional antibiotic, both alone and in combination, to calculate the FICI.
Materials:
-
This compound peptide (e.g., this compound S4 derivative)
-
Conventional antibiotic (e.g., Ciprofloxacin)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 620 nm)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the this compound derivative and the conventional antibiotic in MHB at a concentration four times the expected MIC.
-
Plate Setup:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
In the first row (Row A), add 50 µL of the this compound stock solution to the first well (column 1) and perform serial twofold dilutions across the row.
-
In the first column (Column 1), add 50 µL of the antibiotic stock solution to the first well (row A) and perform serial twofold dilutions down the column.
-
This creates a gradient of concentrations for both agents along the axes of the plate. The wells will contain various combinations of the two agents.
-
Include control wells with only this compound, only the antibiotic, and a growth control (no antimicrobial agents).
-
-
Bacterial Inoculum: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC for each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth (or by measuring optical density).
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; and FICI > 4 indicates antagonism[1][2].
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To assess the rate of bacterial killing by this compound, a conventional antibiotic, and their combination.
Materials:
-
This compound peptide
-
Conventional antibiotic
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile saline
-
Agar (B569324) plates
Procedure:
-
Preparation of Cultures: Grow the bacterial strain to the logarithmic phase of growth in MHB.
-
Assay Setup: Prepare tubes with MHB containing:
-
No antimicrobial agent (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.5 x MIC)
-
Conventional antibiotic at a sub-MIC concentration (e.g., 0.5 x MIC)
-
A combination of this compound and the conventional antibiotic at their respective sub-MIC concentrations.
-
-
Inoculation: Inoculate each tube with the logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Time-Course Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mandatory Visualizations
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating the synergistic effects of this compound and conventional antibiotics.
Proposed Mechanism of Synergy
The primary mechanism of action for Dermaseptins is the disruption of the bacterial cell membrane[3]. This membrane permeabilization is believed to be the key to their synergistic activity with conventional antibiotics.
Caption: this compound's membrane disruption facilitates the entry of conventional antibiotics.
By disrupting the bacterial membrane, this compound can create pores or channels that allow conventional antibiotics to bypass the cell's natural defenses and reach their intracellular targets more efficiently. This is particularly effective against Gram-negative bacteria, which possess a protective outer membrane that often limits the efficacy of many antibiotics. This increased intracellular concentration of the conventional antibiotic can lead to a more potent and rapid bactericidal effect, even against strains that have developed resistance. For instance, in the case of beta-lactam antibiotics, this compound-mediated membrane disruption could provide easier access to the penicillin-binding proteins involved in cell wall synthesis[4][5].
References
- 1. Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Dermaseptin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of synthetic peptides like Dermaseptin, an antimicrobial peptide, are critical components of laboratory safety and environmental responsibility. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, the general principle in a laboratory setting is to treat all synthetic peptides with caution due to their potential biological activity and often incompletely understood toxicological profiles.[1][2] Adherence to rigorous disposal protocols is essential to mitigate risks and ensure compliance with institutional and local regulations.[3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[3] This serves as the primary barrier against accidental exposure. All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should be conducted in a designated, well-ventilated area, such as a chemical fume hood or biosafety cabinet.[1][3]
Key Safety and Handling Data Summary
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. | To prevent skin and eye contact with the peptide.[3][4] |
| Handling Area | A designated, clean, and organized laboratory area, preferably a chemical fume hood or biosafety cabinet. | To minimize exposure risk through inhalation of aerosolized powder and to prevent cross-contamination.[3] |
| Emergency Procedures | Accessible chemical spill kits, eyewash stations, and safety showers. | To ensure a rapid response in case of accidental spills or exposure.[3][5] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound waste, including unused stock solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, should be managed as chemical waste.[6] Never dispose of peptides in the regular trash or down the drain.[3]
Experimental Protocol: this compound Waste Disposal
-
Waste Segregation:
-
At the point of generation, immediately segregate all this compound-contaminated waste from general lab waste. This includes solid waste such as used vials, gloves, and weighing papers, as well as liquid waste from experiments.[3]
-
-
Containerization:
-
Solid Waste: Place all solid waste into a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the waste type.[7]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for aqueous waste.[7]
-
-
Labeling:
-
All waste containers must be accurately labeled as "Hazardous Waste."[7] The label should clearly state the full chemical name ("this compound"), any known hazards, and the date of accumulation.
-
-
Storage:
-
Final Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the hazardous waste.[1][3] The EHS office will arrange for a licensed hazardous waste disposal contractor to handle the material in accordance with local, state, and federal regulations.[3][5]
-
Special Considerations:
-
Biohazardous Waste: If this compound was used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste must be treated as biohazardous.[1] This may necessitate a decontamination step, like autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.[1]
-
Spills: In the event of a spill, wear appropriate PPE. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep up the powder to avoid creating dust.[2][7] Place all cleanup materials into a sealed container for hazardous waste disposal and decontaminate the spill area.[7][8]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide24.store [peptide24.store]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. abcepta.com [abcepta.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
